Dexmecamylamine Hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZBNCYEICAQP-GSTSRXQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107596-30-5 | |
| Record name | Dexmecamylamine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S,4S)-N,2,3,3-tetramethyl-bicyclo[2.2.1]heptan-2-amine, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXMECAMYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3079LM7E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dexmecamylamine Hydrochloride
Executive Summary: Dexmecamylamine, the S-(+)-enantiomer of mecamylamine, is a potent, non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Its mechanism of action is primarily defined by its function as an open-channel blocker, physically occluding the ion pore of nAChRs upon their activation by an agonist. This action is voltage-dependent and demonstrates some selectivity across various nAChR subtypes, with a notable impact on α4β2* and α7* receptors, which are predominant in the central nervous system.[1][3] This antagonism modulates downstream neurotransmitter systems, underpinning its investigation for neuropsychiatric disorders, including depression.[1][2] This document provides a detailed examination of its molecular interactions, quantitative pharmacological parameters, and the experimental protocols used for its characterization.
Core Mechanism of Action: Non-Competitive Open-Channel Blockade
Dexmecamylamine exerts its antagonistic effect not by competing with acetylcholine (ACh) or other nicotinic agonists at the receptor binding site, but by binding to a distinct site located within the ion channel pore of the nAChR.[1] This mode of inhibition is characterized by the following key features:
-
Agonist-Dependence: The binding site for dexmecamylamine is only accessible when the nAChR is in its open conformation, a state induced by the binding of an agonist like acetylcholine or nicotine.[3] In the absence of an agonist, when the channel is closed, dexmecamylamine cannot access its binding site and therefore has no effect.[3]
-
Channel Occlusion: Once bound within the pore, the dexmecamylamine molecule physically obstructs the flow of ions (primarily Na⁺ and Ca²⁺) through the channel, thereby preventing the depolarization of the postsynaptic membrane.
-
Voltage-Dependence: The blockade is voltage-dependent. The antagonist, being a charged molecule, is more readily driven into or expelled from the channel based on the membrane potential. Depolarization of the membrane can facilitate the unbinding of dexmecamylamine, relieving the block, but only if an agonist is also present to promote channel opening.[3][4]
-
"Trapping" Mechanism: Following the initial block, the receptor can transition to a closed or desensitized state, effectively "trapping" the dexmecamylamine molecule within the pore.[3] This contributes to a long-lasting and slowly reversible inhibition.[3]
This non-competitive mechanism is supported by functional assays where increasing concentrations of the agonist cannot surmount the blockade produced by dexmecamylamine.[4]
Caption: Dexmecamylamine blocks the open nAChR ion channel, preventing ion influx.
Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity
Dexmecamylamine is a non-selective antagonist but displays varied potency across different nAChR subtypes.[2] Its effects in the central nervous system are believed to be primarily mediated through its interaction with the most abundant subtypes in the brain, including α4β2* and α7 nAChRs.[1][5] The antagonism of these specific subtypes is linked to its potential antidepressant and anxiolytic effects.[1] Racemic mecamylamine has been shown to inhibit α3β4, α4β2, α3β2, and α7 receptors with varying IC₅₀ values. The S-(+)-enantiomer (dexmecamylamine) is understood to be responsible for most of the antidepressant activity demonstrated by the racemic mixture.[1]
Stereoselectivity of Mecamylamine Enantiomers
Dexmecamylamine (S-(+)-mecamylamine) and its counterpart, R-(-)-mecamylamine, exhibit distinct pharmacological profiles. Preclinical studies have shown that the S-(+) enantiomer is more potent in producing antidepressant and anxiolytic effects in animal models compared to the R-(-) enantiomer.[1] Molecular modeling and NMR studies reveal that the two enantiomers bind with different orientations and interact with different amino acid residues within the transmembrane domain of the α4β2 nAChR.[6][7] For instance, within the (α4)₂(β2)₃ receptor stoichiometry, S-(+)-mecamylamine interacts with specific luminal sites that are not the primary targets for the R-(-)-enantiomer.[6][7] This differential binding at a molecular level likely underlies the observed functional and therapeutic differences between the stereoisomers.[6]
Downstream Neurochemical Effects
By blocking nAChRs on presynaptic terminals, dexmecamylamine modulates the release of several key neurotransmitters. Nicotinic receptors are known to facilitate the release of dopamine, serotonin (5-HT), and glutamate. Dexmecamylamine's antagonism of these receptors can therefore alter the activity of these neurotransmitter systems. For example, studies have shown that S-(+)-mecamylamine is more effective than the R-(-) enantiomer at increasing the firing frequency of serotonergic neurons in the dorsal raphe nucleus, an effect relevant to its antidepressant potential.[8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for mecamylamine (racemic unless otherwise specified), the parent compound of dexmecamylamine.
Table 1: Inhibitory Concentrations (IC₅₀) at Various nAChR Subtypes
| Receptor Subtype | IC₅₀ Value | Species/System | Reference |
|---|---|---|---|
| Neuronal nAChRs | 0.34 µM | Rat Chromaffin Cells | [3] |
| α3β4 | 640 nM | Recombinant | |
| α4β2 | 2.5 µM | Recombinant | |
| α3β2 | 3.6 µM | Recombinant |
| α7 | 6.9 µM | Recombinant | |
Table 2: Radioligand Binding Parameters for [³H]-Mecamylamine
| Parameter | Value | Preparation | Reference |
|---|---|---|---|
| Kd (Affinity) | 1.27 ± 0.18 µM | Rat Brain Membranes | [4] |
| Bmax (Receptor Density) | 2.92 ± 0.93 pM/mg protein | Rat Brain Membranes |[4] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Kᵢ) of dexmecamylamine for specific nAChR subtypes by measuring its ability to compete with a known radioligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cells expressing the target nAChR subtype in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[9]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[9]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[9]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate binding buffer (e.g., 50 mM Tris, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay.[4][9]
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer for total binding, or 50 µL of a high concentration of a non-labeled ligand (e.g., 500 µM mecamylamine) for non-specific binding.[4]
-
50 µL of various concentrations of the test compound (Dexmecamylamine Hydrochloride).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine or [³H]-mecamylamine), typically at or near its Kd value.[4]
-
100 µL of the membrane preparation (containing 50-150 µg of protein).[4][9]
-
-
Incubate the plate at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[4][9]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethylenimine).[4][9]
-
Quickly wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.[9]
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[4]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of dexmecamylamine to generate a competition curve.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Caption: A stepwise process for determining drug binding affinity via radioligand assay.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is used to functionally characterize the inhibitory effect of dexmecamylamine on nAChRs expressed in a heterologous system, such as Xenopus oocytes.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNA encoding the specific α and β subunits of the nAChR subtype of interest.
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard external solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2).[10]
-
Impale the oocyte with two microelectrodes filled with a high-salt solution (e.g., 3 M KCl), one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential, typically -70 mV.[11]
-
-
Drug Application and Data Acquisition:
-
Establish a baseline response by applying a specific concentration of an agonist (e.g., acetylcholine at its EC₂₀ or EC₅₀) for a short duration (e.g., 10-15 seconds) and record the resulting inward current.[10][11]
-
Wash the chamber with the external solution until the current returns to baseline.
-
To test for antagonism, pre-incubate the oocyte with a specific concentration of this compound for a set period (e.g., 2-5 minutes).[11]
-
During the continued presence of dexmecamylamine, co-apply the same concentration of agonist and record the inhibited current response.
-
Repeat this process for a range of dexmecamylamine concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of each concentration of dexmecamylamine.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the log concentration of dexmecamylamine and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
-
To test for voltage dependence, repeat the experiment at different holding potentials.
-
Caption: Workflow for assessing ion channel modulation using voltage clamp electrophysiology.
References
- 1. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nicotinic antagonist mecamylamine has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular interactions between mecamylamine enantiomers and the transmembrane domain of the human α4β2 nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. jneurosci.org [jneurosci.org]
- 11. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S-(+)-Mecamylamine Hydrochloride: A Neuronal Nicotinic Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(+)-Mecamylamine hydrochloride, also known as Dexmecamylamine or TC-5214, is the S-enantiomer of the non-selective, non-competitive nicotinic acetylcholine receptor (nAChR) antagonist, mecamylamine.[1][2][3] It has garnered significant interest in the field of neuroscience and drug development due to its potential therapeutic applications, particularly in the treatment of major depressive disorder (MDD).[1][2][4][5] This technical guide provides a comprehensive overview of S-(+)-Mecamylamine hydrochloride, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the key signaling pathways it modulates.
Mecamylamine and its enantiomers act as open-channel blockers of nAChRs, binding to a site within the ion channel pore to prevent the influx of cations.[6] This non-competitive mechanism of action distinguishes it from competitive antagonists that bind to the acetylcholine binding site. S-(+)-Mecamylamine has been shown to have a distinct pharmacological profile compared to its R-(-)-enantiomer, with a slower dissociation rate from certain nAChR subtypes, which may contribute to its therapeutic efficacy and side-effect profile.[7]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (1R,2S,4S)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride |
| Synonyms | Dexmecamylamine hydrochloride, TC-5214 |
| Molecular Formula | C₁₁H₂₂ClN |
| Molecular Weight | 203.75 g/mol |
| CAS Number | 107596-30-5 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and DMSO |
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for S-(+)-Mecamylamine and related compounds, providing insights into their potency and selectivity across various nAChR subtypes.
Table 1: Inhibitory Potency (IC₅₀) of Mecamylamine Enantiomers at Human nAChR Subtypes
| nAChR Subtype | S-(+)-Mecamylamine (TC-5214) IC₅₀ (µM) | R-(-)-Mecamylamine IC₅₀ (µM) | Racemic Mecamylamine IC₅₀ (µM) | Assay Conditions | Reference |
| α3β4 | 0.2 - 0.6 | 0.05 - 0.4 | Not Reported | Xenopus oocytes, Electrophysiology | [8] |
| α4β2 | 0.5 - 3.2 | 0.5 - 1.7 | Not Reported | Xenopus oocytes, Electrophysiology | [8] |
| α7 | 1.2 - 4.6 | 2.2 - 5.8 | Not Reported | Xenopus oocytes, Electrophysiology | [8] |
| α1β1γδ (muscle) | 0.6 - 2.2 | 0.3 - 1.1 | Not Reported | Xenopus oocytes, Electrophysiology | [8] |
Note: Data is presented as a range from the cited source.
Table 2: Binding Affinity (Kᵢ) of Mecamylamine Enantiomers
| Ligand | Receptor/Tissue | Radioligand | Kᵢ (µM) | Assay Conditions | Reference |
| S-(+)-Mecamylamine | hα4β2 (resting/κ-BTx-bound) | [³H]imipramine | 203 ± 35 | Competition Binding | [9] |
| S-(+)-Mecamylamine | hα4β2 (desensitized/epibatidine-bound) | [³H]imipramine | 223 ± 32 | Competition Binding | [9] |
| R-(-)-Mecamylamine | hα4β2 (resting/κ-BTx-bound) | [³H]imipramine | 154 ± 23 | Competition Binding | [9] |
| R-(-)-Mecamylamine | hα4β2 (desensitized/epibatidine-bound) | [³H]imipramine | 360 ± 59 | Competition Binding | [9] |
| Racemic Mecamylamine | Rat Brain Membranes | [³H]mecamylamine | 1.53 ± 0.33 | Competition Binding | [10] |
| S-(+)-Mecamylamine | Rat Brain Membranes | [³H]mecamylamine | 2.92 ± 1.48 | Competition Binding | [10] |
| R-(-)-Mecamylamine | Rat Brain Membranes | [³H]mecamylamine | 2.61 ± 0.81 | Competition Binding | [10] |
Note: Kᵢ values represent the mean ± SEM.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization of S-(+)-Mecamylamine hydrochloride and other nAChR modulators.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., S-(+)-Mecamylamine) for a specific nAChR subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR of interest.
-
Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine, [³H]Cytisine).
-
Test compound (S-(+)-Mecamylamine hydrochloride).
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or unlabeled mecamylamine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well filter plates (e.g., GF/B or GF/C pre-soaked in 0.3-0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet multiple times with fresh buffer and finally resuspend in assay buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + High concentration of non-specific binding control.
-
Competition: Membranes + Radioligand + Serial dilutions of the test compound (S-(+)-Mecamylamine).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[11]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of S-(+)-Mecamylamine on the function of nAChRs by recording ion channel currents.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes, HEK293 cells, or primary neurons).
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose, pH 7.4).
-
Internal (pipette) solution (e.g., containing KCl or CsF, MgCl₂, EGTA, HEPES, ATP, GTP, pH 7.2).
-
Agonist solution (e.g., Acetylcholine or Nicotine).
-
Test compound solution (S-(+)-Mecamylamine hydrochloride).
Procedure:
-
Cell Preparation: Plate cells on coverslips a few days prior to recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, allowing electrical and molecular access to the cell's interior.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV or -70 mV).
-
Apply the agonist for a short duration to evoke an inward current through the nAChRs. Record the baseline response.
-
Pre-incubate the cell with the test compound (S-(+)-Mecamylamine) for a defined period.
-
Co-apply the agonist and the test compound and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of the test compound.
-
Calculate the percentage of inhibition caused by the test compound.
-
To determine the IC₅₀, test a range of concentrations of the test compound and plot the percentage of inhibition against the logarithm of the concentration. Fit the data with a dose-response curve.
-
Signaling Pathways and Experimental Workflows
S-(+)-Mecamylamine, by blocking nAChRs, modulates several downstream signaling pathways crucial for neuronal function.
nAChR-Mediated Signaling Pathways
Activation of nAChRs, particularly α7 and α4β2 subtypes, leads to an influx of Ca²⁺, which acts as a second messenger to trigger multiple intracellular signaling cascades.[12] These pathways are involved in synaptic plasticity, cell survival, and gene expression. S-(+)-Mecamylamine's antagonistic action at these receptors can inhibit these downstream effects.
Caption: nAChR signaling and its inhibition by S-(+)-Mecamylamine.
Experimental Workflow for nAChR Antagonist Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a potential nAChR antagonist like S-(+)-Mecamylamine.
Caption: Workflow for nAChR antagonist characterization.
Logical Relationship of Mecamylamine's Action on the ERK/MAPK Pathway
Nicotine-induced activation of nAChRs can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. Mecamylamine can block this effect.
Caption: S-(+)-Mecamylamine's inhibition of the ERK/MAPK pathway.
Conclusion
S-(+)-Mecamylamine hydrochloride is a valuable pharmacological tool and a promising therapeutic candidate. Its distinct profile as a non-competitive nAChR antagonist with stereospecific properties warrants further investigation. This technical guide provides a foundational resource for researchers and drug development professionals, offering key quantitative data, detailed experimental protocols, and a clear visualization of the molecular pathways involved in its mechanism of action. A thorough understanding of its pharmacology is essential for the rational design of future studies and the development of novel therapeutics targeting the nicotinic cholinergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-(+)-mecamylamine (TC-5214): a neuronal nicotinic receptor modulator enters phase III trials as an adjunct treatment for Major Depressive Disorder (MDD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dexmecamylamine: A Technical Guide to its Function as a Nicotinic Acetylcholine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexmecamylamine, also known as TC-5214, is the (S)-(+)-enantiomer of mecamylamine, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Originally developed from its racemic parent compound, which was used as an antihypertensive agent, dexmecamylamine has been investigated for its therapeutic potential in neuropsychiatric disorders, most notably as an adjunct treatment for major depressive disorder (MDD).[2][3] Its ability to cross the blood-brain barrier and modulate central nAChR activity at doses lower than those causing significant peripheral side effects has made it a subject of considerable interest in neuropharmacology.[1] This technical guide provides an in-depth overview of dexmecamylamine's mechanism of action, its interaction with nAChR subtypes, relevant experimental protocols, and its effects on downstream signaling pathways.
Chemical and Physical Properties
Dexmecamylamine hydrochloride is a low molecular weight, basic compound that is freely soluble in water.[2]
| Property | Value | Reference |
| Chemical Name | (1R,2S,4S)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride | [3] |
| Molecular Formula | C₁₁H₂₁N · HCl | [2] |
| Molecular Weight | 167.3 g/mol (free base), 203.8 g/mol (HCl salt) | [2] |
| pKa | 11.5 | [2] |
Mechanism of Action
Dexmecamylamine functions as a non-competitive antagonist of nAChRs.[1] This mechanism involves the blockade of the open ion channel of the receptor, thereby preventing the influx of cations and subsequent neuronal depolarization.[1][4] This mode of action is distinct from competitive antagonists, which bind to the acetylcholine binding site. The non-competitive nature of dexmecamylamine's antagonism is supported by Schild analysis, which demonstrates a non-parallel shift in the agonist concentration-response curve and a slope different from unity.[1] Furthermore, its inhibitory effect is voltage-dependent, a characteristic feature of open-channel blockers.[5][6] Studies on mecamylamine have shown that it binds within the pore of the nAChR in its open conformational state.[1] Dexmecamylamine, as the S-(+)-enantiomer, has been observed to dissociate more slowly from α4β2 and α3β4 nAChRs compared to its R-(-)-enantiomer.[5]
Quantitative Data: Potency and Pharmacokinetics
The inhibitory potency of dexmecamylamine has been characterized across several nAChR subtypes. The following tables summarize the available quantitative data.
Table 1: Inhibitory Potency (IC₅₀) of Dexmecamylamine at Human nAChR Subtypes
| nAChR Subtype | IC₅₀ (µM) | Reference |
| α3β4 | 0.2–0.6 | [7] |
| α4β2 | 0.5–3.2 | [7] |
| α7 | 1.2–4.6 | [7] |
| α1β1γδ (muscle-type) | 0.6–2.2 | [7] |
Table 2: Pharmacokinetic Parameters of Dexmecamylamine in Humans
| Parameter | Value | Condition | Reference |
| Elimination | Almost completely via kidneys (>90% unchanged) | Healthy volunteers | [8] |
| Effect of Renal Impairment | Increased AUC, prolonged elimination half-life, decreased clearance | Moderate renal impairment vs. normal renal function | [8] |
| Absorption | First-order with lag time | Healthy volunteers and MDD patients | [9] |
| Distribution | Central volume of distribution influenced by body weight | Healthy volunteers and MDD patients | [9] |
| Clearance | Influenced by creatinine clearance | Healthy volunteers and MDD patients | [9] |
| Plasma Protein Binding | 15–44% | Human plasma (0.1 to 10 µM) | [3] |
Experimental Protocols
The characterization of dexmecamylamine as a nAChR antagonist involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.
-
Objective: To measure the displacement of a specific radioligand from nAChRs by dexmecamylamine.
-
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 or CHO cells).
-
Radioligand (e.g., [³H]epibatidine for α4β2 and α3β4, [³H]methyllycaconitine for α7).
-
Dexmecamylamine solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2.5 mM CaCl₂).
-
Non-specific binding control (e.g., high concentration of nicotine or epibatidine).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of dexmecamylamine in the assay buffer.
-
Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of dexmecamylamine that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional inhibition of nAChR ion channel activity.
-
Objective: To determine the IC₅₀ of dexmecamylamine for the inhibition of agonist-induced currents in oocytes expressing specific nAChR subtypes.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits (e.g., human α4 and β2).
-
Recording solution (e.g., Ba²⁺ Ringer's solution).
-
Agonist solution (e.g., acetylcholine).
-
Dexmecamylamine solutions.
-
Voltage-clamp amplifier and data acquisition system.
-
-
Procedure:
-
Inject the cRNA for the nAChR subunits into the oocytes and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply the agonist to elicit an inward current.
-
After a washout period, co-apply the agonist with varying concentrations of dexmecamylamine and measure the resulting current.
-
Determine the concentration of dexmecamylamine that inhibits 50% of the agonist-induced current (IC₅₀).
-
Calcium Influx Assay using FLIPR
This high-throughput screening assay measures changes in intracellular calcium concentration upon nAChR activation.
-
Objective: To assess the inhibitory effect of dexmecamylamine on agonist-induced calcium influx in cells expressing nAChRs.
-
Materials:
-
CHO or HEK293 cells stably expressing the nAChR subtype of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist solution (e.g., nicotine).
-
Dexmecamylamine solutions.
-
Fluorometric Imaging Plate Reader (FLIPR).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of dexmecamylamine.
-
Place the plate in the FLIPR instrument.
-
Add the agonist to all wells simultaneously and measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Determine the concentration of dexmecamylamine that inhibits 50% of the agonist-induced calcium influx (IC₅₀).
-
Downstream Signaling Pathways
The antagonism of nAChRs by dexmecamylamine is expected to modulate several downstream signaling pathways. While direct studies on dexmecamylamine's effects on these pathways are limited, inferences can be drawn from the known signaling cascades associated with the nAChR subtypes it inhibits, particularly the α4β2 and α7 subtypes.
Activation of nAChRs, especially the α7 subtype, leads to an influx of Ca²⁺, which acts as a second messenger to initiate multiple intracellular signaling cascades. These include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for cell survival, proliferation, and synaptic plasticity. By blocking Ca²⁺ influx through nAChRs, dexmecamylamine would be expected to inhibit the activation of these pro-survival and pro-plasticity pathways.
Additionally, nAChR activation can influence the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in learning, memory, and neuronal plasticity. The blockade of nAChRs by dexmecamylamine could therefore lead to a reduction in CREB phosphorylation and subsequent changes in gene expression.
Synthesis
A detailed, step-by-step enantioselective synthesis for S-(+)-mecamylamine has not been extensively published in readily available literature. However, general approaches to the synthesis of mecamylamine and its analogues have been described. These typically involve the reductive amination of camphor derivatives. The enantioselective synthesis would likely involve the use of a chiral auxiliary or a chiral catalyst to achieve the desired stereochemistry at the C2 position of the bicyclo[2.2.1]heptane core.
Therapeutic Applications and Future Directions
Dexmecamylamine was primarily investigated as an adjunctive therapy for major depressive disorder.[2] The rationale was based on the "cholinergic hypothesis of depression," which suggests that a hypercholinergic state may contribute to depressive symptoms.[3] By acting as a nAChR antagonist, dexmecamylamine was thought to rebalance cholinergic neurotransmission. While it showed some promise in early clinical trials, later Phase III studies did not consistently meet their primary endpoints.[10][11]
Despite the outcomes in MDD trials, the unique pharmacological profile of dexmecamylamine as a non-competitive nAChR antagonist warrants further investigation for other neurological and psychiatric conditions where nAChR modulation may be beneficial. Its activity at various nAChR subtypes, including those involved in cognition, addiction, and inflammation, suggests a broader potential therapeutic landscape. Future research could focus on its efficacy in smoking cessation, cognitive disorders, and inflammatory conditions.
Conclusion
Dexmecamylamine is a well-characterized non-competitive antagonist of nicotinic acetylcholine receptors with a distinct pharmacological profile. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data on its potency and pharmacokinetics, detailed experimental protocols for its characterization, and an outline of its effects on downstream signaling pathways. This information serves as a valuable resource for researchers and drug development professionals interested in the further study and potential therapeutic application of this compound.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-(+)-Mecamylamine (TC-5214): A Neuronal Nicotinic Receptor Modulator Enters Phase III Trials as an Adjunct Treatment for Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The acetylcholine receptor of the neuromuscular junction recognizes mecamylamine as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Clinical pharmacokinetics of the nicotinic channel modulator dexmecamylamine (TC-5214) in subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of TC-5214, a nicotinic channel modulator, in phase I and II clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidepressants induce acute CREB phosphorylation and CRE-mediated gene expression in glial cells: a possible contribution to GDNF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of Dexmecamylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexmecamylamine Hydrochloride, the S-(+)-enantiomer of Mecamylamine Hydrochloride, is a potent, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a detailed overview of the known chemical and physical properties of this compound. It includes a summary of available quantitative data, general experimental protocols for determining key physicochemical parameters, and a visualization of its primary mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid. It is the hydrochloride salt of Dexmecamylamine, a synthetic bicyclic amine. The following tables summarize the key chemical and physical properties of this compound. It is important to note that experimentally determined values for some properties, such as melting point and pKa, are not consistently reported in publicly available literature.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride | |
| Synonyms | S-(+)-Mecamylamine hydrochloride, TC-5214 hydrochloride | |
| Molecular Formula | C₁₁H₂₂ClN | |
| Molecular Weight | 203.75 g/mol | |
| CAS Number | 107596-30-5 | |
| Structure | ||
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to off-white solid | |
| Melting Point | Data not available in publicly accessible literature. The melting point of the racemic mixture, Mecamylamine, is reported as 249 °C with decomposition. | |
| Solubility | Water: Soluble. Ethanol: Soluble. DMSO: Soluble. Chloroform: Slightly soluble. Methanol: Slightly soluble. Quantitative solubility data is not consistently available in public literature. | |
| pKa | Data not available in publicly accessible literature. |
Experimental Protocols
Melting Point Determination (General Protocol)
The melting point of a solid amine hydrochloride can be determined using the capillary method with a calibrated melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.
-
Replicate Measurements: The determination should be repeated at least twice to ensure accuracy.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the amine is in its ionized form.
Mechanism of Action and Signaling Pathway
Dexmecamylamine acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. The binding of the endogenous neurotransmitter, acetylcholine (ACh), to nAChRs normally leads to the opening of the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which results in neuronal depolarization and signal propagation.
As a non-competitive antagonist, Dexmecamylamine is thought to block the nAChR channel pore, thereby preventing ion flow even when ACh is bound to the receptor. This blockade inhibits the excitatory effects of acetylcholine, leading to a modulation of cholinergic neurotransmission.
Signaling Pathway Visualization
The following diagram illustrates the antagonistic action of Dexmecamylamine on a generic nicotinic acetylcholine receptor.
Caption: Antagonistic action of Dexmecamylamine on nAChRs.
Experimental Workflow Visualization
The following diagram outlines a general workflow for characterizing the physicochemical properties of this compound.
Caption: General workflow for physicochemical characterization.
Conclusion
An In-depth Technical Guide to the Stereoisomers of Mecamylamine and their Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has a rich history, initially as an antihypertensive agent and more recently as a tool in addiction and central nervous system (CNS) disorder research.[1] Commercially available as a racemic mixture, the pharmacological properties of its individual stereoisomers, (S)-mecamylamine and (R)-mecamylamine, have garnered significant attention for their potential therapeutic advantages. This technical guide provides a comprehensive overview of the pharmacological profiles of these stereoisomers, detailing their interactions with various nAChR subtypes, outlining key experimental protocols for their evaluation, and illustrating the downstream signaling consequences of their actions.
Introduction
Mecamylamine's ability to cross the blood-brain barrier allows it to act on central nAChRs, making it a valuable compound for investigating the role of these receptors in various physiological and pathological processes.[1] While the racemic mixture has shown efficacy in certain applications, the differential pharmacology of its enantiomers presents an opportunity for developing more targeted therapeutics with potentially improved side-effect profiles. This guide will delve into the nuanced differences between (S)- and (R)-mecamylamine, providing the detailed information necessary for researchers and drug development professionals to advance their work in this area.
Pharmacological Properties of Mecamylamine Stereoisomers
The primary mechanism of action for both mecamylamine stereoisomers is non-competitive antagonism of nAChRs. This means they block the receptor's ion channel rather than competing with acetylcholine for the binding site.[1] While early studies sometimes suggested a competitive mechanism, the inability to fully reverse agonist-induced receptor activation with washout confirmed their non-competitive nature.
Quantitative Analysis of nAChR Subtype Selectivity
While both stereoisomers exhibit broad antagonism across nAChR subtypes, subtle but significant differences in their potency and kinetics have been observed. Generally, there is little difference in the 50% inhibitory concentration (IC50) values between (S)- and (R)-mecamylamine for a given receptor subtype.[2] However, a key distinction lies in their dissociation rates (off-rates).
Table 1: Inhibitory Potency (IC50) of Racemic Mecamylamine at Various Human nAChR Subtypes
| nAChR Subtype | IC50 Value |
| α3β4 | 640 nM[3] |
| α4β2 | 2.5 µM[3] |
| α3β2 | 3.6 µM[3] |
| α7 | 6.9 µM[3] |
Note: While specific IC50 values for the individual stereoisomers are not always reported side-by-side, studies consistently indicate minimal differences in these values between the two.[2]
A more pronounced stereoselectivity is evident in the dissociation kinetics. (S)-(+)-mecamylamine has been shown to dissociate more slowly from α4β2 and α3β4 nAChR subtypes compared to (R)-(-)-mecamylamine.[2] This slower off-rate for the (S)-enantiomer at these key neuronal receptors could contribute to a more sustained antagonism in a therapeutic setting.
Conversely, muscle-type nAChRs appear to be more sensitive to (R)-(-)-mecamylamine than to the (S)-(+)-enantiomer.[2] This suggests that (S)-mecamylamine may have a more favorable therapeutic window, with a reduced likelihood of side effects associated with the blockade of neuromuscular transmission.
Allosteric Modulation
The pharmacological profile of (S)-mecamylamine is further complicated by reports of positive allosteric modulation at high-sensitivity α4β2 nAChRs. However, this finding has been a subject of debate, with some studies unable to reproduce this effect.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of mecamylamine stereoisomers.
Whole-Cell Patch-Clamp Electrophysiology in Xenopus Oocytes
This technique is crucial for determining the potency and mechanism of action of the stereoisomers at specific nAChR subtypes expressed in a controlled environment.
Objective: To measure the inhibition of acetylcholine (ACh)-evoked currents by (S)- and (R)-mecamylamine at specific human nAChR subtypes expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired human nAChR subunits (e.g., α4, β2)
-
Two-electrode voltage-clamp setup
-
Recording solution (e.g., ND96)
-
Acetylcholine (agonist)
-
(S)-mecamylamine and (R)-mecamylamine
Procedure:
-
Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline recording.
-
-
Agonist Application and Data Acquisition:
-
Apply a control concentration of ACh to elicit a baseline current response.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
-
Antagonist Application:
-
Co-apply ACh with increasing concentrations of either (S)-mecamylamine or (R)-mecamylamine.
-
Record the peak inward current for each concentration.
-
-
Data Analysis:
-
Normalize the current responses in the presence of the antagonist to the control ACh response.
-
Plot the normalized response against the logarithm of the antagonist concentration to generate a concentration-response curve.
-
Calculate the IC50 value for each stereoisomer at the specific nAChR subtype.
-
Nicotine-Induced Locomotor Activity in Rodents
This in vivo assay assesses the ability of mecamylamine stereoisomers to block the behavioral effects of nicotine in a whole-animal model.
Objective: To compare the potency of (S)- and (R)-mecamylamine in antagonizing nicotine-induced hyperlocomotion in rats or mice.
Materials:
-
Adult male or female rats or mice
-
Nicotine solution (for subcutaneous injection)
-
(S)-mecamylamine and (R)-mecamylamine solutions
-
Open-field activity chambers equipped with photobeams
-
Data acquisition software
Procedure:
-
Animal Habituation: Acclimate the animals to the open-field chambers for a set period (e.g., 30-60 minutes) on consecutive days prior to testing to reduce novelty-induced activity.
-
Drug Administration:
-
On the test day, administer a pre-determined dose of either (S)-mecamylamine, (R)-mecamylamine, or vehicle (e.g., saline) via intraperitoneal or subcutaneous injection.
-
After a specified pretreatment time (e.g., 15-30 minutes), administer a dose of nicotine known to induce hyperlocomotion.
-
-
Locomotor Activity Recording:
-
Immediately after the nicotine injection, place the animal in the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Quantify the locomotor activity for each treatment group.
-
Compare the nicotine-induced activity in the presence of each mecamylamine stereoisomer to the nicotine-only control group.
-
Determine the dose of each stereoisomer required to significantly reduce or block the nicotine effect.
-
Signaling Pathways and Mechanisms
The antagonism of nAChRs by mecamylamine stereoisomers disrupts the normal downstream signaling cascades initiated by acetylcholine or nicotine.
Downstream Consequences of nAChR Blockade
Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na+ and Ca2+). This depolarization and increase in intracellular calcium triggers a cascade of downstream signaling events. By blocking these initial steps, mecamylamine stereoisomers effectively inhibit these pathways. Key signaling pathways affected include:
-
Calcium-Dependent Signaling: The influx of calcium through nAChRs activates various calcium-dependent enzymes and signaling molecules, including calmodulin, protein kinase C (PKC), and calcineurin. Blockade of nAChRs by mecamylamine prevents this initial calcium signal.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. nAChR activation can lead to the phosphorylation and activation of ERK. Mecamylamine, by preventing receptor activation, inhibits this downstream effect.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route that promotes cell survival and growth. Similar to the MAPK/ERK pathway, nAChR-mediated activation of this pathway is blocked by mecamylamine.
The following diagram illustrates the general downstream signaling pathways of nAChRs that are inhibited by mecamylamine stereoisomers.
Caption: Downstream signaling pathways inhibited by mecamylamine.
Experimental Workflow for Pharmacological Comparison
A logical workflow for the comprehensive pharmacological comparison of mecamylamine stereoisomers is essential for drug development.
Caption: Workflow for comparing mecamylamine stereoisomers.
Conclusion
The stereoisomers of mecamylamine exhibit distinct pharmacological profiles that warrant further investigation for the development of novel therapeutics. While their potencies at various nAChR subtypes are similar, the slower dissociation rate of (S)-mecamylamine from key neuronal receptors and the greater sensitivity of muscle-type receptors to (R)-mecamylamine suggest that the (S)-enantiomer may offer a superior therapeutic window. The detailed experimental protocols and an understanding of the downstream signaling consequences outlined in this guide provide a solid foundation for researchers to explore the full potential of these compounds in treating a range of CNS disorders. Further research focusing on a comprehensive side-by-side comparison of the stereoisomers across a wider array of nAChR subtypes and in various preclinical models of disease is crucial for advancing these promising molecules towards clinical application.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mecamylamine hydrochloride, non-competitive antagonist of nicotinic receptors (CAS 826-39-1) | Abcam [abcam.com]
The Rise and Fall of TC-5214: A Nicotinic Antagonist for CNS Disorders
An In-depth Technical Guide on the History and Development of TC-5214
Executive Summary
TC-5214 (dexmecamylamine or S-(+)-mecamylamine) emerged as a promising novel therapeutic for central nervous system (CNS) disorders, primarily Major Depressive Disorder (MDD). Developed by Targacept and later in collaboration with AstraZeneca, TC-5214's mechanism of action as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a principal target of the α4β2 subtype, offered a new approach to treating depression. Preclinical studies in rodent models of depression and anxiety demonstrated significant efficacy. However, despite a promising Phase II clinical trial, the extensive Phase III program, known as the Renaissance Program, ultimately failed to meet its primary efficacy endpoints, leading to the discontinuation of its development for MDD. This guide provides a comprehensive technical overview of the history, development, preclinical and clinical evaluation, and the underlying scientific rationale for TC-5214.
Introduction: The Cholinergic Hypothesis of Depression and the Role of Nicotinic Receptors
The development of TC-5214 was rooted in the cholinergic hypothesis of depression, which posits that a state of cholinergic dominance or hypercholinergic tone in the brain contributes to the pathophysiology of depression.[1] While much of the focus in antidepressant research has been on monoaminergic systems, clinical and preclinical evidence suggested that modulating the cholinergic system, specifically through neuronal nicotinic acetylcholine receptors (NNRs), could offer a novel therapeutic strategy.[1]
NNRs are ligand-gated ion channels widely expressed in the CNS and are involved in various cognitive and physiological processes. The α4β2 subtype is the most abundant and has a high affinity for nicotine.[2][3] Antagonism of these receptors was hypothesized to rebalance the cholinergic system and produce antidepressant effects.
TC-5214 is the S-(+)-enantiomer of mecamylamine, a non-selective nAChR antagonist.[4] The S-enantiomer was selected for development due to a superior preclinical safety profile compared to the racemic mixture or the R-(-)-enantiomer.[1]
Mechanism of Action
TC-5214 functions as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors. Its primary mechanism involves binding to a site within the open ion channel of the receptor, thereby blocking the influx of cations (Na+ and Ca2+) that would typically occur upon acetylcholine binding.[4] While it displays modest selectivity among nAChR subtypes, its antidepressant and anxiolytic effects are presumed to be primarily mediated through the antagonism of the α4β2 subtype.[1][5]
Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor Antagonism by TC-5214
The following diagram illustrates the proposed signaling cascade affected by TC-5214's antagonism of the α4β2 nAChR.
Preclinical Development
TC-5214 demonstrated a promising profile in several rodent models of depression and anxiety, providing the foundational evidence for its progression into clinical trials.
In Vitro Binding and Functional Assays
Animal Models of Depression and Anxiety
TC-5214 showed robust efficacy in established rodent models, suggesting potential antidepressant and anxiolytic properties.[1][5]
Table 1: Summary of Preclinical Efficacy of TC-5214
| Animal Model | Species | Effect | Minimum Effective Dose (MED) |
| Forced Swim Test | Rat | Antidepressant-like | 3 mg/kg i.p. |
| Behavioral Despair Test | Mouse | Antidepressant-like | 0.1-3.0 mg/kg i.p. |
| Social Interaction Test | Rat | Anxiolytic-like | 0.05 mg/kg s.c. |
| Light/Dark Chamber | Rat | Anxiolytic-like | 0.05 mg/kg s.c. |
Experimental Protocols
The forced swim test is a behavioral assay used to screen for antidepressant-like activity.[6][7][8][9]
-
Apparatus: A cylindrical container (typically 40-60 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm, preventing the rat from touching the bottom or escaping.[8]
-
Procedure:
-
Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[6]
This test assesses anxiety-like behavior by measuring the social interaction between two unfamiliar rats.[10][11]
-
Apparatus: A well-lit, open-field arena.
-
Procedure:
-
Rats are habituated to the testing room.
-
Two weight-matched, unfamiliar rats are placed in the arena together for a defined period (e.g., 10 minutes).
-
TC-5214 or vehicle is administered prior to the test session.
-
-
Scoring: The duration of active social behaviors (e.g., sniffing, grooming, following) is recorded. An increase in social interaction time is interpreted as an anxiolytic-like effect.[10]
Clinical Development
The clinical development of TC-5214 for MDD was a collaborative effort between Targacept and AstraZeneca, culminating in a large-scale Phase III program.
Phase IIb Study
A double-blind, placebo-controlled Phase IIb trial in patients with MDD demonstrated that TC-5214, as an adjunct to citalopram, was superior to placebo on primary and secondary outcome measures.[1] This positive outcome led to a global development and commercialization agreement with AstraZeneca.[1]
Phase III "Renaissance" Program
The Phase III program, named "Renaissance," consisted of several large, randomized, double-blind, placebo-controlled studies to evaluate the efficacy and safety of TC-5214 as an adjunct therapy for patients with MDD who had an inadequate response to first-line antidepressant treatment (SSRIs or SNRIs).[1][12]
Table 2: Overview of Key Phase III Studies
| Study Identifier | Design | Patient Population | Primary Endpoint | Outcome |
| RENAISSANCE 4 (NCT01153347) | Fixed-dose, adjunct to SSRI/SNRI | MDD with inadequate response | Change in MADRS total score | Did not meet primary endpoint |
| RENAISSANCE 5 (NCT01197508) | Fixed-dose, adjunct to SSRI/SNRI | MDD with inadequate response | Change in MADRS total score | Did not meet primary endpoint |
| RENAISSANCE 3 | Flexible-dose, adjunct to SSRI/SNRI | MDD with inadequate response | Change in MADRS total score | Did not meet primary endpoint |
| RENAISSANCE 7 | Long-term safety | MDD | Safety and tolerability | Generally well-tolerated |
MADRS: Montgomery-Åsberg Depression Rating Scale
Clinical Trial Protocol
The general design of the Phase III efficacy studies involved an initial open-label treatment phase followed by a randomized, double-blind phase.[1][12]
Key inclusion criteria for the Phase III trials included a clinical diagnosis of MDD and an inadequate response to at least one prior antidepressant.[13] Exclusion criteria included a lifetime history of bipolar disorder, psychotic disorders, and a recent history of suicide attempts.[13]
Clinical Trial Outcomes
Despite the promising preclinical and Phase II data, the Phase III RENAISSANCE program failed to demonstrate a statistically significant improvement in the primary endpoint of change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score for TC-5214 compared to placebo.[12][14] The most commonly reported adverse events were constipation, dizziness, and dry mouth.[12] As a result of these findings, AstraZeneca and Targacept announced that they would not be pursuing regulatory filing for TC-5214 for the treatment of MDD.[14]
Conclusion
The development of TC-5214 represents a significant and well-founded effort to translate a novel scientific hypothesis—the role of nicotinic receptor antagonism in treating depression—into a clinical therapy. The comprehensive preclinical and clinical development program provided a thorough evaluation of its potential. While ultimately unsuccessful in demonstrating efficacy for MDD, the story of TC-5214 underscores the challenges of drug development for CNS disorders and highlights the complexities of the cholinergic system in mood regulation. The data generated from the TC-5214 program remains a valuable resource for researchers and scientists in the field, offering insights that may inform the development of future therapeutics targeting the nicotinic acetylcholine receptor system.
References
- 1. (S)-(+)-Mecamylamine (TC-5214): A Neuronal Nicotinic Receptor Modulator Enters Phase III Trials as an Adjunct Treatment for Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lasa.co.uk [lasa.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Study to Assess the Efficacy and Safety of TC-5214 as an Adjunct Therapy in Patients with major Depressive Disorder [astrazenecaclinicaltrials.com]
- 14. fiercebiotech.com [fiercebiotech.com]
The Stereochemical Nuances of Nicotinic Acetylcholine Receptor Antagonism: A Technical Guide to Dexmecamylamine Hydrochloride versus Racemic Mecamylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of dexmecamylamine hydrochloride, the dextrorotatory S-(+)-enantiomer of mecamylamine, and its racemic counterpart. Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has a rich pharmacological history. The re-evaluation of its stereoisomers has unveiled distinct pharmacological profiles, with dexmecamylamine exhibiting a unique interaction with nAChR subtypes. This document delves into the stereoselective synthesis, comparative pharmacology, and analytical methodologies pertinent to these compounds. It aims to equip researchers and drug development professionals with a comprehensive understanding of the critical role stereochemistry plays in the therapeutic potential and mechanism of action of mecamylamine. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of complex biological and procedural relationships.
Introduction
Mecamylamine (3-methylaminoisocamphane hydrochloride) was initially developed as a ganglionic blocker for the treatment of hypertension.[1] Its ability to cross the blood-brain barrier and antagonize central nAChRs has led to investigations into its therapeutic potential for a range of central nervous system (CNS) disorders, including nicotine addiction, mood disorders, and cognitive impairment.[1] Mecamylamine is a chiral molecule, existing as two enantiomers: S-(+)-mecamylamine (dexmecamylamine) and R-(-)-mecamylamine. Historically, it was administered as a racemic mixture. However, with advancements in stereoselective synthesis and analytical techniques, the distinct pharmacological properties of the individual enantiomers have come into focus, revealing that stereochemistry is a critical determinant of their interaction with nAChRs and their overall therapeutic profile.[1][2]
This guide will explore the core differences between this compound and racemic mecamylamine, with a focus on their stereochemistry and the resulting pharmacological implications.
Stereoselective Synthesis
The synthesis of enantiomerically pure dexmecamylamine is crucial for elucidating its specific pharmacological effects. While the synthesis of racemic mecamylamine has been established for decades, stereoselective routes are necessary to isolate the S-(+)-enantiomer.
General Strategy for Stereoselective Synthesis of Dexmecamylamine
A common strategy for the stereoselective synthesis of chiral amines involves the use of chiral auxiliaries or asymmetric catalysis. A plausible, detailed protocol for the synthesis of dexmecamylamine would involve the following key steps:
-
Starting Material: The synthesis would likely begin with a prochiral ketone precursor to the bornane scaffold of mecamylamine.
-
Asymmetric Amination: A key step is the introduction of the amine group stereoselectively. This can be achieved through several methods:
-
Reductive Amination with a Chiral Amine: Reacting the prochiral ketone with a chiral amine (e.g., (S)-α-methylbenzylamine) to form a diastereomeric mixture of imines. These diastereomers can then be separated by chromatography or crystallization. Subsequent reduction of the desired imine diastereomer followed by removal of the chiral auxiliary would yield the enantiomerically pure amine.
-
Asymmetric Reductive Amination: Employing a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to directly convert the prochiral ketone and an ammonia source to the desired S-(+)-amine enantiomer with high enantiomeric excess.
-
-
N-methylation: The resulting primary amine is then methylated, typically using a reagent like formaldehyde and a reducing agent (e.g., sodium borohydride) in an Eschweiler-Clarke reaction, to yield dexmecamylamine.
-
Salt Formation: Finally, the free base of dexmecamylamine is treated with hydrochloric acid to form the stable and water-soluble this compound salt.
Comparative Pharmacology
The primary mechanism of action for both dexmecamylamine and racemic mecamylamine is the non-competitive antagonism of nAChRs.[2] This means they block the receptor's ion channel rather than competing with acetylcholine for the binding site.[3] This blockade is also voltage-dependent, suggesting an interaction within the ion channel pore.[4] However, significant pharmacological differences exist between the enantiomers.
Differential Interactions with nAChR Subtypes
nAChRs are a diverse family of ligand-gated ion channels composed of various subunit combinations (e.g., α4β2, α7, α3β4). The stereoisomers of mecamylamine exhibit differential activity at these subtypes.
-
α4β2 Receptors: The α4β2 nAChR subtype is highly prevalent in the CNS and is a key target for nicotine's effects. Studies have shown that S-(+)-mecamylamine (dexmecamylamine) dissociates more slowly from α4β2 receptors compared to the R-(-)-enantiomer.[5] This slower off-rate suggests a more prolonged blockade by dexmecamylamine at this receptor subtype.
-
α3β4 Receptors: Similar to the α4β2 subtype, S-(+)-mecamylamine also exhibits a slower dissociation from α3β4 receptors, which are prominent in the autonomic ganglia.[5]
-
Muscle-type nAChRs: In contrast, muscle-type nAChRs appear to be more sensitive to the R-(-)-enantiomer.[5] This suggests that dexmecamylamine may have a more favorable side-effect profile by having less impact on neuromuscular transmission.
Functional Consequences of Stereoselectivity
The differential receptor interactions of the mecamylamine enantiomers translate to distinct functional outcomes. For instance, dexmecamylamine (TC-5214) was investigated as an adjunct therapy for major depressive disorder.[6][7] Preclinical studies in animal models of depression and anxiety showed that dexmecamylamine was more potent and efficacious than the R-(-)-enantiomer.[6]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data comparing racemic mecamylamine and its enantiomers.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |
| Racemic Mecamylamine | Rat Brain Membranes | [3H]-mecamylamine Binding | Ki = 1.53 ± 0.33 | µM | [1] |
| S-(+)-Mecamylamine | Rat Brain Membranes | [3H]-mecamylamine Binding | Ki = 2.92 ± 1.48 | µM | [1] |
| R-(-)-Mecamylamine | Rat Brain Membranes | [3H]-mecamylamine Binding | Ki = 2.61 ± 0.81 | µM | [1] |
| Racemic Mecamylamine | α3β4 nAChR | Electrophysiology (IC50) | ~0.34 | µM | [4] |
| S-(+)-Mecamylamine | α4β2 nAChR | Electrophysiology | Slower off-rate than R-(-) | - | [5] |
| R-(-)-Mecamylamine | α4β2 nAChR | Electrophysiology | Faster off-rate than S-(+) | - | [5] |
| S-(+)-Mecamylamine | α3β4 nAChR | Electrophysiology | Slower off-rate than R-(-) | - | [5] |
| R-(-)-Mecamylamine | α3β4 nAChR | Electrophysiology | Faster off-rate than S-(+) | - | [5] |
| R-(-)-Mecamylamine | Muscle-type nAChR | Electrophysiology | More sensitive than S-(+) | - | [5] |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Dose | Cmax | Tmax | AUC | Reference |
| Dexmecamylamine | Human | 8 mg (single dose) | Not specified | Not specified | Increased with renal impairment | [8] |
| Racemic Mecamylamine | Human | Not specified | Not specified | 0.5-2 h | Not specified | [9] |
nAChR Signaling Pathways
The antagonism of nAChRs by mecamylamine and its enantiomers interrupts downstream signaling cascades. The activation of nAChRs by acetylcholine or nicotine leads to the influx of cations (Na+ and Ca2+), which triggers various intracellular signaling pathways involved in neuronal survival, plasticity, and neurotransmitter release.
Caption: nAChR signaling pathways and point of antagonism.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of dexmecamylamine and mecamylamine stereochemistry.
Chiral HPLC Method for Enantiomeric Separation of Mecamylamine
This protocol describes a general method for the separation and quantification of mecamylamine enantiomers. Method validation according to ICH guidelines is essential for regulatory submissions.[3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic compounds like mecamylamine. A typical starting mobile phase could be n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 263 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic mecamylamine hydrochloride in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a sample solution of this compound at a known concentration.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic mecamylamine standard to determine the retention times and resolution of the two enantiomers.
-
Inject the dexmecamylamine sample to confirm its enantiomeric purity.
-
Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.
-
Quantify the amount of each enantiomer in unknown samples by comparing their peak areas to the calibration curve.
-
-
System Suitability:
-
Resolution: The resolution between the two enantiomer peaks should be greater than 1.5.
-
Tailing Factor: The tailing factor for each peak should be less than 2.0.
-
Theoretical Plates: The number of theoretical plates for each peak should be greater than 2000.
-
nAChR Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of dexmecamylamine and racemic mecamylamine for a specific nAChR subtype expressed in a cell line or native tissue.[1][10]
-
Materials:
-
Membrane preparation from cells or tissue expressing the nAChR subtype of interest.
-
Radioligand specific for the nAChR subtype (e.g., [3H]epibatidine for α4β2 nAChRs).
-
Unlabeled competitor (dexmecamylamine, R-(-)-mecamylamine, racemic mecamylamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing physiological concentrations of salts).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, set up the assay in triplicate.
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the receptors.
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (dexmecamylamine or racemic mecamylamine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding versus the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: General experimental workflow for drug development.
Conclusion
The stereochemistry of mecamylamine is a pivotal factor in its pharmacological activity. Dexmecamylamine (S-(+)-mecamylamine) exhibits a distinct profile of interaction with nAChR subtypes compared to its R-(-)-enantiomer and the racemic mixture. Notably, its slower dissociation from key central nAChR subtypes like α4β2 suggests a more sustained antagonist effect, which may have therapeutic implications for CNS disorders. The development and characterization of single-enantiomer drugs like this compound underscore the importance of stereoselectivity in modern drug design and development. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and scientists working to further unravel the therapeutic potential of nAChR modulation and to design next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A validated chiral HPLC method for the determination of mebeverine HCl enantiomers in pharmaceutical dosage forms and spiked rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patch clamp measurements on Xenopus laevis oocytes: currents through endogenous channels and implanted acetylcholine receptor and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe | Semantic Scholar [semanticscholar.org]
- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of S-(+)-mecamylamine
An In-depth Technical Guide to the Pharmacological Profile of S-(+)-Mecamylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecamylamine, initially developed as a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) for the treatment of hypertension, has garnered renewed interest for its potential in treating central nervous system (CNS) disorders.[1][2][3] As a secondary amine, mecamylamine readily crosses the blood-brain barrier, allowing it to interact with neuronal nAChRs that play crucial roles in addiction, mood, and cognition.[2][3]
Racemic mecamylamine is a mixture of two stereoisomers: S-(+)-mecamylamine and R-(-)-mecamylamine. Research has revealed distinct pharmacological properties for each enantiomer, with S-(+)-mecamylamine (also known as TC-5214) emerging as a candidate for therapeutic development, notably as an adjunct treatment for Major Depressive Disorder (MDD).[1][4] This document provides a comprehensive technical overview of the pharmacological profile of S-(+)-mecamylamine, focusing on its mechanism of action, receptor interactions, and the experimental methodologies used for its characterization.
Mechanism of Action
The pharmacological activity of S-(+)-mecamylamine is complex, exhibiting a dual mechanism that is dependent on the subtype and stoichiometry of the nAChR. The primary mechanisms are non-competitive channel blockade and positive allosteric modulation.
2.1 Non-Competitive Channel Blockade Like its racemate, S-(+)-mecamylamine functions as a non-competitive antagonist by physically occluding the ion channel pore of the nAChR.[2][4] This action is voltage-dependent, consistent with the binding site being located within the transmembrane electric field.[5][6] The molecule is thought to enter and bind within the open channel, "trapping" the receptor in a non-conductive state.[2] Studies have shown that S-(+)-mecamylamine dissociates more slowly from α4β2 and α3β4 receptors compared to the R-(-)-enantiomer, suggesting a more prolonged blockade of these key neuronal subtypes.[5][6]
2.2 Stoichiometry-Dependent Allosteric Modulation The α4β2 nAChR, the most abundant nicotinic receptor in the brain, can exist in two primary stoichiometries with different sensitivities to acetylcholine: a high-sensitivity (HS) (α4)₂(β2)₃ form and a low-sensitivity (LS) (α4)₃(β2)₂ form.[1] S-(+)-mecamylamine displays distinct actions at these two subtypes:
-
Positive Allosteric Modulator (PAM) at High-Sensitivity (α4)₂(β2)₃ nAChRs : At the HS subtype, S-(+)-mecamylamine acts as a PAM, enhancing the activity of the receptor in response to an agonist.[1][5]
-
Inhibitor at Low-Sensitivity (α4)₃(β2)₂ nAChRs : Conversely, S-(+)-mecamylamine is a more effective non-competitive inhibitor of the LS subtype than its R-(-) counterpart.[1][5]
This dual action highlights the complexity of its pharmacological profile and may contribute to its therapeutic effects in the CNS.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of S-(+)-mecamylamine and related compounds at various nAChR subtypes.
Table 1: Receptor Binding Affinities of Mecamylamine Enantiomers
| Compound | Preparation | Radioligand | Kᵢ (μM) | Reference |
|---|---|---|---|---|
| S-(+)-Mecamylamine | Rat whole brain membranes | [³H]-Mecamylamine | 2.92 ± 1.48 | [1] |
| R-(-)-Mecamylamine | Rat whole brain membranes | [³H]-Mecamylamine | 2.61 ± 0.81 | [1] |
| Racemic Mecamylamine | Rat whole brain membranes | [³H]-Mecamylamine | 1.53 ± 0.33 |[1] |
Note: Binding affinity for the specific [³H]-mecamylamine binding site showed little stereoselectivity.[1]
Table 2: Functional Inhibitory Potency of Racemic Mecamylamine at Human nAChR Subtypes
| Receptor Subtype | Assay Method | IC₅₀ | Reference |
|---|---|---|---|
| α3β4 | Electrophysiology | 0.64 μM | |
| α4β2 | Electrophysiology | 2.5 μM | |
| α3β2 | Electrophysiology | 3.6 μM |
| α7 | Electrophysiology | 6.9 μM | |
Note: While IC₅₀ values between the S-(+) and R-(-) enantiomers show little difference for a given receptor, S-(+)-mecamylamine exhibits a significantly slower dissociation rate ("off-rate") from α4β2 and α3β4 subtypes, indicating a longer duration of channel block.[5][6]
Key Experimental Protocols
The characterization of S-(+)-mecamylamine relies on several key in vitro techniques.
4.1 Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
-
Objective : To determine the Kᵢ of S-(+)-mecamylamine at specific nAChR subtypes.
-
Materials :
-
Cell membranes from cell lines (e.g., HEK293) expressing the human nAChR subtype of interest or homogenized brain tissue (e.g., rat striatum).[7][8]
-
Radioligand (e.g., [³H]epibatidine or [³H]-mecamylamine) at a concentration near its Kₑ.[1][7]
-
S-(+)-mecamylamine stock solution and serial dilutions.
-
Ligand for non-specific binding (e.g., 10 µM nicotine).[7]
-
Assay Buffer (e.g., Tris-HCl buffer).
-
96-well plates, filter mats (e.g., GF/C), and a cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Protocol :
-
To each well of a 96-well plate, add assay buffer.
-
For "Total Binding" wells, add buffer. For "Non-Specific Binding" (NSB) wells, add a saturating concentration of a non-labeled ligand (e.g., nicotine). For "Competition" wells, add varying concentrations of S-(+)-mecamylamine.
-
Add the membrane preparation to each well.
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at room temperature for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).[7]
-
Terminate the reaction by rapid filtration using a cell harvester, washing the filters with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding (Total Binding - NSB) and plot the percent inhibition of specific binding against the concentration of S-(+)-mecamylamine. Determine the IC₅₀ value and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
4.2 Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
TEVC is a powerful electrophysiological technique to study the function of ion channels expressed in Xenopus oocytes, allowing for the determination of functional potency (IC₅₀) and mechanism of action (e.g., voltage dependency).[9]
-
Objective : To measure the inhibitory effect of S-(+)-mecamylamine on agonist-induced currents at specific nAChR subtypes.
-
Materials :
-
Xenopus laevis oocytes (Stage V-VI).[10]
-
cRNA encoding the subunits of the desired nAChR subtype.
-
Microinjection setup.
-
TEVC amplifier, electrodes (voltage and current), perfusion system, and recording chamber.
-
Recording solution (e.g., Ringer's solution).
-
Agonist (e.g., acetylcholine) and S-(+)-mecamylamine solutions.
-
-
Protocol :
-
Oocyte Preparation : Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes, typically with a collagenase treatment.[11]
-
cRNA Injection : Inject the oocytes with a precise volume (e.g., ~50 nL) of the cRNA mixture for the nAChR subunits of interest.
-
Incubation : Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording :
-
Place an oocyte in the recording chamber and perfuse with Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -50 to -70 mV).
-
Establish a baseline by applying the agonist (e.g., acetylcholine at its EC₅₀ concentration) and measuring the peak inward current.
-
To determine IC₅₀, co-apply the agonist with varying concentrations of S-(+)-mecamylamine and measure the resulting current inhibition.
-
To assess voltage dependence, repeat the inhibition measurements at different holding potentials.[12]
-
-
Data Analysis : Plot the percent inhibition of the agonist-induced current against the S-(+)-mecamylamine concentration to determine the IC₅₀.
-
4.3 [³H]-Dopamine Release Assay from Striatal Slices
This assay measures the ability of a compound to modulate neurotransmitter release from native brain tissue. It is used to assess the functional consequences of nAChR antagonism.
-
Objective : To determine if S-(+)-mecamylamine can block nicotine-evoked dopamine release from rat striatal tissue.
-
Materials :
-
Rat striatal slices (e.g., 300-400 µm thickness).
-
[³H]-Dopamine.
-
Superfusion apparatus with multiple chambers.
-
Krebs buffer, oxygenated (95% O₂ / 5% CO₂).
-
Stimulating agents (e.g., nicotine, high K⁺ solution).
-
S-(+)-mecamylamine.
-
Scintillation counter.
-
-
Protocol :
-
Prepare acute striatal slices from a rat brain.
-
Pre-incubate the slices in oxygenated Krebs buffer containing [³H]-Dopamine to allow for uptake into dopaminergic terminals.
-
Transfer the loaded slices to chambers in a superfusion apparatus.
-
Perfuse the slices with Krebs buffer at a constant rate (e.g., 1 mL/min) and collect fractions at regular intervals (e.g., every 2-5 minutes).
-
After establishing a stable baseline of spontaneous [³H]-Dopamine release, apply a stimulus (S1), such as a short pulse of nicotine or high K⁺, to evoke release.
-
Introduce S-(+)-mecamylamine into the perfusion buffer.
-
Apply a second stimulus (S2) in the presence of S-(+)-mecamylamine.
-
At the end of the experiment, solubilize the tissue slices to determine the total remaining radioactivity.
-
Measure the radioactivity in each collected fraction and in the solubilized tissue using a scintillation counter.
-
Data Analysis : Express the radioactivity in each fraction as a percentage of the total radioactivity in the tissue at the start of that collection period. Calculate the ratio of stimulated release (S2/S1) in the presence and absence of S-(+)-mecamylamine to determine its inhibitory effect.[3]
-
Modulation of Central Signaling Pathways
S-(+)-mecamylamine's interaction with nAChRs on presynaptic terminals can modulate the release of other key neurotransmitters. Recent evidence suggests it can increase the firing rate of serotonin (5-HT) neurons in the dorsal raphe nucleus through a complex interplay with glutamate and GABA systems.
-
Glutamatergic Enhancement : S-(+)-mecamylamine acts as a PAM at high-sensitivity α4β2 nAChRs located on glutamate terminals. This enhances spontaneous excitatory postsynaptic currents (sEPSCs) onto 5-HT neurons.
-
GABAergic Disinhibition : The R-(-) enantiomer, in contrast, reduces GABA-mediated inhibitory currents (sIPSCs) by blocking α7 nAChRs on GABAergic terminals. While this is an effect of the other enantiomer, it highlights the complex pharmacology of the racemate. The net effect of S-(+)-mecamylamine's action on the glutamatergic system appears to dominate, leading to increased serotonergic activity.
Conclusion
S-(+)-mecamylamine possesses a sophisticated pharmacological profile characterized by stereoselective, non-competitive antagonism and stoichiometry-dependent positive allosteric modulation of neuronal nAChRs. Its slower dissociation from key nAChR subtypes like α4β2 and α3β4, combined with its unique modulatory effects, distinguishes it from its R-(-) enantiomer and the parent racemate.[5][6] These properties, which translate to functional modulation of critical neurotransmitter systems like dopamine and serotonin, underpin its investigation as a novel therapeutic for CNS disorders, particularly major depression. The experimental protocols detailed herein represent the foundational tools for further elucidating the activity of S-(+)-mecamylamine and developing next-generation nAChR modulators.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of mecamylamine on the fate of dopamine in striatal and mesolimbic areas of rat brain; interaction with morphine and haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uni-muenster.de [uni-muenster.de]
- 11. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
Dexmecamylamine Binding Sites on Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexmecamylamine, the (S)-(+)-enantiomer of mecamylamine, is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Its mechanism of action involves binding to a site within the ion channel pore of the receptor, leading to channel blockade. This technical guide provides an in-depth overview of the binding sites of dexmecamylamine on nAChRs, summarizing quantitative binding data, detailing key experimental methodologies, and visualizing the associated molecular interactions and signaling pathways.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[1] Their dysfunction is implicated in a variety of neurological disorders. Dexmecamylamine (also known as TC-5214) has been investigated for its therapeutic potential, particularly in the context of major depressive disorder.[2] Understanding the precise molecular interactions between dexmecamylamine and its binding sites on nAChRs is critical for the rational design of novel therapeutics with improved subtype selectivity and pharmacological profiles. This guide synthesizes current knowledge on this topic, with a focus on quantitative data, experimental protocols, and molecular visualizations.
Mechanism of Action
Dexmecamylamine functions as a non-competitive antagonist, meaning it does not directly compete with the endogenous agonist, acetylcholine, for its binding site on the extracellular domain of the nAChR.[3] Instead, it binds to a distinct site located within the transmembrane domain (TMD) of the receptor, specifically within the ion channel pore.[1] This binding event physically obstructs the flow of ions through the channel, thereby inhibiting receptor function. The inhibition by mecamylamine is voltage-dependent, suggesting its binding site is located within the membrane electric field.[1][3] Dexmecamylamine binds preferentially to the open state of the channel, and its dissociation from the receptor is slow, leading to a prolonged blockade.[3]
Quantitative Binding Data
The affinity of dexmecamylamine and its related compounds for various nAChR subtypes has been characterized using radioligand binding assays and electrophysiological techniques. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency (IC50) of Mecamylamine Enantiomers at Human nAChR Subtypes
| Compound | nAChR Subtype | IC50 (μM) | Experimental System | Reference |
| Dexmecamylamine (S)-(+)-mecamylamine) | α3β4 | 0.2–0.6 | Xenopus oocytes | [4] |
| α4β2 | 0.5–3.2 | Xenopus oocytes | [4] | |
| α7 | 1.2–4.6 | Xenopus oocytes | [4] | |
| α1β1γδ (muscle) | 0.6–2.2 | Xenopus oocytes | [4] | |
| Levomecamylamine (R)-(−)-mecamylamine) | α3β4 | 0.05–0.4 | Xenopus oocytes | [4] |
| α4β2 | 0.5–1.7 | Xenopus oocytes | [4] | |
| α7 | 2.2–5.8 | Xenopus oocytes | [4] | |
| α1β1γδ (muscle) | 0.3–1.1 | Xenopus oocytes | [4] |
Table 2: Binding Affinity (Ki) of Racemic Mecamylamine and Related Ligands at nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |
| Racemic Mecamylamine | α3β4 | - | [3H]epibatidine | HEK cells | [5] |
| α4β2 | - | [3H]epibatidine | HEK cells | [5] | |
| α7 | - | [125I]-α-Bungarotoxin | Rat brain membranes | [5] | |
| AT-1001 (α3β4 selective) | α3β4 | 2.4 | [3H]epibatidine | HEK cells | [5] |
| α4β2 | 476 | [3H]epibatidine | HEK cells | [5] | |
| α7 | 221 | [3H]epibatidine | HEK cells | [5] |
Note: Specific Ki values for mecamylamine were not provided in the cited abstract, but it was noted that it did not compete with [3H]epibatidine binding, consistent with its non-competitive mechanism.
Experimental Protocols
Radioligand Binding Assay for [3H]-Mecamylamine
This protocol is adapted from studies characterizing the binding of [3H]-mecamylamine to rat brain membranes.[6][7]
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) for [3H]-mecamylamine.
Materials:
-
Rat brain tissue
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]-mecamylamine (radioligand)
-
Unlabeled mecamylamine (for determining non-specific binding)
-
Bovine Serum Albumin (BSA)
-
Polyethylenimine (PEI)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
Homogenizer
-
Centrifuge
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold incubation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in a known volume of incubation buffer and determine the protein concentration.
-
-
Binding Assay:
-
In polypropylene tubes, combine the membrane preparation, varying concentrations of [3H]-mecamylamine, and incubation buffer containing BSA.
-
For determining non-specific binding, add a high concentration of unlabeled mecamylamine (e.g., 500 µM) to a parallel set of tubes.[6]
-
Incubate the samples at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).[6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in PEI using a cell harvester.
-
Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis or non-linear regression on the specific binding data to determine the Kd and Bmax values.
-
Whole-Cell Patch-Clamp Electrophysiology for nAChR Channel Block
This protocol outlines the general procedure for assessing the inhibitory effect of dexmecamylamine on nAChR-mediated currents.
Objective: To characterize the potency (IC50) and voltage-dependency of dexmecamylamine-induced channel block.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes, HEK293 cells, or primary neurons)
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)
-
nAChR agonist (e.g., acetylcholine or nicotine)
-
Dexmecamylamine
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass pipettes
Procedure:
-
Cell Preparation:
-
Culture or prepare cells expressing the target nAChR subtype.
-
Place the cells in a recording chamber on the microscope stage and perfuse with external solution.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
-
Whole-Cell Recording:
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
-
Data Acquisition:
-
Apply the nAChR agonist using a rapid perfusion system to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with varying concentrations of dexmecamylamine.
-
To assess voltage-dependency, apply a series of voltage steps in the presence and absence of dexmecamylamine and measure the resulting currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the presence of different concentrations of dexmecamylamine.
-
Normalize the current amplitudes to the control response and plot against the dexmecamylamine concentration to determine the IC50 value.
-
Construct current-voltage (I-V) plots to analyze the voltage-dependence of the block.
-
Molecular Docking of Dexmecamylamine into the nAChR Pore
This protocol provides a general workflow for in silico docking of dexmecamylamine into a homology model of an nAChR.[8][9]
Objective: To predict the binding pose and identify key interacting residues for dexmecamylamine within the nAChR ion channel.
Materials:
-
Homology model of the target nAChR subtype (e.g., based on cryo-EM structures of related receptors)
-
3D structure of dexmecamylamine
-
Molecular modeling and docking software (e.g., Molegro Virtual Docker, AutoDock)
Procedure:
-
Receptor and Ligand Preparation:
-
Obtain or build a high-quality homology model of the transmembrane domain of the target nAChR subtype.
-
Prepare the 3D structure of dexmecamylamine, ensuring correct protonation state and energy minimization.[8]
-
-
Docking Simulation:
-
Define the binding site within the ion channel pore of the nAChR model. This can be guided by experimental data from site-directed mutagenesis studies.
-
Perform flexible ligand docking into a rigid or flexible receptor model.
-
Generate a set of possible binding poses for dexmecamylamine.
-
-
Analysis of Results:
-
Score and rank the docking poses based on the predicted binding energy.
-
Visually inspect the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, van der Waals contacts, electrostatic interactions) between dexmecamylamine and specific amino acid residues in the channel pore.
-
Compare the predicted interactions with experimental data to validate the docking model.
-
Visualizations of Pathways and Workflows
Signaling Pathways
Experimental Workflows
Caption: Workflow for characterizing Dexmecamylamine-nAChR interaction.
Logical Relationships
Caption: Structure-function relationship of Dexmecamylamine at nAChRs.
Conclusion
Dexmecamylamine exerts its effects on nicotinic acetylcholine receptors through a well-defined mechanism of non-competitive antagonism. Its binding site is located within the ion channel pore, a region formed by the transmembrane domains of the receptor subunits. Quantitative data reveal a micromolar affinity for various nAChR subtypes, with subtle differences between the enantiomers of mecamylamine. The experimental protocols detailed in this guide provide a framework for the continued investigation of dexmecamylamine and other nAChR modulators. The visualizations of the signaling pathways, experimental workflows, and logical relationships offer a clear and concise summary of the key concepts. A thorough understanding of the molecular determinants of dexmecamylamine binding is essential for the development of next-generation therapeutics targeting the nicotinic acetylcholine receptor system.
References
- 1. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]mecamylamine binding to rat brain membranes. Studies with mecamylamine and nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Foundational Research on TC-5214 (Dexmecamylamine) as an Antidepressant: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TC-5214 (dexmecamylamine or S-mecamylamine) is the S-(+)-enantiomer of mecamylamine, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Based on the cholinergic hypothesis of depression, which posits that a hypercholinergic state contributes to depressive symptoms, TC-5214 was investigated as a potential adjunctive therapy for major depressive disorder (MDD). Preclinical studies demonstrated its efficacy in rodent models of depression and anxiety, and a Phase IIb clinical trial showed promising results. However, a comprehensive Phase III program, known as the RENAISSANCE program, ultimately failed to demonstrate a statistically significant antidepressant effect compared to placebo. This whitepaper provides an in-depth technical guide to the foundational research on TC-5214, detailing its pharmacological profile, preclinical evidence, and the extensive clinical trial data that led to the discontinuation of its development for MDD.
Introduction: The Cholinergic Hypothesis and Nicotinic Receptors in Depression
The development of TC-5214 as an antidepressant was rooted in the cholinergic hypothesis of depression, which suggests that an imbalance between the cholinergic and noradrenergic systems, with a relative hypercholinergia, may underlie depressive states. Nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels widely expressed in the brain, play a crucial role in modulating the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. The α4β2 subtype is the most abundant nAChR in the brain and has been a primary target for therapeutic intervention in neuropsychiatric disorders. The rationale for developing a nAChR antagonist like TC-5214 was to rebalance this hypercholinergic tone and thereby elicit an antidepressant effect.
Pharmacological Profile of TC-5214
TC-5214 is a non-competitive antagonist of nAChRs, meaning it binds to a site within the ion channel of the receptor rather than competing with acetylcholine for the binding site. While it is considered a broad-spectrum nAChR antagonist, its antidepressant effects were presumed to be primarily mediated through the inhibition of the α4β2 nAChR subtype.
Binding Affinity and Potency
While specific Ki values are not consistently reported across the literature, the inhibitory concentration (IC50) values demonstrate TC-5214's activity at several nAChR subtypes.
| Receptor Subtype | IC50 (μM) |
| α3β4 | 0.2–0.6 |
| α4β2 | 0.5–3.2 |
| α7 | 1.2–4.6 |
| α1β1γδ (muscle type) | 0.6–2.2 |
| Data obtained from studies using Xenopus oocyte expression systems. |
It is noteworthy that TC-5214 displays modest selectivity among the neuronal nAChR subtypes. Studies have also indicated that the S-(+)-enantiomer (TC-5214) dissociates more slowly from α4β2 and α3β4 receptors compared to the R-(-)-enantiomer.
Pharmacokinetics
Pharmacokinetic studies in humans revealed that TC-5214 is orally bioavailable. A population pharmacokinetic model described its concentration-time profiles using a one-compartment model with first-order absorption and elimination. Key covariates identified were creatinine clearance affecting clearance and body weight influencing the central volume of distribution.
Preclinical Research and Efficacy
TC-5214 demonstrated positive effects in several established animal models of depression and anxiety, providing the foundational evidence for its progression into clinical trials.
Animal Models of Depression
-
Forced Swim Test (FST): In this model, which assesses behavioral despair, TC-5214 was active in rats at a minimum effective dose (MED) of 3 mg/kg (intraperitoneal, i.p.).[1]
-
Behavioral Despair Test (Tail Suspension Test): TC-5214 was also active in this murine model of depression at doses ranging from 0.1 to 3.0 mg/kg (i.p.).[1]
Animal Models of Anxiety
-
Social Interaction Test: In a rat model of generalized anxiety disorder (GAD), TC-5214 showed anxiolytic effects at a dose of 0.05 mg/kg (subcutaneous, s.c.).[1]
-
Light/Dark Chamber Test: This model, which also assesses anxiety and phobia, demonstrated the activity of TC-5214 at a dose of 0.05 mg/kg (s.c.).[1]
The preclinical data suggested that the antidepressant and anxiolytic effects of TC-5214 are likely attributable to its antagonist effects at α4β2 nAChRs.[1]
Experimental Protocols
-
Apparatus: A cylindrical container (typically 40-60 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.
-
Procedure: The test is typically conducted over two days. On day one (pre-test session), rats are placed in the water for 15 minutes. Twenty-four hours later (test session), they are returned to the water for a 5-minute session.
-
Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Apparatus: A dimly lit, open-field arena.
-
Procedure: A pair of unfamiliar male rats are placed in the arena for a set period (e.g., 10 minutes).
-
Scoring: The total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following) is recorded. An increase in social interaction time is interpreted as an anxiolytic effect.
Clinical Development Program
The clinical development of TC-5214 as an adjunct therapy for MDD began with a promising Phase IIb study, which was followed by a large-scale Phase III program known as the RENAISSANCE program.
Phase IIb Study (Study 001)
This double-blind, placebo-controlled study evaluated TC-5214 as an adjunct to citalopram in patients with MDD who had an inadequate response to citalopram alone. The study demonstrated that TC-5214 was superior to placebo on the primary outcome measure, the Hamilton Depression Rating Scale (HAM-D-17), as well as on all secondary measures, with high statistical significance.
The RENAISSANCE Phase III Program
The RENAISSANCE program consisted of four efficacy and safety studies (two fixed-dose and two flexible-dose) and a long-term safety study. The primary efficacy endpoint for all four studies was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 8.
All four efficacy studies followed a similar design: an 8-week open-label phase where patients with MDD who had an inadequate response to a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI) were switched to another antidepressant. Those who still had an inadequate response were then randomized to receive either TC-5214 or placebo, in addition to their ongoing antidepressant, for an 8-week double-blind treatment phase.
Despite the promising Phase IIb results, none of the four Phase III efficacy studies met their primary endpoint. There was no statistically significant difference in the change in MADRS total score between the TC-5214 and placebo groups at the end of the 8-week treatment period.
Table 1: Summary of Primary Efficacy Results from the RENAISSANCE Program (Change in MADRS Total Score at Week 8)
| Study | Treatment Arm | N | Baseline MADRS (Mean ± SD) | Change from Baseline (LS Mean ± SE) | Placebo-Corrected Difference (95% CI) | p-value |
| Study 002 (Flexible-Dose) | TC-5214 (1-4 mg BID) | 159 | 32.2 ± 5.6 | -12.7 ± 0.73 | -1.0 (-3.1, 1.1) | 0.349 |
| Placebo | 160 | 32.5 ± 5.7 | -11.7 ± 0.73 | |||
| Study 003 (Flexible-Dose) | TC-5214 (1-4 mg BID) | 148 | 32.1 ± 5.4 | -11.3 ± 0.81 | -0.1 (-2.3, 2.1) | 0.925 |
| Placebo | 147 | 32.3 ± 5.2 | -11.2 ± 0.81 | |||
| Study 004 (Fixed-Dose) | TC-5214 (0.5 mg BID) | 160 | 32.4 ± 5.5 | -13.2 ± 0.69 | 0.4 (-1.6, 2.4) | 0.68 |
| TC-5214 (2 mg BID) | 160 | 32.6 ± 5.4 | -13.3 ± 0.69 | 0.3 (-1.7, 2.3) | 0.77 | |
| TC-5214 (4 mg BID) | 160 | 32.5 ± 5.6 | -13.8 ± 0.69 | -0.2 (-2.2, 1.8) | 0.84 | |
| Placebo | 160 | 32.3 ± 5.3 | -13.6 ± 0.69 | |||
| Study 005 (Fixed-Dose) | TC-5214 (0.1 mg BID) | 174 | 32.6 ± 5.3 | -12.4 ± 0.66 | 0.6 (-1.3, 2.5) | 0.53 |
| TC-5214 (1 mg BID) | 174 | 32.5 ± 5.4 | -12.8 ± 0.66 | 0.2 (-1.7, 2.1) | 0.83 | |
| TC-5214 (4 mg BID) | 174 | 32.7 ± 5.6 | -12.9 ± 0.66 | 0.1 (-1.8, 2.0) | 0.92 | |
| Placebo | 174 | 32.4 ± 5.2 | -13.0 ± 0.66 |
BID = twice daily; CI = confidence interval; LS = least squares; MADRS = Montgomery-Åsberg Depression Rating Scale; N = number of patients; SD = standard deviation; SE = standard error.
The lack of efficacy was consistent across both fixed and flexible-dose studies and across different dose levels.
Safety and Tolerability
TC-5214 was generally well-tolerated in the clinical trial program. The most commonly reported adverse events (>10%) were constipation, dizziness, and dry mouth.[2][3]
Proposed Mechanism of Action and Signaling Pathways
The proposed mechanism of action for TC-5214's antidepressant effects centered on its antagonism of nAChRs, particularly the α4β2 subtype, in brain regions critical for mood regulation. By blocking these receptors, TC-5214 was hypothesized to reduce the excessive cholinergic signaling implicated in depression, thereby restoring a more balanced neurotransmitter environment.
Conclusion and Future Directions
The development of TC-5214 as an adjunctive treatment for major depressive disorder represents a significant endeavor to translate the cholinergic hypothesis of depression into a novel therapeutic. While preclinical studies and a Phase IIb trial provided a strong rationale for its development, the large-scale Phase III RENAISSANCE program failed to demonstrate a significant antidepressant effect. The reasons for this discrepancy between early and late-stage clinical trials are likely multifactorial and may include a high placebo response rate in the Phase III studies, the heterogeneity of MDD, and the complex role of nicotinic acetylcholine receptors in mood regulation.
Although the journey of TC-5214 as an antidepressant has concluded, the foundational research provides valuable insights for the scientific community. The data underscore the challenges of translating preclinical findings to clinical efficacy in neuropsychiatric disorders and highlight the complexities of targeting the cholinergic system for the treatment of depression. Future research in this area may benefit from exploring more selective nAChR modulators or focusing on specific patient subpopulations with a clearer cholinergic pathophysiology.
References
- 1. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dexmecamylamine Hydrochloride in Animal Models of Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dexmecamylamine Hydrochloride (also known as TC-5214 or S-(+)-Mecamylamine) in preclinical animal models of depression. This document includes summaries of key findings, detailed experimental protocols, and visualizations of the proposed mechanism of action to guide researchers in their study design and execution.
Introduction
This compound is the S-(+)-enantiomer of mecamylamine, a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Preclinical evidence strongly suggests that antagonism of nAChRs may offer a novel therapeutic strategy for major depressive disorder.[3][4] The "cholinergic hypothesis of depression" posits that a hypercholinergic state may contribute to depressive symptoms, and therefore, blocking these receptors could have antidepressant effects.[5][6] Dexmecamylamine has demonstrated greater potency and efficacy in animal models of depression compared to the racemic mixture or the R-(-)-enantiomer.[1]
Mechanism of Action
Dexmecamylamine exerts its antidepressant-like effects primarily through the antagonism of nAChRs, with a likely significant role for the α4β2 subtype.[1][2] Blockade of these receptors is thought to modulate the release of several key neurotransmitters implicated in depression. Recent studies suggest that S-(+)-mecamylamine (S-mec) acts as a positive allosteric modulator on high-sensitivity α4β2 nAChRs on glutamate terminals.[7][8] This enhances spontaneous excitatory postsynaptic currents in serotonin (5-HT) neurons, leading to an increased firing rate of these neurons in the dorsal raphe nucleus (DRN).[7][8] Furthermore, mecamylamine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), 5-HT, and norepinephrine (NE) in the prefrontal cortex of rats subjected to chronic stress.[3] The antidepressant-like effects of mecamylamine are dependent on the presence of both β2 and α7 nAChR subunits.[4]
Below is a diagram illustrating the proposed signaling pathway for the antidepressant-like effects of Dexmecamylamine.
Data Presentation: Efficacy in Animal Models
The antidepressant-like effects of Dexmecamylamine (TC-5214) and racemic mecamylamine have been evaluated in several rodent models of depression. The following tables summarize the key quantitative findings from published studies.
Table 1: Effects of Dexmecamylamine (TC-5214) in Rodent Models of Depression
| Animal Model | Species/Strain | Drug & Dose | Route | Key Finding | Reference |
| Forced Swim Test | Rat | TC-5214 (3 mg/kg) | i.p. | Active (Minimum Effective Dose) | [1][2] |
| Behavioral Despair | Mouse | TC-5214 (0.1-3.0 mg/kg) | i.p. | Active | [1][2] |
| Social Interaction | Rat | TC-5214 (0.05 mg/kg) | s.c. | Active (Anxiolytic effect) | [1][2] |
| Light/Dark Chamber | Rat | TC-5214 (0.05 mg/kg) | s.c. | Active (Anxiolytic effect) | [1][2] |
Table 2: Effects of Racemic Mecamylamine in Rodent Models of Depression
| Animal Model | Species/Strain | Drug & Dose | Route | Key Finding | Reference |
| Tail Suspension Test | C57BL/6J Mouse | Mecamylamine (1.0 mg/kg) | i.p. | Significantly decreased immobility time | [4] |
| Forced Swim Test | C57BL/6J Mouse | Mecamylamine (1.0 mg/kg) | i.p. | Significantly decreased immobility time | [4] |
| Chronic Restraint Stress | Wistar Rat | Mecamylamine (1, 2, 4 mg/kg/day) | i.p. | Prevented depressive-like behaviors | [3] |
| Forced Swim Test | NMRI, BALB/c Mice | Mecamylamine | i.p. | Increased swim distance | [9] |
| Tail Suspension Test | NMRI Mice | Mecamylamine | i.p. | Decreased immobility | [9] |
Experimental Protocols
Detailed protocols for common behavioral assays used to evaluate the antidepressant-like effects of Dexmecamylamine are provided below.
Protocol 1: Forced Swim Test (FST)
The Forced Swim Test is a widely used model to screen for antidepressant activity. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the duration of active, escape-oriented behaviors.
Materials:
-
Glass or plastic cylinders (e.g., 40 cm tall, 18 cm in diameter for rats; 25 cm tall, 10 cm in diameter for mice).
-
Water maintained at 23-25°C.
-
This compound solution.
-
Vehicle control solution.
-
Syringes for administration.
-
Timers.
-
Video recording equipment (optional, for later analysis).
Procedure:
-
Habituation/Pre-test (Day 1): Place each animal individually into the cylinder filled with water (to a depth of 15 cm for rats, 10 cm for mice) for a 15-minute session. This session induces a state of despair.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) at the desired dose and time before the test session (e.g., 30 minutes prior).[4]
-
Test Session (Day 2): 24 hours after the pre-test, place the animals back into the cylinders for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the test session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
Protocol 2: Tail Suspension Test (TST)
The Tail Suspension Test is another common model for assessing antidepressant efficacy, particularly in mice. The principle is similar to the FST, where immobility is interpreted as a state of behavioral despair.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice).
-
Adhesive tape.
-
This compound solution.
-
Vehicle control solution.
-
Syringes for administration.
-
Timers.
-
Video recording equipment.
Procedure:
-
Drug Administration: Administer this compound or vehicle i.p. or s.c. 30 minutes before the test.[4]
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the horizontal bar. The mouse should be suspended high enough to prevent it from reaching any surfaces.
-
Test Duration: The test is typically conducted for a 6-minute period.
-
Behavioral Scoring: Record the total duration of immobility during the test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Protocol 3: Chronic Restraint Stress (CRS) and Sucrose Preference Test (SPT)
The CRS model is a more translationally relevant model of depression that induces anhedonia, a core symptom of depression. Anhedonia is assessed using the Sucrose Preference Test.
Materials for CRS:
-
Restraint devices (e.g., well-ventilated plastic tubes).
-
A consistent schedule for applying the restraint stress.
Materials for SPT:
-
Two drinking bottles per cage.
-
1% sucrose solution.
-
Tap water.
Procedure:
-
CRS Induction: Subject the animals (typically rats) to restraint stress for a set duration daily (e.g., 4 hours) for several weeks (e.g., 6 weeks).[3]
-
Drug Administration: During the stress period, administer this compound or vehicle daily.[3]
-
SPT - Habituation: Before the test, habituate the animals to the two-bottle choice by presenting them with two bottles of water for 24 hours, followed by two bottles of 1% sucrose solution for 24 hours.
-
SPT - Baseline: After habituation, provide the animals with a free choice between one bottle of 1% sucrose solution and one bottle of tap water for 24 hours. Measure the consumption from each bottle.
-
SPT - Post-Stress/Treatment: Repeat the SPT at the end of the CRS and treatment period.
-
Calculation: Calculate sucrose preference as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100. A decrease in sucrose preference in the stressed group is indicative of anhedonia, which should be reversed by an effective antidepressant treatment.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of this compound.
Conclusion
This compound shows consistent antidepressant-like activity in a variety of preclinical models. Its mechanism of action, centered on the modulation of the nicotinic acetylcholine system, presents a promising avenue for the development of novel antidepressants. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of Dexmecamylamine and related compounds. It is important to note that while preclinical results are promising, clinical trials in humans have yielded mixed results, highlighting the complexity of translating findings from animal models to clinical efficacy.[10][11][12][13]
References
- 1. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of nicotinic antagonist mecamylamine in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The nicotinic antagonist mecamylamine has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. S-(+)-mecamylamine increases the firing rate of serotonin neurons and diminishes depressive-like behaviors in an animal model of stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant-like effects of nicotine and mecamylamine in the mouse forced swim and tail suspension tests: role of strain, test and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New antidepressant hope emerges from research investigating drug’s serotonin boosting mechanism - IBRO [ibro.org]
- 11. Safety and tolerability of dexmecamylamine (TC-5214) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to antidepressant therapy: results of a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dexmecamylamine Hydrochloride in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexmecamylamine hydrochloride, the S-(+)-enantiomer of mecamylamine, is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] As a channel blocker, it physically obstructs the open ion channel, thereby preventing the influx of cations and subsequent neuronal depolarization.[4][5] This mechanism makes dexmecamylamine a valuable tool for investigating the physiological and pathological roles of nAChRs in the central and peripheral nervous systems. Its voltage-dependent nature and slow dissociation kinetics from certain nAChR subtypes provide unique properties for modulating cholinergic signaling.[1][4]
These application notes provide detailed protocols for the characterization of this compound's effects on nAChRs using patch clamp electrophysiology, a high-resolution technique for studying ion channel function.
Data Presentation
The inhibitory effects of Dexmecamylamine (S-(+)-mecamylamine) and its enantiomer (R-(-)-mecamylamine) on various human nicotinic acetylcholine receptor subtypes are summarized below. The data were obtained from studies using Xenopus oocytes expressing the respective human nAChR subtypes.[1]
| Compound | nAChR Subtype | IC50 (µM) | Notes |
| Dexmecamylamine (S-(+)-mecamylamine) | α3β4 | 0.2 - 0.6 | Non-competitive, voltage-dependent inhibition. Dissociates more slowly from this receptor subtype compared to the R-(-)-enantiomer.[1][6] |
| α4β2 | 0.5 - 3.2 | Non-competitive, voltage-dependent inhibition. Dissociates more slowly from this receptor subtype compared to the R-(-)-enantiomer.[1][6] | |
| α7 | 1.2 - 4.6 | Non-competitive, voltage-dependent inhibition.[6] | |
| Muscle-type (α1β1γδ) | 0.6 - 2.2 | Transient inhibition.[1][6] | |
| R-(-)-mecamylamine | α3β4 | 0.05 - 0.4 | Non-competitive, voltage-dependent inhibition.[6] |
| α4β2 | 0.5 - 1.7 | Non-competitive, voltage-dependent inhibition.[6] | |
| α7 | 2.2 - 5.8 | Non-competitive, voltage-dependent inhibition.[6] | |
| Muscle-type (α1β1γδ) | 0.3 - 1.1 | Appears to be slightly more sensitive to this enantiomer.[1][6] |
Signaling Pathway and Mechanism of Action
This compound acts as a non-competitive antagonist at nicotinic acetylcholine receptors. The binding of acetylcholine (ACh) to the nAChR triggers the opening of its intrinsic ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to depolarization of the postsynaptic membrane. Dexmecamylamine does not compete with ACh for the binding site but instead directly blocks the open channel pore, physically preventing ion translocation. This "open-channel blockade" is a hallmark of its mechanism and is inherently voltage-dependent, with the blockade being more pronounced at hyperpolarized membrane potentials.
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Assessing Dexmecamylamine Inhibition of nAChR Currents
This protocol describes the methodology for recording nAChR-mediated currents in response to an agonist and their inhibition by this compound using the whole-cell patch clamp configuration.
1. Materials and Solutions
-
Cells: Cultured neurons or a cell line (e.g., HEK293) stably expressing the nAChR subtype of interest.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with KOH.
-
Agonist Stock Solution: 100 mM Acetylcholine Chloride or Nicotine in deionized water. Store at -20°C.
-
This compound Stock Solution: 10 mM in deionized water. Store at -20°C.
2. Equipment
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Perfusion system
-
Pipette puller and microforge
3. Procedure
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 50-80% confluency.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse continuously with the extracellular solution.
-
Establishing a Giga-ohm Seal: Under visual guidance, approach a target cell with the patch pipette while applying slight positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.
-
Data Acquisition:
-
Obtain a stable baseline recording in the extracellular solution.
-
Apply a saturating concentration of the nAChR agonist (e.g., 100 µM ACh) for a short duration (2-5 seconds) using a rapid perfusion system to elicit a maximal or near-maximal inward current.
-
Wash the cell with the extracellular solution until the current returns to baseline.
-
Pre-incubate the cell with varying concentrations of this compound for 2-5 minutes.
-
Co-apply the agonist and the same concentration of this compound and record the inhibited current.
-
Repeat the wash and drug application steps for a range of this compound concentrations to generate a dose-response curve.
-
4. Data Analysis
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of each concentration of this compound.
-
Normalize the inhibited currents to the control current (in the absence of the antagonist).
-
Plot the normalized current as a function of the this compound concentration and fit the data with a suitable sigmoidal dose-response equation to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the inhibitory effects of this compound on a specific nAChR subtype using patch clamp electrophysiology.
References
- 1. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The acetylcholine receptor of the neuromuscular junction recognizes mecamylamine as a noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: In Vitro Profiling of Dexmecamylamine Hydrochloride
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mecamylamine - Wikipedia [en.wikipedia.org]
- 3. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Safety and tolerability of dexmecamylamine (TC-5214) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to antidepressant therapy: results of a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexmecamylamine - Atacama Therapeutics - AdisInsight [adisinsight.springer.com]
- 9. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Cell lines for studying Dexmecamylamine nAChR antagonism (e.g., SH-EP1, HEK293)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dexmecamylamine and Nicotinic Acetylcholine Receptors (nAChRs)
Dexmecamylamine, the S-(+)-stereoisomer of mecamylamine, is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide range of physiological and pathological processes makes them a critical target for drug discovery. Dexmecamylamine has been investigated for its therapeutic potential in various neuropsychiatric disorders.[3][4]
This document provides detailed application notes and protocols for studying the antagonistic properties of Dexmecamylamine on various nAChR subtypes using two common and effective cell-based models: SH-EP1 and HEK293 cells.
Cellular Models for Studying nAChR Antagonism: SH-EP1 and HEK293 Cells
The human epithelial cell line SH-EP1 and the human embryonic kidney 293 (HEK293) cell line are widely used for the heterologous expression of nAChR subtypes. These cell lines offer several advantages for studying nAChR pharmacology:
-
Low Endogenous nAChR Expression: Both SH-EP1 and HEK293 cells have the advantage of expressing few to no endogenous nAChRs, providing a "clean" background for the stable or transient expression of specific nAChR subunits of interest.[5][6]
-
High Transfection Efficiency: These cell lines are readily transfected with plasmids encoding desired nAChR subunits, allowing for the creation of stable cell lines expressing specific receptor subtypes.
-
Robust and Reproducible Assays: The use of these cell lines allows for the development of high-throughput screening assays that are robust, reproducible, and scalable.[7]
-
Versatility in Assay Formats: SH-EP1 and HEK293 cells are amenable to a wide range of functional assays, including patch-clamp electrophysiology, radioligand binding assays, and fluorescence-based assays for monitoring membrane potential and intracellular calcium.
Quantitative Data: Dexmecamylamine and Mecamylamine nAChR Antagonism
The following tables summarize the reported inhibitory concentrations (IC50) of Dexmecamylamine and its racemic mixture, mecamylamine, on various nAChR subtypes. This data is critical for designing experiments and interpreting results.
Table 1: Inhibitory Potency (IC50) of Dexmecamylamine ((+)-Mecamylamine) on nAChR Subtypes
| nAChR Subtype | Reported IC50 (µM) | Cell System/Assay | Reference |
| α3β4 | Micromolar levels | Not specified | [1] |
| α4β2 | Micromolar levels | Not specified | [1] |
| α7 | Micromolar levels | Not specified | [1] |
| α1β1γδ | Micromolar levels | Not specified | [1] |
Table 2: Inhibitory Potency (IC50) of Mecamylamine (Racemic) on nAChR Subtypes
| nAChR Subtype | Reported IC50 (µM) | Cell System/Assay | Reference |
| α3β4 | 0.091 - 0.610 | Not specified | [8] |
| α4β2 | 0.6 - 2.5 | Not specified | [8] |
| α7 | 1.6 - 6.9 | Not specified | [8] |
| α3β2 | Not specified | Xenopus oocytes | [5] |
| Neuronal nAChRs | 0.34 | Rat chromaffin cells (electrophysiology) | [9] |
Signaling Pathways and Experimental Workflows
nAChR Signaling Pathway
Activation of nAChRs by agonists like acetylcholine or nicotine leads to the influx of cations (Na+ and Ca2+), resulting in membrane depolarization and the activation of various downstream signaling cascades. Dexmecamylamine, as an antagonist, blocks these events.
Caption: Overview of the nAChR signaling pathway and the antagonistic action of Dexmecamylamine.
Experimental Workflow for Characterizing nAChR Antagonists
The following diagram outlines a typical workflow for characterizing the antagonistic properties of a compound like Dexmecamylamine.
Caption: A streamlined workflow for the in vitro characterization of nAChR antagonists.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for nAChR Antagonism
This protocol is designed to determine the binding affinity (Ki) of Dexmecamylamine for a specific nAChR subtype expressed in HEK293 or SH-EP1 cells.
Materials:
-
HEK293 or SH-EP1 cells stably expressing the nAChR subtype of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]epibatidine for α4β2, [125I]α-bungarotoxin for α7)
-
Dexmecamylamine stock solution
-
Non-specific binding control (e.g., high concentration of nicotine or another known nAChR ligand)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the cells to confluency.
-
Harvest the cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Binding buffer
-
A fixed concentration of radioligand
-
A range of concentrations of Dexmecamylamine
-
For non-specific binding wells, add a high concentration of the non-specific control ligand.
-
For total binding wells, add only buffer and radioligand.
-
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Dexmecamylamine concentration.
-
Determine the IC50 value (the concentration of Dexmecamylamine that inhibits 50% of the specific binding) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescence-Based Calcium Influx Assay (FLIPR) for Functional nAChR Antagonism
This high-throughput assay measures the ability of Dexmecamylamine to block agonist-induced calcium influx through nAChRs.
Materials:
-
SH-EP1 or HEK293 cells stably expressing the nAChR subtype of interest
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
nAChR agonist (e.g., acetylcholine, nicotine)
-
Dexmecamylamine stock solution
-
384-well black-walled, clear-bottom microplates
-
Fluorescent Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the FLIPR instrument.
-
Add varying concentrations of Dexmecamylamine to the wells and incubate for a predetermined time.
-
Initiate fluorescence reading and add a fixed concentration of the nAChR agonist (typically EC80) to all wells.
-
Continue to record the fluorescence signal for several minutes.
-
-
Data Analysis:
-
Measure the peak fluorescence response after agonist addition for each well.
-
Normalize the data to the response in the absence of the antagonist (100% activity) and in the absence of the agonist (0% activity).
-
Plot the percentage of inhibition against the logarithm of the Dexmecamylamine concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Mechanistic Studies
This technique provides detailed information about the mechanism of nAChR antagonism by Dexmecamylamine (e.g., competitive vs. non-competitive, voltage-dependency).
Materials:
-
SH-EP1 or HEK293 cells expressing the nAChR subtype of interest, plated on coverslips
-
External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.3
-
Internal solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.3
-
nAChR agonist
-
Dexmecamylamine
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Preparation:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Obtain a high-resistance seal (giga-seal) between the patch pipette filled with internal solution and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply the nAChR agonist using a rapid perfusion system to elicit an inward current.
-
After establishing a stable baseline response to the agonist, co-apply the agonist with varying concentrations of Dexmecamylamine.
-
To test for voltage-dependency, repeat the agonist and antagonist applications at different holding potentials.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced currents in the absence and presence of Dexmecamylamine.
-
Construct a dose-response curve for the inhibition of the current by Dexmecamylamine to determine the IC50.
-
Analyze the effect of Dexmecamylamine on the agonist's dose-response curve to distinguish between competitive (rightward shift in EC50) and non-competitive (reduction in maximal response) antagonism.
-
Plot the percentage of current inhibition against the holding potential to assess voltage-dependency.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dexmecamylamine | C11H21N | CID 12358972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dexmecamylamine Hydrochloride in Cholinergic Pathway Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexmecamylamine, the S-(+)-enantiomer of Mecamylamine, is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] As a channel blocker, it physically obstructs the open ion channel of nAChRs, thereby inhibiting the influx of cations and subsequent neuronal depolarization.[3] This mechanism of action makes Dexmecamylamine a valuable pharmacological tool for investigating the role of various nAChR subtypes in cholinergic signaling pathways. These pathways are integral to a wide range of physiological processes, including learning, memory, attention, and reward, and their dysregulation is implicated in numerous neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, depression, and nicotine addiction.
This document provides detailed application notes and experimental protocols for the use of Dexmecamylamine Hydrochloride in the investigation of cholinergic pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its effects by binding within the ion channel pore of nAChRs when the receptor is in its open state. This binding event physically blocks the flow of ions, primarily Na+ and Ca2+, through the channel.[3] Unlike competitive antagonists that bind to the acetylcholine binding site, Dexmecamylamine's non-competitive, use-dependent blockade makes it a unique tool for studying the functional consequences of nAChR activation. Its antagonism is not surmounted by increasing concentrations of acetylcholine. Dexmecamylamine exhibits broad-spectrum activity against various neuronal nAChR subtypes.
Data Presentation
The following table summarizes the inhibitory potency (IC50) of Dexmecamylamine (S-(+)-Mecamylamine) and its enantiomer, R-(-)-Mecamylamine, at various human nAChR subtypes expressed in Xenopus oocytes. This data is crucial for designing experiments and interpreting results, allowing for an understanding of the compound's relative potency at different receptor subtypes.
| nAChR Subtype | Dexmecamylamine (S-(+)-Mecamylamine) IC50 (µM) | R-(-)-Mecamylamine IC50 (µM) | Reference |
| α3β4 | 0.2–0.6 | 0.05–0.4 | |
| α4β2 | 0.5–3.2 | 0.5–1.7 | |
| α7 | 1.2–4.6 | 2.2–5.8 | |
| α1β1γδ | 0.6–2.2 | 0.3–1.1 |
Experimental Protocols
In Vitro Assays
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Biological Material: Cell membranes from a stable cell line expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 or α7 nAChRs).[1]
-
Radioligand: [3H]-Epibatidine (Specific Activity: 30-60 Ci/mmol).[1]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., 100 µM Nicotine).[1]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]
-
Glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Scintillation vials and cocktail.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target nAChR subtype.
-
Homogenize cells in ice-cold Assay Buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-Epibatidine (at a final concentration near its Kd), and 50 µL of Assay Buffer.[1]
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-Epibatidine, and 50 µL of the non-specific binding control.[1]
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [3H]-Epibatidine, and 50 µL of serially diluted this compound.[1]
-
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[1]
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with ice-cold Wash Buffer.[1]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Dexmecamylamine concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol is used to measure the inhibitory effect of this compound on nAChR-mediated ion currents in living cells.
Materials:
-
Cells: A cell line stably expressing the nAChR subtype of interest (e.g., HEK293 or CHO cells) cultured on glass coverslips.
-
Extracellular Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.[1]
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg, pH 7.2.[1]
-
Agonist: Acetylcholine or Nicotine.
-
Test Compound: this compound.
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system).
-
Borosilicate glass capillaries.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the membrane patch with a brief pulse of stronger suction to establish the whole-cell configuration.[1]
-
-
Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline by applying a saturating concentration of the agonist (e.g., acetylcholine) for a short duration to evoke a maximal current response.
-
-
Drug Application:
-
Pre-apply this compound at various concentrations for a defined period.
-
Co-apply the agonist and Dexmecamylamine and record the inhibited current response.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of Dexmecamylamine.
-
Plot the percentage of inhibition against the logarithm of the Dexmecamylamine concentration to determine the IC50 value.
-
In Vivo Assay
This protocol allows for the measurement of extracellular acetylcholine levels in a specific brain region of a freely moving animal and the assessment of this compound's effect on acetylcholine release.
Materials:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Syringe pump and fraction collector.
-
Artificial Cerebrospinal Fluid (aCSF): Containing an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent acetylcholine degradation.
-
Test Compound: this compound.
-
Analytical system for acetylcholine quantification (e.g., HPLC with electrochemical detection).
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, hippocampus, or nucleus accumbens).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the acetylcholine content of the dialysate samples using a sensitive analytical method like HPLC-ECD.
-
-
Data Analysis:
-
Express acetylcholine levels as a percentage of the baseline average.
-
Compare the acetylcholine levels before and after Dexmecamylamine administration to determine its effect on neurotransmitter release.
-
Conclusion
This compound is a potent and versatile tool for the investigation of cholinergic pathways. Its non-competitive antagonism of a broad range of nAChR subtypes allows for the detailed study of their roles in both normal physiological function and in various pathological states. The protocols outlined in this document provide a framework for researchers to effectively utilize Dexmecamylamine in their studies, from determining its binding affinity at specific receptor subtypes to assessing its impact on in vivo neurotransmitter release. Careful experimental design and data interpretation, guided by the quantitative data and methodologies presented here, will facilitate a deeper understanding of the complex cholinergic system.
References
Application Notes and Protocols for Intraperitoneal Injection of Dexmecamylamine in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intraperitoneal (i.p.) administration of dexmecamylamine (S-(+)-Mecamylamine, TC-5214) in mice and rats. This document includes detailed protocols for injection, quantitative data from various studies, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to Dexmecamylamine
Dexmecamylamine is the S-(+)-enantiomer of mecamylamine, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It readily crosses the blood-brain barrier and has been investigated for its potential therapeutic effects in a range of central nervous system (CNS) disorders, including major depressive disorder and anxiety.[1][2] Its mechanism of action involves blocking the ion channel of nAChRs, thereby inhibiting the effects of acetylcholine.[3] The primary targets in the CNS are thought to be the α4β2 and α7 nAChR subtypes.[4]
Data Presentation: Quantitative Effects of Intraperitoneal Dexmecamylamine
The following tables summarize the quantitative effects of intraperitoneally administered dexmecamylamine in various behavioral and physiological paradigms in mice and rats.
Table 1: Effects of Dexmecamylamine on Behavior in Mice
| Behavioral Test | Strain | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Forced Swim Test | C57BL/6J | 1 | Significantly decreased immobility time. | [5] |
| NMRI | Not specified | Increased swim distance. | [6] | |
| BALB/c | Not specified | Increased swim distance. | [6] | |
| Tail Suspension Test | C57BL/6J | 1 | Significantly decreased immobility time. | [5] |
| NMRI | Not specified | Decreased immobility. | [6] | |
| Open Field Test | C57BL/6J | 2 | No significant effect on locomotor activity. | [7] |
| C57BL/6J | 5 | Significantly decreased spontaneous locomotor activity. | [7] | |
| Temporal Conditioning Task | C57BL/6J | 2 | Decreased eyelid size. | [7] |
| C57BL/6J | 5 | Significantly decreased anticipatory and consummatory licking; decreased eyelid size. | [7] |
Table 2: Effects of Dexmecamylamine on Behavior in Rats
| Behavioral Test | Strain | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Elevated Plus Maze | Wistar | Not specified | Anxiolytic effects observed. | [8] |
| Sprague-Dawley | 0.3 | Increased time spent in the open arms. | [9] | |
| Social Interaction Test | Wistar | Not specified | Anxiolytic effects observed. | [8] |
| Chronic Restraint Stress Model | Wistar | 1, 2, 4 (daily) | Prevented depressive-like behavior (increased sucrose preference, increased swimming in FST); amended anxiety-like behavior. | [10] |
| Predator Stress | Sprague-Dawley | 0.1 | Blunted the stress-induced plasma corticosterone response. | [9] |
Experimental Protocols
Preparation of Dexmecamylamine Solution
Materials:
-
Dexmecamylamine hydrochloride (e.g., from Cayman Chemical Company)[7]
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the concentration of the final solution.
-
Weigh the calculated amount of this compound using an analytical balance.
-
Dissolve the powder in a sterile 0.9% saline solution to the desired final concentration.[7]
-
Ensure complete dissolution by vortexing the solution.
-
Store the prepared solution appropriately, following the manufacturer's recommendations. For in vivo studies, it is best practice to use freshly prepared solutions.
Intraperitoneal Injection Protocol for Mice and Rats
This protocol is a synthesis of best practices.[11][12][13]
Materials:
-
Prepared dexmecamylamine solution
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol swabs
-
Appropriate animal restraint device (optional)
Procedure:
-
Animal Restraint:
-
Mice: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The tail can be secured with the little finger of the same hand.
-
Rats: A two-person technique is often recommended. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand secures the rear feet and tail. For a one-person technique, the rat can be wrapped in a towel.[12]
-
-
Injection Site Identification:
-
Injection:
-
Clean the injection site with a 70% ethanol swab.
-
Insert the needle, bevel up, at a 15-30 degree angle into the skin and then through the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid (urine) appears, discard the syringe and prepare a new injection.
-
Inject the dexmecamylamine solution smoothly. The recommended maximum injection volume is typically 10 ml/kg.[12]
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, bleeding at the injection site, or adverse reactions.
-
Visualizations
Signaling Pathways
The antidepressant and anxiolytic effects of dexmecamylamine are believed to be mediated through the modulation of several downstream signaling pathways following the blockade of nAChRs.
Caption: Signaling cascade following nAChR blockade by dexmecamylamine.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for assessing the effects of dexmecamylamine in rodents.
References
- 1. S-(+)-Mecamylamine hydrochloride | TargetMol [targetmol.com]
- 2. Safety and tolerability of dexmecamylamine (TC-5214) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to antidepressant therapy: results of a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nicotinic antagonist mecamylamine has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effects of nicotine and mecamylamine in the mouse forced swim and tail suspension tests: role of strain, test and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic injection of nicotinic acetylcholine receptor antagonist mecamylamine affects licking, eyelid size, and locomotor and autonomic activities but not temporal prediction in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic effects of mecamylamine in two animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corticosterone-attenuating and anxiolytic properties of mecamylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of nicotinic antagonist mecamylamine in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Postsynaptic Action of Brain-Derived Neurotrophic Factor Attenuates α7 Nicotinic Acetylcholine Receptor-Mediated Responses in Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Nicotinic receptors antagonists and how do they work? [synapse.patsnap.com]
- 13. Mecamylamine attenuates dexamethasone-induced anxiety-like behavior in association with brain derived neurotrophic factor upregulation in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Dexmecamylamine in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral gavage administration of Dexmecamylamine (also known as TC-5214), a selective S-(+)-enantiomer of mecamylamine and a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs). This document includes detailed protocols for its preparation and administration in rodent models, a summary of its pharmacokinetic and pharmacodynamic properties, and a discussion of its research applications.
Introduction to Dexmecamylamine
Dexmecamylamine is a nicotinic channel modulator that has been investigated for its potential therapeutic effects in major depressive disorder.[1][2] As the S-(+)-enantiomer of mecamylamine, it is thought to have a more favorable side-effect profile than the racemic mixture.[3] Dexmecamylamine acts as a noncompetitive antagonist at various nAChR subtypes, with a presumed primary mechanism of action involving the blockade of the ion channel associated with these receptors.[1][4] Its ability to cross the blood-brain barrier allows it to exert effects on the central nervous system.[4] In preclinical research, oral gavage is a precise method for administering Dexmecamylamine to animal models to study its effects.
Physicochemical Properties and Formulation
Dexmecamylamine hydrochloride is a low molecular weight compound that is freely soluble in water.[5] This property simplifies its preparation for oral gavage, as it can be dissolved in aqueous vehicles.
Vehicle Selection:
-
Sterile Water: Given its free solubility, sterile water is the recommended vehicle for dissolving Dexmecamylamine for oral gavage.[1]
-
Saline (0.9% NaCl): Sterile isotonic saline can also be used as a vehicle.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the oral administration of Dexmecamylamine (TC-5214).
Table 1: Pharmacokinetic Parameters of Dexmecamylamine in Rats Following Oral Gavage
| Parameter | Value | Species | Dose | Reference |
| Oral Bioavailability | 56% | Rat | 10 mg/kg | [1] |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour | Rat | 10 mg/kg | [1] |
| Plasma Half-life (t½) | 3.1 ± 0.2 hours | Rat | 10 mg/kg | [1] |
| Volume of Distribution (Vd) | 4.8 ± 0.7 L/kg | Rat | 5 mg/kg (i.v.) | [1] |
Table 2: Acute Toxicity of Dexmecamylamine Following a Single Oral Gavage Dose
| Species | LD₅₀ Estimate | Maximum Tolerated Dose | No-Observed-Adverse-Effect-Level (NOAEL) | Reference |
| Mouse | 82.1 - 123.2 mg/kg | 82.1 mg/kg | ~4.1 mg/kg | [1] |
| Rat | 123.2 - 164.2 mg/kg | 123.2 mg/kg | ~8.2 mg/kg | [1] |
Table 3: Preclinical Behavioral and Physiological Effects of Dexmecamylamine
| Animal Model | Test | Dose Range (Route) | Observed Effect | Reference |
| Rat | Forced Swim Test | 3 mg/kg (i.p.) | Reduced immobility, suggesting antidepressant-like activity. | [1] |
| Mouse | Behavioral Despair Test | 0.1 - 3.0 mg/kg (i.p.) | Active, suggesting antidepressant-like activity. | [1] |
| Rat | Social Interaction Paradigm | 0.05 mg/kg (s.c.) | Active, suggesting anxiolytic-like effects. | [2] |
| Rat | Light/Dark Chamber | 0.05 mg/kg (s.c.) | Active, suggesting anxiolytic-like effects. | [2] |
| Rat | Gastrointestinal Motility | 1, 5, 10 mg/kg (Oral Gavage) | Tested for effects on gut motility. | [1] |
| Rat | Pulmonary Function | 1, 5, 10 mg/kg (Oral Gavage) | Monitored for effects on respiratory rate, tidal volume, and minute volume. | [1] |
Experimental Protocols
Preparation of Dexmecamylamine Solution for Oral Gavage
Materials:
-
Dexmecamylamine HCl powder
-
Sterile water for injection or sterile 0.9% saline
-
Analytical balance
-
Sterile conical tube or beaker
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate the required amount of Dexmecamylamine HCl based on the desired dose (mg/kg) and the number and weight of the animals.
-
Accurately weigh the Dexmecamylamine HCl powder using an analytical balance.
-
Transfer the powder to a sterile conical tube or beaker.
-
Add the calculated volume of sterile water or saline to achieve the final desired concentration.
-
Vortex or stir the solution until the Dexmecamylamine HCl is completely dissolved. A clear solution should be obtained.
-
Prepare the dosing solution fresh on the day of the experiment.
Protocol for Oral Gavage Administration in Rodents
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
Materials:
-
Prepared Dexmecamylamine solution
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats, with a ball tip).[6][7][8]
-
Syringes (1 mL or other appropriate size)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Measure the correct insertion length of the gavage needle by holding it alongside the animal from the tip of the nose to the last rib or the xiphoid process.[6]
-
Mark the needle with a permanent marker to prevent over-insertion.
-
-
Animal Restraint:
-
Restrain the animal firmly but gently to immobilize the head and straighten the neck and back, creating a direct path to the esophagus.[6]
-
-
Gavage Administration:
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[6]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the Dexmecamylamine solution over 2-3 seconds.[6]
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or leakage of the solution from the nose or mouth, for at least 10-15 minutes after the procedure.[9]
-
Visualizations
Signaling Pathway of nAChR Antagonism by Dexmecamylamine```dot
Caption: A streamlined workflow for conducting oral gavage studies with Dexmecamylamine in rodents.
References
- 1. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atacamatherapeutics.com [atacamatherapeutics.com]
- 4. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-(+)-Mecamylamine (TC-5214): A Neuronal Nicotinic Receptor Modulator Enters Phase III Trials as an Adjunct Treatment for Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Effects of Dexmecamylamine on the Prefrontal Cortex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexmecamylamine (also known as TC-5214) is the S-(+)-enantiomer of mecamylamine, a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that are widely expressed in the central nervous system, including the prefrontal cortex (PFC), a brain region crucial for higher cognitive functions such as working memory, attention, and decision-making.[2][3] By blocking nAChRs, Dexmecamylamine modulates cholinergic neurotransmission, which in turn can influence the activity of various neuronal circuits and the release of other neurotransmitters within the PFC, including dopamine, norepinephrine, and serotonin.[4][5]
The study of Dexmecamylamine's effects on the PFC is pertinent to understanding its potential therapeutic applications in a range of neuropsychiatric disorders. Preclinical studies have suggested that nAChR antagonists may have antidepressant and anxiolytic properties.[1][4] Furthermore, the role of nAChRs in cognitive processes makes Dexmecamylamine a compound of interest for investigating potential cognitive-enhancing or modulating effects.[6]
These application notes provide detailed protocols for key experiments to investigate the neuropharmacological effects of Dexmecamylamine on the prefrontal cortex. The described methodologies cover in vivo microdialysis for neurotransmitter analysis, in vivo electrophysiology for assessing neuronal activity, immunohistochemistry for measuring neuronal activation, and behavioral testing for evaluating effects on working memory.
Data Presentation
Table 1: Binding Affinity of Dexmecamylamine (TC-5214) at Neuronal Nicotinic Acetylcholine Receptor Subtypes
| Receptor Subtype | IC50 (µM) | Species | Preparation | Reference |
| α4β2 | 0.5 - 3.2 | Human | Xenopus oocytes | [7][8] |
| α3β4 | 0.2 - 0.6 | Human | Xenopus oocytes | [7][8] |
| α7 | 1.2 - 4.6 | Human | Xenopus oocytes | [7][8] |
Note: IC50 values represent the concentration of Dexmecamylamine required to inhibit 50% of the receptor's response.
Table 2: Effects of Mecamylamine on Neurotransmitter Levels in the Rat Prefrontal Cortex
| Neurotransmitter | Dosage (mg/kg, i.p.) | Change from Baseline | Study Details | Reference |
| Norepinephrine | 1, 2, 4 (chronic) | Modulated levels | Wistar rats exposed to chronic restraint stress | [4] |
| Serotonin (5-HT) | 1, 2, 4 (chronic) | Modulated levels | Wistar rats exposed to chronic restraint stress | [4] |
| Dopamine | Not specified | Increased release | Inferred from studies on stress and neurotransmitter release in the PFC | [9] |
Note: Data for mecamylamine, the racemic mixture, is presented here as a proxy. Specific quantitative data for Dexmecamylamine on PFC neurotransmitter levels requires further investigation.
Table 3: Effects of S-(+)-Mecamylamine on Neuronal Firing Rate
| Neuron Type | Concentration | Change in Firing Frequency | Brain Region | Reference |
| Serotonin (5-HT) Neurons | 3 µM | 40% Increase | Dorsal Raphe Nucleus | [10] |
Note: This study was not conducted in the prefrontal cortex but suggests a potential excitatory effect on certain neuronal populations.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Quantification
This protocol allows for the measurement of extracellular levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the prefrontal cortex of freely moving rodents following Dexmecamylamine administration.
Materials:
-
Dexmecamylamine (TC-5214)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection
-
Anesthesia (e.g., isoflurane)
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the prefrontal cortex at the desired coordinates (e.g., AP: +3.2 mm, ML: ±0.5 mm from bregma; DV: -2.5 mm from dura).
-
Slowly lower a guide cannula to the target depth and secure it with dental cement and anchor screws.
-
Insert a dummy cannula to maintain patency and allow the animal to recover for 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Connect the probe to the syringe pump and fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer Dexmecamylamine or vehicle (e.g., intraperitoneally).
-
Continue collecting dialysate samples at 20-minute intervals for several hours.
-
-
Sample Analysis:
-
Analyze the dialysate samples using an HPLC-ECD system to quantify the concentrations of dopamine, norepinephrine, and serotonin.
-
Express the results as a percentage of the baseline levels.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with formalin.
-
Section the brain and stain to verify the correct placement of the microdialysis probe.
-
In Vivo Electrophysiology for Recording Neuronal Activity
This protocol is for recording the firing rate of individual neurons (single-unit activity) in the prefrontal cortex of anesthetized or awake rodents in response to Dexmecamylamine.
Materials:
-
Dexmecamylamine (TC-5214)
-
Electrophysiology recording system (amplifier, data acquisition system)
-
Microelectrodes (e.g., glass micropipettes or tungsten microelectrodes)
-
Stereotaxic apparatus
-
Anesthesia (e.g., urethane or isoflurane for anesthetized prep; head-fixation apparatus for awake prep)
-
Male Sprague-Dawley rats or C57BL/6 mice
Procedure:
-
Animal Preparation and Electrode Implantation:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Perform a craniotomy over the prefrontal cortex.
-
Carefully lower the recording microelectrode into the desired layer of the PFC.
-
-
Recording Neuronal Activity:
-
Identify and isolate the spontaneous activity of a single neuron.
-
Record a stable baseline firing rate for at least 10-15 minutes.
-
Administer Dexmecamylamine systemically (e.g., i.p. or i.v.) or locally via a microinjection cannula.
-
Continuously record the neuron's firing rate for an extended period post-administration to observe any changes.
-
-
Data Analysis:
-
Sort the recorded spikes to ensure they originate from a single neuron.
-
Calculate the firing rate (spikes/second) in bins (e.g., 1-minute bins) before and after drug administration.
-
Statistically compare the post-drug firing rate to the baseline firing rate.
-
Immunohistochemistry for c-Fos Expression
This protocol is used to identify neurons in the prefrontal cortex that are activated by Dexmecamylamine, using the immediate early gene c-Fos as a marker of neuronal activity.
Materials:
-
Dexmecamylamine (TC-5214)
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Cryostat or vibratome
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Animal Treatment and Tissue Preparation:
-
Administer a single dose of Dexmecamylamine or vehicle to the animals.
-
90-120 minutes after administration, deeply anesthetize the animals and perform transcardial perfusion with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a 30% sucrose solution.
-
Cut 30-40 µm thick coronal sections of the prefrontal cortex using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour.
-
Incubate sections with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash sections and incubate with the biotinylated secondary antibody for 1-2 hours.
-
Wash sections and incubate with the ABC reagent for 1 hour.
-
Develop the signal using the DAB substrate.
-
-
Quantification and Analysis:
-
Mount the sections on slides and coverslip.
-
Image the sections of the prefrontal cortex using a microscope.
-
Count the number of c-Fos-positive cells in specific subregions of the PFC (e.g., prelimbic, infralimbic).
-
Compare the number of c-Fos-positive cells between Dexmecamylamine-treated and vehicle-treated animals.
-
Radial Arm Maze for Assessing Spatial Working Memory
This protocol evaluates the effect of Dexmecamylamine on spatial working memory in rodents.
Materials:
-
Dexmecamylamine (TC-5214)
-
8-arm radial maze
-
Food rewards (e.g., sucrose pellets)
-
Male Sprague-Dawley rats or C57BL/6 mice
Procedure:
-
Habituation and Training:
-
Habituate the animals to the maze by allowing them to freely explore and find food rewards in all arms for several days.
-
Once habituated, begin training on the working memory task. In each trial, bait a specific number of arms (e.g., 4 out of 8). The baited arms should be randomized for each trial.
-
-
Drug Administration and Testing:
-
Administer Dexmecamylamine or vehicle at a predetermined time before the test session (e.g., 30 minutes prior).
-
Place the animal in the center of the maze and allow it to explore the arms until it has found all the food rewards or a set time has elapsed.
-
Record the sequence of arm entries.
-
-
Data Analysis:
-
Working Memory Errors: An entry into an arm that has already been visited within the same trial.
-
Reference Memory Errors: An entry into an arm that is never baited.
-
Compare the number of working memory errors and reference memory errors between the Dexmecamylamine-treated and vehicle-treated groups.
-
Mandatory Visualizations
Caption: Dexmecamylamine blocks nAChRs, inhibiting ion influx and neuronal depolarization.
Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.
Caption: Dexmecamylamine's impact on prefrontal cortex microcircuitry.
References
- 1. Assessing spatial learning and memory in mice: Classic radial maze versus a new animal-friendly automated radial maze allowing free access and not requiring food deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptors in attention circuitry: the role of layer VI neurons of prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinergic modulation of the medial prefrontal cortex: the role of nicotinic receptors in attention and regulation of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral effects of nicotinic antagonist mecamylamine in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-type-specific modulation of neocortical activity by basal forebrain input - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Layer-Specific Interference with Cholinergic Signaling in the Prefrontal Cortex by Smoking Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Increased dopamine and norepinephrine release in medial prefrontal cortex induced by acute and chronic stress: effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-(+)-mecamylamine increases the firing rate of serotonin neurons and diminishes depressive-like behaviors in an animal model of stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Serotonin Neuron Firing with Dexmecamylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexmecamylamine, and its stereoisomers S-(+)-mecamylamine (S-mec) and R-(-)-mecamylamine (R-mec), are valuable pharmacological tools for investigating the intricate mechanisms governing the firing of serotonin (5-HT) neurons.[1][2][3] As a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), mecamylamine has been instrumental in elucidating the role of cholinergic signaling in modulating serotonergic activity.[3][4] This document provides detailed application notes and experimental protocols for the use of dexmecamylamine and its isomers in studying the electrophysiological properties of serotonin neurons, particularly within the dorsal raphe nucleus (DRN), the primary source of serotonergic innervation to the forebrain.[2][5]
Mechanism of Action
Dexmecamylamine exerts its effects on serotonin neuron firing primarily through its interaction with nAChRs located on presynaptic terminals that synapse onto DRN serotonin neurons. The two stereoisomers, S-mec and R-mec, exhibit distinct pharmacological profiles:
-
S-(+)-mecamylamine (S-mec): Acts as a positive allosteric modulator at high-sensitivity α4β2 nAChRs on glutamatergic terminals.[1][2] This enhances the release of glutamate, an excitatory neurotransmitter, leading to an increase in the firing rate of postsynaptic serotonin neurons.[1][2][6]
-
R-(-)-mecamylamine (R-mec): Acts as a blocker of high-sensitivity α4β2 nAChRs on glutamate terminals, which would be expected to decrease glutamate release.[1][2] However, it also blocks α7 nAChRs on GABAergic terminals, reducing the release of the inhibitory neurotransmitter GABA.[1][2] The net effect is a less pronounced increase in serotonin neuron firing compared to S-mec.[1][2]
Intriguingly, racemic mecamylamine has been observed to transiently stimulate DRN neurons on its own.[7] However, the separated isomers reveal a more nuanced mechanism of action, with S-mec demonstrating greater efficacy in increasing serotonin neuron firing.[1][2]
Applications
-
Investigating the Cholinergic Regulation of the Serotonergic System: Dexmecamylamine and its isomers can be used to probe the influence of endogenous acetylcholine on the excitability of serotonin neurons.
-
Elucidating Mechanisms of Antidepressant Action: Given the involvement of both nicotinic and serotonergic systems in mood regulation, these compounds are valuable for studying the neurobiological underpinnings of depression and the development of novel therapeutic strategies.[4]
-
Screening Novel nAChR Modulators: The experimental paradigms described herein can be adapted to screen new compounds for their effects on serotonin neuron activity via nAChR modulation.
Data Presentation
The following table summarizes the quantitative effects of S-mecamylamine and R-mecamylamine on the firing frequency of serotonin neurons in the dorsal raphe nucleus, as determined by in vitro electrophysiology.
| Compound | Concentration | Effect on Serotonin Neuron Firing Frequency | Reference |
| S-(+)-mecamylamine (S-mec) | 3 µM | 40% increase | [1][2] |
| R-(-)-mecamylamine (R-mec) | 3 µM | 22% increase | [1][2] |
| S-(+)-mecamylamine (S-mec) + TC-2559 (α4β2 nAChR agonist) | 3 µM S-mec | 65% increase (synergistic effect) | [1][2] |
| Racemic Mecamylamine | 0.5-9 µM | Maximum 5% increase at 3 µM | [3] |
Experimental Protocols
Protocol 1: Preparation of Acute Rodent Brain Slices Containing the Dorsal Raphe Nucleus
This protocol describes the preparation of viable brain slices for electrophysiological recordings, adapted from established methods.[5][8][9][10][11]
Materials:
-
Male Wistar rats or C57BL/6 mice (postnatal day 10-14 or as required)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)[5][8]
-
Ice-cold N-methyl-D-glucamine (NMDG) protective solution, continuously bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·4H₂O, and 10 MgSO₄·7H₂O.
-
Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 124 NaCl, 2.75 KCl, 1.25 NaH₂PO₄, 1.3 MgCl₂, 2 CaCl₂, 26 NaHCO₃, 11 D-glucose.[2][5]
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Slice incubation/recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.[8]
-
Perform transcardial perfusion with ice-cold, oxygenated NMDG protective solution until the liver is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG solution.[5]
-
Trim the brain to create a flat surface for mounting on the vibratome stage. For coronal slices of the DRN, a posterior block is typically made.
-
Mount the brain block onto the vibratome specimen holder using cyanoacrylate glue.
-
Submerge the mounted brain in the vibratome slicing chamber filled with ice-cold, oxygenated NMDG solution.
-
Cut coronal slices (typically 200-300 µm thick) containing the DRN.[5]
-
Transfer the slices to a recovery chamber containing NMDG solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing ACSF at room temperature and allow them to equilibrate for at least 1 hour before recording.[5]
Protocol 2: Electrophysiological Recording of Serotonin Neuron Firing in Brain Slices
This protocol outlines the procedure for performing loose-seal cell-attached or whole-cell patch-clamp recordings from identified serotonin neurons in the DRN.[2][5][12]
Materials:
-
Prepared brain slices containing the DRN
-
Upright microscope with differential interference contrast (DIC) optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system (e.g., Axon 700B Multiclamp, pClamp software)[12]
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Recording chamber for superfusion of slices
-
Perfusion system
-
ACSF (as described in Protocol 1)
-
Internal solution for patch pipettes (for whole-cell): Composition (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).
-
External solution for loose-seal pipettes: Can be ACSF or a simplified saline solution.[2][5]
-
Dexmecamylamine, S-(+)-mecamylamine, R-(-)-mecamylamine stock solutions (dissolved in water or appropriate vehicle)
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of 1.5-2 ml/min at room temperature or a more physiological temperature (e.g., 32-34°C).[5][12]
-
Identify the dorsal raphe nucleus under low magnification. Under higher magnification, identify putative serotonin neurons based on their location (e.g., midline of the DRN) and electrophysiological properties (slow, regular firing rate of 1-5 Hz).[3][5]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the appropriate internal or external solution.[2][5]
-
For Loose-Seal Cell-Attached Recording:
-
Fill the pipette with external solution.
-
Under visual guidance, approach a neuron with the pipette tip while applying positive pressure.
-
Gently touch the cell membrane and release the positive pressure to form a loose seal (10-50 MΩ).
-
Record spontaneous action potentials in voltage-clamp mode (V=0) or current-clamp mode.
-
-
For Whole-Cell Patch-Clamp Recording:
-
Fill the pipette with internal solution.
-
Approach a neuron and form a high-resistance (gigaohm) seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Record spontaneous firing in current-clamp mode.
-
-
Establish a stable baseline recording of the neuron's firing rate for at least 5-10 minutes.
-
Bath-apply dexmecamylamine or its isomers at the desired concentration (e.g., 3 µM) by adding it to the perfusing ACSF.[1][2][3]
-
Record the firing rate for a sufficient duration to observe the full effect of the drug.
-
To test for washout, switch the perfusion back to drug-free ACSF.
-
Analyze the data by measuring the firing frequency before, during, and after drug application.
Visualizations
Signaling Pathway of S-(+)-mecamylamine Action
Caption: Signaling pathway of S-(+)-mecamylamine on serotonin neurons.
Experimental Workflow for Electrophysiology
Caption: Experimental workflow for studying dexmecamylamine effects.
Logical Relationship of Dexmecamylamine Isomers on Synaptic Inputs
Caption: Differential effects of dexmecamylamine isomers on synaptic inputs.
References
- 1. S-(+)-mecamylamine increases the firing rate of serotonin neurons and diminishes depressive-like behaviors in an animal model of stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of stimulatory effects of mecamylamine on the dorsal raphe neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices [frontiersin.org]
- 6. New antidepressant hope emerges from research investigating drug’s serotonin boosting mechanism - IBRO [ibro.org]
- 7. Effects of nicotine and mecamylamine on rat dorsal raphe neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 9. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.providence.org [digitalcommons.providence.org]
- 11. researchgate.net [researchgate.net]
- 12. Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dexmecamylamine Hydrochloride solubility and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Dexmecamylamine Hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For high concentration stock solutions, organic solvents are recommended. This compound is soluble in ethanol at approximately 20 mg/mL, in Dimethyl Sulfoxide (DMSO) at about 5 mg/mL, and in dimethylformamide at roughly 2 mg/mL.[1][2] When preparing stock solutions, it is advisable to purge the solvent with an inert gas.[1][2]
Q2: What is the solubility of this compound in aqueous buffers?
A2: this compound is soluble in aqueous solutions. Its solubility in water is approximately 100 mM (about 20.37 mg/mL), and in Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is around 5 mg/mL.[1][2][3][4] The pH of a 1% aqueous solution of this compound is in the range of 6.0 to 7.5.[4]
Q3: How should I store the solid compound and prepared solutions of this compound?
A3: The solid, crystalline form of this compound should be stored at -20°C, where it is stable for at least two to four years.[1][2] Stock solutions prepared in organic solvents should be aliquoted and stored frozen. They are reported to be stable for up to 3 months at -20°C, or for 1 month at -20°C and 6 months at -80°C when sealed and protected from moisture.[5] It is not recommended to store aqueous solutions for more than one day.[1][2]
Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What could be the cause and how can I resolve it?
A4: This is a common issue known as "salting out" or precipitation due to a change in solvent polarity. When a concentrated DMSO stock is diluted into an aqueous buffer, the solubility of the compound can decrease significantly, leading to precipitation. To avoid this, ensure that the final concentration in the aqueous buffer is below its solubility limit in that medium (approximately 5 mg/mL in PBS, pH 7.2).[1][2] You can try diluting the stock solution further or using a co-solvent system if your experimental design allows.
Q5: Is this compound sensitive to pH changes in aqueous solutions?
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Water | 20.37 | 100 | [3] |
| PBS (pH 7.2) | 5 | ~24.5 | [1][2] |
| Ethanol | 20 | ~98.2 | [1][2] |
| DMSO | 5 | ~24.5 | [1][2] |
| Dimethylformamide | 2 | ~9.8 | [1][2] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid (crystalline) | -20°C | ≥ 2-4 years | [1][2] |
| Organic Stock Solutions | -20°C | Up to 3 months | |
| Organic Stock Solutions | -20°C / -80°C | 1 month / 6 months | [5] |
| Aqueous Solutions | Room Temperature / Refrigerated | Not recommended for > 1 day | [1][2] |
Troubleshooting Guides
Guide 1: Issues with Solution Preparation and Stability
This guide provides a systematic approach to troubleshooting common problems encountered when preparing and storing solutions of this compound.
Caption: Troubleshooting flowchart for Dexmecamylamine HCl solution preparation.
Guide 2: Factors Affecting Stability in Solution
This diagram illustrates the key factors that can influence the stability of this compound in a solution, which can lead to degradation.
Caption: Factors influencing the stability of Dexmecamylamine HCl in solution.
Experimental Protocols
Protocol 1: General Procedure for Determining pH-Dependent Aqueous Solubility
This protocol outlines a general "shake-flask" method to determine the solubility of this compound at various pH levels.
-
Buffer Preparation : Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use appropriate buffer systems (e.g., phosphate, acetate, borate) at a defined concentration (e.g., 50 mM).
-
Sample Preparation : Add an excess amount of this compound powder to a known volume of each buffer in separate sealed vials. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a sufficient time to reach equilibrium (e.g., 24-48 hours). Preliminary experiments may be needed to determine the time to reach equilibrium.
-
Sample Collection and Preparation : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant.
-
Separation of Solid : Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification : Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis : Plot the determined solubility (in mg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.
Protocol 2: General Procedure for Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions. These studies are essential for developing stability-indicating analytical methods.
-
Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis : Mix the stock solution with an equal volume of an acid (e.g., 0.1 N HCl). Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with a base (e.g., 0.1 N NaOH) before analysis.
-
Base Hydrolysis : Mix the stock solution with an equal volume of a base (e.g., 0.1 N NaOH). Incubate under the same conditions as the acid hydrolysis. Neutralize with an acid (e.g., 0.1 N HCl) before analysis.
-
Oxidative Degradation : Mix the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature for a defined period.
-
Thermal Degradation : Store the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation : Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis : Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC. The goal is to separate the parent compound from any degradation products that may have formed.
-
Evaluation : Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. This information helps in identifying potential degradation pathways and in the development of a stability-indicating method.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Mecamylamine hydrochloride | Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dexmecamylamine Hydrochloride Dosage for In Vivo Experiments
Welcome to the technical support center for Dexmecamylamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and troubleshooting for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Dexmecamylamine is the S-(+)-enantiomer of Mecamylamine and acts as a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It blocks the ion channel of these receptors, thereby inhibiting the effects of acetylcholine and other nicotinic agonists. While it is non-selective, it has been shown to have activity at various nAChR subtypes, including α4β2, α3β4, and α7, which are implicated in a range of central and peripheral nervous system functions.
Q2: What is a typical starting dose for behavioral studies in mice?
For antidepressant-like effects in behavioral models such as the Forced Swim Test (FST) and Tail Suspension Test (TST) in mice, a common starting dose is 1.0 mg/kg administered intraperitoneally (i.p.).[1] Dosages in mice have been explored in the range of 1.0 mg/kg to 5.0 mg/kg i.p. for various behavioral assessments. It is crucial to perform a dose-response study for your specific experimental conditions and mouse strain, as sensitivity to the compound can vary.[1]
Q3: How should I prepare this compound for injection?
This compound is soluble in aqueous solutions. For in vivo experiments, it is typically dissolved in sterile, physiological saline (0.9% NaCl). Ensure the solution is clear and free of particulates before administration. It is recommended to prepare the solution fresh on the day of the experiment.
Q4: What is the recommended route and volume of administration in mice?
Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in mice. The recommended maximum volume for i.p. injection in an adult mouse is typically 10 ml/kg. For a 25g mouse, this would be a maximum of 0.25 ml. The injection should be made into the lower quadrant of the abdomen, taking care to avoid the bladder and internal organs.
Q5: What is the pharmacokinetic profile of Dexmecamylamine in rodents?
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No observable behavioral effect at the expected dose. | - Incorrect Dosage: The dose may be too low for the specific animal strain or experimental paradigm. - Route of Administration: Inefficient absorption or rapid metabolism. - Compound Stability: Degradation of the compound due to improper storage or solution preparation. - Animal Strain Differences: Different mouse strains can exhibit varying sensitivities to nicotinic antagonists.[1] | - Perform a Dose-Response Study: Test a range of doses (e.g., 0.5, 1, 2, 5 mg/kg) to determine the optimal effective dose for your specific conditions. - Verify Administration Technique: Ensure proper i.p. injection technique to avoid administration into the gut or adipose tissue. - Prepare Fresh Solutions: Always prepare this compound solutions fresh on the day of the experiment. - Consider Strain Selection: Review literature to determine if the chosen mouse strain is appropriate for the intended study. |
| Animals exhibit excessive sedation or hypoactivity. | - Dose is too high: Higher doses of nicotinic antagonists can lead to generalized motor depression. - Interaction with other compounds: Potential synergistic effects with other administered drugs. | - Reduce the Dose: If significant sedation is observed, lower the dose in subsequent experiments. - Review Concomitant Medications: If other drugs are being used, investigate potential drug-drug interactions. |
| Inconsistent results between animals in the same treatment group. | - Variability in Injection: Inconsistent administration technique leading to differences in bioavailability. - Individual Animal Differences: Natural biological variation within a cohort. - Stress-related factors: Differences in animal handling and stress levels can impact behavioral outcomes. | - Standardize Administration Protocol: Ensure all researchers are using a consistent and accurate injection technique. - Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. - Acclimate Animals: Properly acclimate animals to the experimental environment and handling procedures to minimize stress. |
| Adverse effects observed (e.g., gastrointestinal issues, tremors). | - High Dose: Adverse effects are more likely at higher concentrations. - Peripheral nAChR Blockade: Blockade of nicotinic receptors in the autonomic nervous system can lead to side effects. | - Lower the Dose: Determine the minimum effective dose that does not produce significant adverse effects. - Monitor Animals Closely: Observe animals for any signs of distress and record all observations. |
Quantitative Data Summary
Table 1: Recommended Dosage Ranges for this compound in Rodent Behavioral Studies
| Animal Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Behavioral Endpoint | Reference |
| Forced Swim Test | Mouse | i.p. | 1.0 | Decreased immobility | [1] |
| Tail Suspension Test | Mouse | i.p. | 1.0 | Decreased immobility | [1] |
| General Behavioral Assessment | Mouse | i.p. | 2.0 - 5.0 | Altered licking, eyelid size, locomotor activity |
Table 2: Pharmacokinetic Parameters of Mecamylamine (Racemic Mixture) in Rats
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | 1.2 hours | Rat | Intravenous (i.v.) | [2] |
| Clearance (CL) | 1.2 L/kg/h | Rat | Intravenous (i.v.) | [2] |
Note: This data is for the racemic mixture (Mecamylamine) in rats and may not be directly transferable to Dexmecamylamine in mice. It is provided for general guidance.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (NaCl) solution (physiological saline)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (mg/kg), the number of animals, and their average weight.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolve in vehicle: Add the appropriate volume of sterile 0.9% NaCl to the powder in a sterile tube or vial. The final concentration should be calculated to deliver the desired dose in a suitable injection volume (e.g., 5-10 ml/kg).
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved and the solution is clear.
-
Sterile filtration (optional but recommended): For maximum sterility, the solution can be filtered through a 0.22 µm syringe filter into a new sterile vial.
-
Administration: Administer the solution to the animals via intraperitoneal injection at the calculated volume. Prepare fresh on the day of the experiment.
Protocol 2: Acute Dosing for Behavioral Testing (Forced Swim Test/Tail Suspension Test)
Procedure:
-
Prepare the this compound solution as described in Protocol 1.
-
Administer the calculated dose of the solution or vehicle (saline) to the mice via intraperitoneal injection.
-
Allow for a pre-treatment time for the drug to reach its target and exert its effects. A common pre-treatment time for i.p. administration is 30 minutes.
-
Following the pre-treatment period, conduct the behavioral test (e.g., Forced Swim Test or Tail Suspension Test) according to your established laboratory protocol.
-
Record and analyze the behavioral data (e.g., duration of immobility).
Visualizations
References
- 1. Antidepressant-like effects of nicotine and mecamylamine in the mouse forced swim and tail suspension tests: role of strain, test and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-term pharmacokinetics and brain distribution of mecamylamine as a preliminary to carbon-11 labeling for nicotinic receptor investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexmecamylamine Animal Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common adverse effects of Dexmecamylamine observed in animal studies. The following question-and-answer format directly addresses potential issues and offers guidance for interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed acute adverse effects of Dexmecamylamine in mice?
A1: Acute administration of Dexmecamylamine (TC-5214) in mice has been associated with several dose-dependent adverse effects. A comparative study with its R-(-) enantiomer and racemic mecamylamine indicated that Dexmecamylamine generally has a better safety profile. Key observations include ptosis (drooping of the eyelid), tremors, immobility, and rapid breathing. At higher doses, mortality has been reported.[1]
Q2: What adverse effects have been noted in rats and dogs during preclinical safety studies of Dexmecamylamine?
A2: In acute and chronic toxicity studies, Dexmecamylamine was generally well-tolerated in rats and dogs.[2] However, specific dose-dependent effects were observed. In rats, at a dose of 4.1 mg/kg, minimal effects such as partially closed eyelids were noted. Higher doses (≥24.6 mg/kg) were associated with mortality.[1] In beagle dogs, intravenous doses of 2 mg/kg and higher resulted in relaxed nictitating membranes and partially closed eyelids. Trembling was observed at doses of 6 mg/kg and above, with dry mouth noted at 10 mg/kg.[1] Oral administration in dogs produced tremors at 5 mg/kg in females and 10 mg/kg in males, along with other signs like partially closed eyes, relaxed nictitating membranes, and red eyes/conjunctiva at higher doses.[1]
Q3: Were there any notable differences in the safety profile of Dexmecamylamine compared to racemic mecamylamine in animal studies?
A3: Yes, studies in mice suggest that Dexmecamylamine (the S-(+) enantiomer) has a more favorable safety profile compared to the R-(-) enantiomer and the racemic mixture of mecamylamine. This was observed in terms of both the incidence of side effects and mortality.[1]
Troubleshooting Guide
Issue: Unexpected sedation or immobility observed in mice during the experiment.
-
Possible Cause: This may be a dose-dependent adverse effect of Dexmecamylamine. Studies have shown that immobility can occur following administration.[1]
-
Recommendation:
-
Review the administered dose to ensure it is within the intended range for your experimental goals.
-
Consider conducting a dose-response study to determine the threshold for this sedative effect in your specific animal model and experimental conditions.
-
Ensure that the observation period is sufficient to distinguish between transient sedation and more prolonged immobility.
-
Issue: Animals are exhibiting tremors after Dexmecamylamine administration.
-
Possible Cause: Tremors are a noted adverse effect of Dexmecamylamine, particularly at higher doses in both mice and dogs.[1]
-
Recommendation:
-
Verify the dosage and concentration of your Dexmecamylamine solution.
-
If the tremors are severe or unexpected at the administered dose, consider reducing the dose in subsequent experiments.
-
Document the onset, duration, and severity of the tremors to correlate with the pharmacokinetic profile of the drug.
-
Issue: Observed ocular signs such as ptosis, partially closed eyelids, or relaxed nictitating membranes.
-
Possible Cause: These are commonly reported adverse effects in both rodent and non-rodent species following Dexmecamylamine administration.[1]
-
Recommendation:
-
These signs can serve as an early indicator of the drug's pharmacological activity. Record the incidence and severity of these observations.
-
Ensure that these signs are not interfering with other behavioral assessments. For example, ptosis could affect performance in visual-based tasks.
-
Quantitative Data Summary
The following tables summarize the observed adverse effects of Dexmecamylamine (TC-5214) in different animal species based on available preclinical data.
Table 1: Acute Adverse Effects of Dexmecamylamine in Mice
| Adverse Effect | Observation | Reference |
| Ptosis | Drooping of the eyelid was observed. | [1] |
| Tremors | Involuntary muscle movements were noted. | [1] |
| Immobility | A state of reduced movement was observed. | [1] |
| Rapid Breathing | An increased respiratory rate was noted. | [1] |
| Mortality | Observed at higher, unspecified doses. | [1] |
Table 2: Dose-Dependent Adverse Effects of Dexmecamylamine in Rats and Dogs
| Species | Route of Administration | Dose | Adverse Effect(s) | Reference |
| Rat | Intravenous | 4.1 mg/kg | Partially closed eyelids | [1] |
| Rat | Intravenous | >16.4 mg/kg but <24.6 mg/kg | Estimated LD50 | [1] |
| Rat | Oral Gavage | 164.2 mg/kg | Mortality | [1] |
| Dog | Intravenous | ≥2 mg/kg | Relaxed nictitating membranes, partially closed eyelids | [1] |
| Dog | Intravenous | ≥6 mg/kg | Trembling | [1] |
| Dog | Intravenous | 10 mg/kg | Dry mouth | [1] |
| Dog | Oral | 5 mg/kg (females), 10 mg/kg (males) | Tremors | [1] |
| Dog | Oral | 5 and/or 10 mg/kg | Partially closed eyes, relaxed nictitating membranes, dry mouth, red eyes/conjunctiva | [1] |
Experimental Protocols
Detailed experimental protocols for the cited toxicity studies are not publicly available in the provided search results. However, a general workflow for acute toxicity studies can be outlined.
Caption: Generalized workflow for an acute toxicity study.
Signaling Pathways
The adverse effects of Dexmecamylamine are primarily linked to its mechanism of action as a noncompetitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). The blockade of these receptors in the autonomic ganglia and the central nervous system can lead to the observed side effects.
Caption: Mechanism of Dexmecamylamine-induced adverse effects.
References
Troubleshooting Dexmecamylamine Hydrochloride experimental variability
Welcome to the technical support center for Dexmecamylamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the S-(+)-enantiomer of mecamylamine. It functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[1][2] Its primary mechanism involves blocking the open channel of the nAChR, thereby preventing the influx of cations like Na+ and Ca2+ and inhibiting neuronal depolarization.
Q2: What are the key differences between Dexmecamylamine (S-(+)-mecamylamine) and its R-(-) enantiomer?
Studies have shown that the S-(+)-enantiomer (Dexmecamylamine) often exhibits more robust antidepressant and anxiolytic activity compared to the R-(-)-enantiomer. The potency of Dexmecamylamine is generally equal to or greater than that of the racemic mixture.
Troubleshooting Experimental Variability
This section addresses common issues that can lead to variability in experiments involving this compound.
In Vitro Assays
Q3: My in vitro results with Dexmecamylamine are inconsistent. What are some potential causes and solutions?
Inconsistent results in in vitro assays can arise from several factors related to compound handling, cell culture conditions, and assay procedures.
Troubleshooting In Vitro Assay Variability
| Potential Issue | Recommendation |
| Compound Solubility and Stability | Ensure complete solubilization of this compound. Prepare fresh stock solutions regularly and store them appropriately. Aqueous solutions should ideally be used within a day.[1] |
| Cell Health and Culture Conditions | Use cells within a consistent and low passage number. Monitor cell morphology and ensure cultures are in the logarithmic growth phase. Changes in cell density and metabolism can affect results. |
| Assay Protocol Standardization | Maintain consistent incubation times, temperatures, and reagent concentrations. For multi-well plates, be mindful of "edge effects" and consider using hydration chambers for long-term cultures to minimize evaporation. |
| Receptor Desensitization | Prolonged exposure to nAChR agonists can lead to receptor desensitization, affecting the antagonist's apparent potency. Use appropriate pre-incubation times with Dexmecamylamine and consider receptor desensitization assays to characterize this phenomenon.[3][4][5] |
Animal Studies
Q4: I am observing high variability in the behavioral responses of my animal subjects. How can I mitigate this?
Variability in animal studies is a common challenge and can be influenced by a range of factors from the animal's environment to the experimental procedures.
Troubleshooting Animal Study Variability
| Potential Issue | Recommendation |
| Inter-individual Variability | Account for individual differences in baseline emotional responses and activity levels. Consider pre-screening animals and balancing groups based on these characteristics. |
| Environmental Factors | Standardize housing conditions, light-dark cycles, and minimize noise and olfactory disturbances. Be aware that rodents are highly sensitive to odors from experimenters (e.g., perfumes, soaps).[6] |
| Handling and Habituation | Implement consistent and gentle handling procedures to reduce stress. Ensure adequate habituation to the testing environment and equipment.[7] |
| Procedural Consistency | For behavioral tests like the forced swim test, maintain consistent water temperature and depth. The timing of drug administration relative to the test is also critical.[8][9][10][11] |
| Strain and Sex Differences | Be aware that different rodent strains can exhibit varying responses to Dexmecamylamine.[12] Consider potential sex-dependent effects in your experimental design. |
Experimental Protocols & Data
Solubility and Storage
Proper handling of this compound is critical for reproducible results.
| Solvent | Solubility |
| Ethanol | ~20 mg/mL[1] |
| DMSO | ~5 mg/mL[1] |
| Dimethyl formamide | ~2 mg/mL[1] |
| PBS (pH 7.2) | ~5 mg/mL[1] |
| Chloroform | Slightly soluble[3] |
| Methanol | Slightly soluble[3] |
Storage Recommendations:
-
Solid Form: Store at -20°C for up to 4 years.[1]
-
In Solvent: Store at -80°C for up to 1 year, or at -20°C for up to 1 month.[7][13] Avoid repeated freeze-thaw cycles.[13]
Detailed Methodologies
Protocol 1: Electrophysiological Recording of nAChR Antagonism
This protocol is a general guideline for whole-cell patch-clamp recordings to assess the antagonistic effects of Dexmecamylamine on nAChRs expressed in a cell line (e.g., HEK293 or SH-SY5Y).[2][14][15][16]
-
Cell Preparation: Culture cells expressing the nAChR subtype of interest on glass coverslips.
-
Solutions:
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4.
-
Internal solution (in mM): 120 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 1 CaCl₂, 4 ATP-Mg, 0.4 GTP-Na. Adjust pH to 7.2.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a specific nAChR agonist (e.g., acetylcholine or nicotine) to elicit an inward current.
-
After establishing a stable baseline response to the agonist, pre-incubate the cells with this compound for a defined period (e.g., 5 minutes) before co-applying it with the agonist.
-
Measure the reduction in the agonist-induced current to determine the inhibitory effect of Dexmecamylamine.
-
Protocol 2: Mouse Forced Swim Test
This behavioral test is commonly used to assess antidepressant-like activity.[8][9][10][11][12]
-
Apparatus: A cylindrical container (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure:
-
Administer this compound (or vehicle control) at the desired dose and route (e.g., intraperitoneally) 30 minutes before the test.
-
Gently place the mouse into the water.
-
Record the session for a total of 6 minutes.
-
-
Data Analysis: Score the last 4 minutes of the test for time spent immobile (making only minimal movements to stay afloat). A decrease in immobility time is indicative of an antidepressant-like effect.
Signaling Pathways and Visualizations
Dexmecamylamine, as a nicotinic acetylcholine receptor antagonist, primarily acts by blocking the ion channel, thereby preventing the downstream signaling cascades initiated by nAChR activation.
nAChR Antagonism by Dexmecamylamine
Caption: Antagonistic action of Dexmecamylamine on nAChR signaling.
Troubleshooting Logic for Inconsistent In Vitro Results
Caption: Troubleshooting workflow for in vitro experimental variability.
Potential Off-Target Effects and Drug Interactions
Q5: Are there any known off-target effects or drug interactions I should be aware of?
Yes, while Dexmecamylamine is a potent nAChR antagonist, it's important to consider potential interactions, especially in complex biological systems.
-
Interaction with Antidepressants: Clinical studies have investigated Dexmecamylamine as an adjunct therapy to SSRIs and SNRIs.[17][18] While these studies did not show the desired efficacy for depression, they highlight the potential for co-administration in experimental settings. It's important to consider that tricyclic antidepressants may also interact with nAChRs, potentially at a different site than mecamylamine.[19]
-
Monoamine Transporters: Some research suggests that mecamylamine may have effects on serotonin and dopamine transporters.[20][21][22][23][24] When designing experiments, particularly those investigating mood and behavior, it is crucial to consider these potential confounding effects.
-
pH Sensitivity: The stability and activity of this compound can be influenced by pH.[25] Ensure that the pH of your buffers and solutions is controlled and consistent across experiments to avoid variability.[26][27]
This technical support center provides a starting point for troubleshooting and refining your experiments with this compound. For further details, always refer to the specific product information sheet and the cited literature.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Electrophysiological and pharmacological evaluation of the nicotinic cholinergic system in chagasic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recovery from Desensitization of Neuronal Nicotinic Acetylcholine Receptors of Rat Chromaffin Cells Is Modulated by Intracellular Calcium through Distinct Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Antidepressant-like effects of nicotine and mecamylamine in the mouse forced swim and tail suspension tests: role of strain, test and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of chronic drug treatments on increases in intracellular calcium mediated by nicotinic acetylcholine receptors in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinic acetylcholine receptors in human neuroblastoma (SH-SY5Y) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and tolerability of dexmecamylamine (TC-5214) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to antidepressant therapy: results of a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of dopamine transporter function by protein-protein interactions: new discoveries and methodological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Dopamine transporter endocytic trafficking: Neuronal mechanisms and potential impact on DA-dependent behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ibisscientific.com [ibisscientific.com]
- 27. researchgate.net [researchgate.net]
Mitigating off-target effects of Dexmecamylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Dexmecamylamine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is the S-(+)-enantiomer of Mecamylamine. It functions as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), which are its primary targets. It has been investigated for its potential antidepressant and anxiolytic properties.
Q2: What are the known off-target effects of this compound?
A2: Clinical and preclinical studies have identified several adverse effects associated with Dexmecamylamine, which are likely due to its interaction with unintended targets. The most commonly reported off-target effects include constipation, dry mouth, and dizziness. These are often referred to as anticholinergic side effects, suggesting interaction with muscarinic acetylcholine receptors.
Q3: How can I determine if the effects I'm observing in my experiment are off-target?
A3: To determine if your observed effects are off-target, you should conduct selectivity profiling. This involves testing the activity of Dexmecamylamine at a panel of relevant receptors, especially those known to cause the types of side effects observed (e.g., muscarinic receptors for anticholinergic effects). Comparing the potency of the drug at its primary target (nAChRs) versus its potency at off-target receptors will reveal its selectivity. Including appropriate controls in your experiments, such as antagonists for the suspected off-target receptors, can also help dissect the on- and off-target effects.
Q4: What general strategies can be employed to mitigate off-target effects in my experiments?
A4: Several strategies can help mitigate off-target effects. These include:
-
Dose-response analysis: Use the lowest effective concentration of Dexmecamylamine to minimize engagement of lower-affinity off-targets.
-
Use of selective antagonists: Co-administration of a selective antagonist for the off-target receptor can help block the undesired effects.
-
Structural modification: For drug development purposes, medicinal chemistry efforts can be directed towards modifying the structure of Dexmecamylamine to improve its selectivity for nAChRs over other receptors.
-
Choice of experimental system: Utilize cell lines or animal models with a well-characterized receptor expression profile to avoid systems with high levels of confounding off-target receptors.
Troubleshooting Guides
Issue 1: Observing Anticholinergic Side Effects (Constipation, Dry Mouth)
Possible Cause:
These effects are likely due to the off-target antagonism of muscarinic acetylcholine receptors (mAChRs), particularly the M2 and M3 subtypes, which are involved in regulating gastrointestinal motility and salivary gland secretion.
Troubleshooting Workflow:
Technical Support Center: Challenges in Delivering Dexmecamylamine Hydrochloride to the CNS
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of delivering Dexmecamylamine Hydrochloride to the Central Nervous System (CNS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary challenges for CNS delivery?
This compound (also known as TC-5214) is the S-(+)-enantiomer of mecamylamine. It functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). While its parent compound, mecamylamine, is known to cross the blood-brain barrier (BBB), a primary challenge lies in quantifying and optimizing its CNS penetration to achieve therapeutic concentrations while minimizing peripheral side effects.[1][2] Key challenges include overcoming the BBB, avoiding efflux by transporters such as P-glycoprotein (P-gp), and managing potential CNS-related side effects.
Q2: What are the key physicochemical properties of this compound that influence its CNS penetration?
Q3: Is Dexmecamylamine a substrate for P-glycoprotein (P-gp)?
The potential for Dexmecamylamine to be a substrate of the efflux transporter P-glycoprotein (P-gp) is a critical consideration for its CNS delivery. P-gp is highly expressed at the BBB and actively transports a wide range of xenobiotics out of the brain. While specific studies on Dexmecamylamine's interaction with P-gp are not publicly available, it is crucial to experimentally determine if it is a substrate. If Dexmecamylamine is a P-gp substrate, its brain penetration will be significantly limited.
Q4: What are the expected CNS side effects of nAChR antagonists like Dexmecamylamine?
As a nicotinic acetylcholine receptor antagonist, Dexmecamylamine can be expected to have CNS side effects similar to its parent compound, mecamylamine. These can include dizziness, lightheadedness, tremor, and in rare cases, more severe effects like convulsions, especially at higher doses.[1] Long-term clinical studies on Dexmecamylamine have reported adverse events such as constipation, dizziness, and dry mouth.[3] Careful dose-response studies are essential to determine the therapeutic window and monitor for these potential side effects.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low brain-to-plasma concentration ratio in vivo. | 1. Poor BBB permeability: The intrinsic lipophilicity and molecular properties of Dexmecamylamine may not be optimal for passive diffusion across the BBB. 2. P-glycoprotein efflux: Dexmecamylamine may be actively transported out of the brain by P-gp. 3. Rapid metabolism: The compound may be rapidly metabolized in the periphery, reducing the amount available to cross the BBB. | 1. Characterize in vitro permeability: Perform a Caco-2 or MDCK permeability assay to determine the apparent permeability coefficient (Papp). 2. Assess P-gp interaction: Conduct an in vitro P-gp substrate assay using MDCK-MDR1 cells. If it is a substrate, consider co-administration with a P-gp inhibitor in preclinical models to confirm efflux in vivo. 3. Investigate metabolic stability: Perform in vitro metabolic stability assays using liver microsomes. |
| High variability in CNS drug levels between animals. | 1. Inconsistent dosing: Inaccurate or inconsistent administration of the compound. 2. Individual differences in metabolism or transporter expression: Genetic or physiological variations among animals. | 1. Refine dosing technique: Ensure accurate and consistent administration, for example, by using a consistent volume and rate for intravenous injections. 2. Increase sample size: Use a larger group of animals to account for biological variability. 3. Monitor plasma concentrations: Correlate brain levels with plasma concentrations to understand if the variability is systemic or specific to brain uptake. |
| Unexpected behavioral side effects in animal models. | 1. Off-target effects: Dexmecamylamine may be interacting with other receptors or ion channels in the CNS. 2. Dose is too high: The observed effects may be due to exaggerated pharmacology at supratherapeutic doses. | 1. Conduct a receptor screening panel: Test Dexmecamylamine against a broad panel of CNS receptors and ion channels to identify potential off-target interactions. 2. Perform a dose-response study: Carefully evaluate a range of doses to establish a clear relationship between the dose and the observed behavioral effects. |
| Difficulty in quantifying Dexmecamylamine in brain tissue. | 1. Poor extraction recovery: The method used to extract the drug from the brain homogenate may be inefficient. 2. Low assay sensitivity: The analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect the low concentrations of the drug in the brain. | 1. Optimize extraction method: Test different extraction solvents and techniques (e.g., protein precipitation, solid-phase extraction) to maximize recovery. 2. Develop a more sensitive analytical method: Optimize the LC-MS/MS parameters (e.g., ionization source, collision energy) to enhance the signal for Dexmecamylamine. Use an appropriate internal standard. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂ClN | [4] |
| Molecular Weight | 203.75 g/mol | [4] |
| Appearance | Solid powder | - |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |
Table 2: In Vivo Brain Distribution of Mecamylamine in Rats *
| Brain Region | Relative Uptake |
| Colliculi | High |
| Hippocampus | High |
| Cortex | High |
| Cerebellum | Low |
| White Matter | Low |
*Data is for the parent compound mecamylamine and indicates regions of higher accumulation. Specific quantitative data for Dexmecamylamine is not available. The study showed a rapid increase in brain tissue kinetics followed by a plateau after 15 minutes.[5]
Table 3: Binding Affinity of Mecamylamine Stereoisomers to Rat Brain Membranes *
| Compound | Kᵢ (μM) |
| Racemic Mecamylamine | 1.53 ± 0.33 |
| S(+)-Mecamylamine (Dexmecamylamine) | 2.92 ± 1.48 |
| R(-)-Mecamylamine | 2.61 ± 0.81 |
*These values represent the inhibitory constants for the binding of [³H]-mecamylamine to rat whole brain membranes and indicate the affinity of the compounds for nAChR channels.[6]
Experimental Protocols
1. In Vitro Blood-Brain Barrier Permeability Assay using Caco-2/MDCK Cells
This protocol is adapted for determining the apparent permeability (Papp) of this compound.
-
Cell Culture:
-
Seed Caco-2 or MDCK cells on Transwell® inserts at a suitable density.
-
Culture Caco-2 cells for 21 days and MDCK cells for 3-5 days to allow for monolayer formation and differentiation.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in HBSS.
-
For apical-to-basolateral (A-to-B) permeability, add the Dexmecamylamine solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-to-A) permeability, add the Dexmecamylamine solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Analyze the concentration of Dexmecamylamine in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the Transwell® membrane
-
C0 is the initial concentration of the drug in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.
-
2. P-glycoprotein Substrate Assessment using MDCK-MDR1 Cells
This protocol determines if Dexmecamylamine is a substrate of P-gp.
-
Cell Culture:
-
Culture MDCK-MDR1 cells (overexpressing human P-gp) and wild-type MDCK cells on Transwell® inserts as described above.
-
-
Transport Assay:
-
Perform the bidirectional permeability assay (A-to-B and B-to-A) for Dexmecamylamine on both MDCK-MDR1 and wild-type MDCK cell monolayers.
-
In a parallel experiment, perform the B-to-A transport assay in MDCK-MDR1 cells in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar) to confirm P-gp mediated efflux.
-
-
Data Analysis:
-
Calculate the Papp values and efflux ratio for both cell lines.
-
A significantly higher efflux ratio in MDCK-MDR1 cells compared to wild-type MDCK cells, which is reduced in the presence of a P-gp inhibitor, indicates that Dexmecamylamine is a P-gp substrate.
-
3. Quantification of Dexmecamylamine in Brain Homogenate by LC-MS/MS
This protocol outlines a general procedure for measuring Dexmecamylamine concentrations in brain tissue.
-
Sample Preparation:
-
Harvest brain tissue from animals at specified time points after dosing.
-
Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of Dexmecamylamine. This involves optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).
-
Generate a standard curve using known concentrations of Dexmecamylamine in blank brain homogenate.
-
Analyze the prepared samples and quantify the concentration of Dexmecamylamine based on the standard curve.
-
-
Data Analysis:
-
Calculate the brain tissue concentration of Dexmecamylamine (e.g., in ng/g of tissue).
-
If plasma samples are also collected, calculate the brain-to-plasma concentration ratio.
-
Mandatory Visualizations
Caption: Downstream signaling pathways affected by nAChR antagonism.
Caption: Experimental workflow for assessing CNS delivery.
References
- 1. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of dexmecamylamine (TC-5214) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to antidepressant therapy: results of a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-(+)-Mecamylamine hydrochloride | TargetMol [targetmol.com]
- 5. Short-term pharmacokinetics and brain distribution of mecamylamine as a preliminary to carbon-11 labeling for nicotinic receptor investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Design for Dexmecamylamine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexmecamylamine (also known as TC-5214 or S-(+)-Mecamylamine).
Frequently Asked Questions (FAQs)
Q1: What is Dexmecamylamine and what is its primary mechanism of action?
Dexmecamylamine is the S-(+)-enantiomer of mecamylamine and functions as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its primary targets are the α4β2 and α3β4 nAChR subtypes.[2][3] As a non-competitive antagonist, it does not directly compete with acetylcholine for the binding site but rather binds to a different site on the receptor, altering its conformation and preventing ion flow.[1][4]
Q2: What are the main research applications for Dexmecamylamine?
Dexmecamylamine has been primarily investigated for its potential as an antidepressant and anxiolytic.[1][5] It has been studied in various animal models of depression and anxiety, such as the forced swim test and social interaction paradigm.[1] Due to its mechanism as a nicotinic receptor antagonist, it has also been explored in the context of nicotine addiction and other neuropsychiatric disorders.[6]
Q3: What are the known off-target effects or other receptors that Dexmecamylamine might interact with?
While Dexmecamylamine shows some selectivity for α4β2 and α3β4 nAChRs, it is known to interact with other nAChR subtypes, including α7 and the muscle-type α1β1γδ, albeit with lower affinity.[2] It is crucial to consider these potential off-target interactions when interpreting experimental results.
Q4: How should I prepare a stock solution of Dexmecamylamine?
Dexmecamylamine hydrochloride is soluble in organic solvents like ethanol and DMSO, as well as in aqueous buffers such as PBS (pH 7.2) at approximately 5 mg/mL.[7] For in vivo studies, formulations often involve a combination of DMSO, PEG300, Tween 80, and saline.[8]
-
For a 10 mM stock solution in DMSO:
-
Weigh the required amount of this compound (MW: 203.75 g/mol ).
-
Dissolve in an appropriate volume of high-purity DMSO.
-
Store the stock solution in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[9]
-
Q5: What are the key pharmacokinetic properties of Dexmecamylamine to consider in experimental design?
Dexmecamylamine is almost completely eliminated via the kidneys, with over 90% of a dose excreted unchanged in urine.[10] This is a critical consideration for in vivo studies, especially in models with any degree of renal impairment, as this can significantly increase exposure and prolong the elimination half-life.[10] The oral bioavailability in rats has been reported to be approximately 56%.[1]
Data Presentation
Table 1: Inhibitory Potency (IC50) of Dexmecamylamine at Various Nicotinic Acetylcholine Receptor Subtypes [2]
| Receptor Subtype | IC50 Range (µM) |
| α3β4 | 0.2 - 0.6 |
| α4β2 | 0.5 - 3.2 |
| α7 | 1.2 - 4.6 |
| α1β1γδ (muscle-type) | 0.6 - 2.2 |
Table 2: Preclinical Pharmacokinetic and Toxicity Data for Dexmecamylamine (TC-5214) [1]
| Parameter | Species | Route | Value |
| Minimum Effective Dose (Forced Swim Test) | Rat | i.p. | 3 mg/kg |
| Minimum Effective Dose (Behavioral Despair Test) | Mouse | i.p. | 0.1 mg/kg |
| Oral Bioavailability | Rat | Oral | ~56% |
| Maximum Tolerated Dose (single dose) | Mouse | Oral | 82.1 mg/kg |
| LD50 (single dose) | Mouse | i.v. | >9.9 and <16.4 mg/kg |
| LD50 (single dose) | Rat | i.v. | >16.4 and <24.6 mg/kg |
Experimental Protocols
In Vitro: Radioligand Binding Assay for nAChR Antagonism
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of Dexmecamylamine for a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radioligand specific for the target receptor (e.g., [³H]epibatidine)
-
Dexmecamylamine
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of Dexmecamylamine in assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., nicotine).
-
Competition: Cell membranes, radioligand, and varying concentrations of Dexmecamylamine.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for Dexmecamylamine.
In Vivo: Mouse Forced Swim Test
This protocol is a standard method to assess antidepressant-like activity.
Materials:
-
Cylindrical tanks (e.g., 30 cm height x 20 cm diameter)
-
Water at 25-30°C
-
Dexmecamylamine solution for injection
-
Vehicle control (e.g., saline)
-
Video recording equipment
Procedure:
-
Administer Dexmecamylamine or vehicle to the mice (typically via intraperitoneal injection) at the desired time point before the test (e.g., 30 minutes).
-
Fill the cylindrical tanks with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom or escape.
-
Gently place each mouse into a separate tank.
-
Record the behavior of each mouse for a 6-minute session.
-
After the session, carefully remove the mice, dry them, and return them to their home cages.
-
Analyze the last 4 minutes of the recording, scoring the duration of immobility (floating with only minor movements to keep the head above water).
-
A significant decrease in immobility time in the Dexmecamylamine-treated group compared to the vehicle group suggests an antidepressant-like effect.
Troubleshooting Guide
Issue 1: Inconsistent or Noisy Data in Radioligand Binding Assays
-
Possible Cause: High non-specific binding.
-
Solution: Increase the concentration of blocking agents (e.g., BSA) in your assay buffer. Ensure that the filter plates are adequately pre-soaked.
-
-
Possible Cause: Degradation of the compound or receptor.
-
Solution: Prepare fresh solutions of Dexmecamylamine for each experiment. Ensure that cell membrane preparations are stored properly at -80°C and thawed on ice immediately before use.
-
-
Possible Cause: Issues with the radioligand.
-
Solution: Verify the specific activity and purity of your radioligand. Use a concentration at or below the Kd for competition assays to be sensitive to inhibitor effects.
-
Issue 2: Unexpected Results with Dexmecamylamine in Cell-Based Assays
-
Possible Cause: Off-target effects.
-
Solution: Characterize the expression of different nAChR subtypes in your cell model. Consider using a cell line with a more defined nAChR expression profile or using a structurally unrelated nAChR antagonist as a control.
-
-
Possible Cause: Non-competitive mechanism of action.
-
Solution: In saturation binding experiments, a non-competitive antagonist like Dexmecamylamine is expected to decrease the Bmax (maximum number of binding sites) without significantly changing the Kd (affinity) of the radioligand. Design your experiments to assess changes in both Bmax and Kd.
-
Issue 3: High Variability or Lack of Effect in In Vivo Studies
-
Possible Cause: Suboptimal dosing or timing of administration.
-
Solution: Conduct a dose-response study to determine the optimal effective dose for your specific animal model and behavioral paradigm. Optimize the time between drug administration and behavioral testing based on the known pharmacokinetic profile of Dexmecamylamine.
-
-
Possible Cause: Formulation and solubility issues.
-
Solution: Ensure that Dexmecamylamine is fully dissolved in the vehicle. For oral administration, consider the impact of food on absorption. Prepare fresh formulations for each experiment to ensure stability.
-
-
Possible Cause: Animal stress.
-
Solution: Acclimate animals to the experimental procedures and environment to minimize stress-induced variability in behavioral readouts.
-
Visualizations
References
- 1. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-competitive pharmacological antagonism at the rabbit B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. S-(+)-Mecamylamine hydrochloride | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Clinical pharmacokinetics of the nicotinic channel modulator dexmecamylamine (TC-5214) in subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Nicotinic Antagonist Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls in nicotinic acetylcholine receptor (nAChR) antagonist research.
Frequently Asked Questions (FAQs)
Q1: My antagonist shows variable potency across different assays. What could be the cause?
A1: Discrepancies in antagonist potency across different experimental platforms are a common challenge. Several factors can contribute to this variability:
-
Assay Principle: Binding assays (measuring affinity, Ki) and functional assays (measuring potency, IC50) assess different aspects of antagonist interaction with the receptor. A compound can have high affinity but low functional potency, or vice-versa.
-
Receptor State: The conformational state of the nAChR (resting, open, desensitized) can vary between assays, influencing antagonist binding. For instance, some antagonists may preferentially bind to the desensitized state, which is more prevalent in functional assays with prolonged agonist application.
-
Cellular Context: The cell line used can impact results due to differences in receptor expression levels, subunit composition, and the presence of interacting proteins.[1]
-
"Use-Dependence": Some antagonists, particularly non-competitive channel blockers, require the channel to be open to gain access to their binding site within the pore.[2] Their apparent potency will therefore be highly dependent on the agonist concentration and the duration of channel activation.
Q2: How do I distinguish between competitive and non-competitive antagonism?
A2: Differentiating between these mechanisms is crucial for understanding your antagonist's mode of action.
-
Competitive Antagonists bind to the same site as the endogenous agonist (orthosteric site). In functional assays, they cause a rightward shift in the agonist dose-response curve without affecting the maximum response. In radioligand binding assays, they will decrease the apparent affinity of the radioligand without changing the total number of binding sites (Bmax).
-
Non-competitive Antagonists bind to a different site (allosteric site) on the receptor.[3] This can include channel blockers that physically obstruct the ion pore.[2] These antagonists typically reduce the maximal response to an agonist without shifting the EC50.[4] In binding assays, they may reduce the Bmax without altering the radioligand's affinity (Kd).[3] A detailed protocol to experimentally determine the mechanism of inhibition using electrophysiology is provided below.[5]
Q3: What are the major challenges in developing subtype-selective nAChR antagonists?
A3: The high degree of structural homology among the various nAChR subtypes presents a significant hurdle. The orthosteric binding site, in particular, is highly conserved across different subtypes, making it difficult to design antagonists with high selectivity. Researchers often target less conserved regions or allosteric sites to achieve better subtype specificity.
Q4: Why are my in vivo results with a nicotinic antagonist inconsistent with in vitro data?
A4: Translating in vitro findings to in vivo models is complex. Several factors can lead to discrepancies:
-
Pharmacokinetics: Poor blood-brain barrier penetration, rapid metabolism, or off-target effects in vivo can alter the compound's efficacy.
-
Complex Neurocircuitry: In vivo, nAChRs are part of intricate neuronal circuits. Antagonizing a specific nAChR subtype can have downstream effects on multiple neurotransmitter systems (e.g., dopamine, GABA), leading to complex behavioral outcomes that are not predictable from in vitro assays alone.[6][7]
-
Compensatory Mechanisms: Chronic antagonist administration can lead to receptor upregulation or other compensatory changes in the brain, altering the long-term response to the drug.[8]
Troubleshooting Guides
Problem 1: Low or No Signal in a Radioligand Binding Assay
| Possible Cause | Troubleshooting Step |
| Degraded Radioligand or Antagonist | Verify the integrity and purity of your compounds. Use fresh stock solutions. |
| Low Receptor Expression | Confirm receptor expression in your membrane preparation via Western blot or by using a well-characterized control ligand. |
| Suboptimal Assay Conditions | Optimize incubation time, temperature, and buffer composition (pH, ionic strength). Ensure you are using a radioligand concentration appropriate for its Kd.[3] |
| High Non-Specific Binding | Pre-soak filters in polyethyleneimine (PEI) to reduce binding to the filter itself.[1][2][9] Include a high concentration of a known ligand to accurately define non-specific binding. |
| Filter Washing Issues | Ensure rapid and efficient washing with ice-cold buffer to minimize dissociation of the bound radioligand. |
Problem 2: High Variability in Electrophysiology Recordings
| Possible Cause | Troubleshooting Step |
| Poor Cell Health | Use cells at a healthy passage number and confluency. Ensure proper culture conditions. |
| Unstable Seal (Gigaohm Seal) | Use high-quality, fire-polished patch pipettes with appropriate resistance (typically 3-5 MΩ).[5][10][11] Ensure the recording solution is free of particulates. |
| Receptor Desensitization | Allow sufficient time between agonist applications for receptor recovery. For rapidly desensitizing subtypes like α7, consider co-application of a positive allosteric modulator (PAM) to obtain stable responses.[12] |
| Voltage-Clamp Errors | Ensure adequate series resistance compensation to minimize voltage errors, especially when recording large currents. |
| Inconsistent Agonist Application | Use a rapid perfusion system for consistent and fast solution exchange to ensure uniform receptor activation.[5] |
Problem 3: Inconsistent Results in Functional Assays (e.g., Rubidium Efflux, Membrane Potential)
| Possible Cause | Troubleshooting Step |
| Low Signal-to-Background Ratio | Optimize cell density and agonist concentration (typically EC80-EC90 for antagonist screening).[13] For membrane potential assays, ensure proper dye loading and use a masking dye to reduce background fluorescence.[14] |
| Muscarinic Receptor Interference | Include a muscarinic antagonist, such as atropine, in your assay buffer to block any potential off-target effects of your compounds or the agonist on endogenous muscarinic receptors.[13] |
| Cell Line Instability | Regularly check the expression and function of the nAChR subtype in your stable cell line, as it can change over passages. |
| Assay Temperature | Incubating cells at a lower temperature (e.g., 29°C) can sometimes increase nAChR expression and improve signal magnitude.[13] |
Quantitative Data
Table 1: Binding Affinities (Ki, nM) of Common Nicotinic Antagonists for Human nAChR Subtypes
| Antagonist | α4β2 | α7 | α3β4 | α1β1δε (Muscle) |
| Mecamylamine | 110 | 1,300 | 20 | 4,200 |
| Dihydro-β-erythroidine (DHβE) | 1.1 | 1,100 | 430 | 50,000 |
| Methyllycaconitine (MLA) | 1,000 | 1.2 | >10,000 | 1.4 |
| α-Bungarotoxin | >10,000 | 0.8 | >10,000 | 0.05 |
| Tubocurarine | 360 | 3,300 | 1,000 | 300 |
| Hexamethonium | >10,000 | >10,000 | 1,300 | >10,000 |
Note: These values are compiled from various sources and should be considered approximate. Actual values can vary depending on the experimental conditions.
Table 2: Functional Potency (IC50, nM) of Nicotinic Antagonists
| Antagonist | α4β2 | α7 | α3β4 |
| Mecamylamine | 250 | 5,000 | 100 |
| Dihydro-β-erythroidine (DHβE) | 25 | 10,000 | 2,000 |
| Methyllycaconitine (MLA) | 5,000 | 10 | >100,000 |
Note: IC50 values are highly dependent on the agonist and its concentration used in the assay.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test antagonist for a specific nAChR subtype.[1][2][9][15][16]
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the nAChR subtype of interest or from brain tissue.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the target receptor (e.g., [³H]Epibatidine).
-
Test Antagonist: Unlabeled antagonist of interest.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Prepare Serial Dilutions: Create a range of concentrations of the test antagonist in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competition: Membrane preparation, radioligand, and each concentration of the test antagonist.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the assay by vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the functional characterization of antagonist effects on nAChR-mediated ion currents.[5][10][11][12][17]
Materials:
-
Cells: Cultured neurons or a cell line expressing the nAChR subtype of interest, plated on glass coverslips.
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
Agonist: e.g., Acetylcholine or nicotine.
-
Test Antagonist.
-
Patch-clamp setup: Microscope, amplifier, micromanipulator, data acquisition system.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply a brief pulse of agonist using a rapid perfusion system to evoke an inward current. Repeat until a stable baseline response is achieved.
-
-
Antagonist Application:
-
Pre-incubate the cell with the test antagonist for 1-5 minutes.
-
Co-apply the agonist and the antagonist and record the evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition.
-
To determine the IC50, repeat with a range of antagonist concentrations and construct a dose-response curve.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. trc-p.nl [trc-p.nl]
- 5. benchchem.com [benchchem.com]
- 6. Nicotinic receptors regulate the dynamic range of dopamine release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. pnas.org [pnas.org]
- 9. jneurosci.org [jneurosci.org]
- 10. benchchem.com [benchchem.com]
- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 12. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. docs.axolbio.com [docs.axolbio.com]
Dexmecamylamine Hydrochloride Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of Dexmecamylamine Hydrochloride solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is freely soluble in water. It is also soluble in several organic solvents, which can be useful for preparing concentrated stock solutions. The choice of solvent depends on the experimental requirements, such as desired concentration and compatibility with the assay system. For aqueous solutions, you can dissolve the compound directly in buffers like PBS (pH 7.2). For stock solutions, DMSO and ethanol are commonly used.[1]
Q2: How should I prepare a stock solution of this compound?
A2: For a stock solution, dissolve this compound in an organic solvent such as DMSO or ethanol.[1] To minimize the potential for degradation, it is good practice to purge the solvent with an inert gas (like nitrogen or argon) before adding it to the solid compound.[1] Ensure the compound is completely dissolved by vortexing or brief sonication.
Q3: What are the recommended storage conditions for solid this compound?
A3: Solid this compound is stable for years when stored at -20°C.[1]
Q4: How should I store solutions of this compound?
A4: The storage recommendations depend on the solvent:
-
Organic Stock Solutions (e.g., in DMSO): Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] Some data suggests stability for up to 3 months at -20°C. To avoid repeated freeze-thaw cycles, it is highly recommended to store the solution in single-use aliquots.[3]
-
Aqueous Solutions : It is strongly recommended to prepare aqueous solutions fresh for each experiment.[1] Storage of aqueous solutions for more than one day is not advised due to potential degradation.[1]
Q5: Can I sterilize aqueous solutions of this compound?
A5: Yes, aqueous solutions of this compound can be sterilized by autoclaving.[4] Additionally, for uses such as cell culture, filter sterilization using a 0.22 µm filter is a recommended practice after dissolving the compound in your desired aqueous buffer.[3]
Q6: What is the pH of an aqueous solution of this compound?
A6: A 1% aqueous solution of the compound will have a pH in the range of 6.0 to 7.5.[4]
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Maximum Concentration |
| Water | 50 mg/mL[4] |
| DMSO | ~5 mg/mL[1], 20.37 mg/mL (100 mM)[5] |
| Ethanol | ~20 mg/mL[1] |
| PBS (pH 7.2) | ~5 mg/mL[1] |
| Dimethyl Formamide | ~2 mg/mL[1] |
| Alcohol | 82 mg/mL[4] |
| Glycerol | 104 mg/mL[4] |
| Isopropanol | 21 mg/mL[4] |
Note: Solubility values can vary slightly between suppliers.
Table 2: Storage Conditions and Stability
| Form | Solvent | Storage Temperature | Stability Period |
| Crystalline Solid | N/A | -20°C | ≥ 4 years[1] |
| Solution | In solvent (unspecified) | -80°C | 6 months[2][3] |
| Solution | In solvent (unspecified) | -20°C | 1 month[2][3] |
| Aqueous Solution | Aqueous Buffers (e.g., PBS) | N/A | Not recommended for more than one day[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | Solvent evaporation from a poorly sealed container. | Ensure vials are sealed tightly with appropriate caps. Parafilm can be used for extra security. |
| Precipitation when diluting an organic stock into aqueous buffer | The solubility limit in the aqueous buffer has been exceeded. The residual organic solvent may also affect solubility. | 1. Ensure the final concentration in the aqueous buffer is below the solubility limit (~5 mg/mL in PBS).2. Make sure the volume of the organic solvent is insignificant in the final aqueous solution, as it can have physiological effects.[1]3. Try preparing the aqueous solution by directly dissolving the solid compound in the aqueous buffer.[1] |
| Cloudy or unclear aqueous solution | Incomplete dissolution or presence of particulates. | 1. Vortex the solution for a longer period.2. Briefly sonicate the solution in a water bath to aid dissolution.3. For experimental use, especially in cell-based assays or in vivo studies, filter the final working solution through a 0.22 µm sterile filter.[3] |
| Inconsistent experimental results | Degradation of the compound in solution due to improper storage or handling. | 1. Always prepare fresh aqueous solutions for each experiment.2. For stock solutions, use single-use aliquots to avoid repeated freeze-thaw cycles.3. Verify the accuracy of weighing and dilution calculations. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 5 mg/mL).
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If needed, briefly sonicate the tube in a room temperature water bath.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store the aliquots at -20°C for up to one month or -80°C for up to six months.
Protocol 2: Preparation of an Aqueous Working Solution
Method A: Dilution from an Organic Stock
-
Thaw Stock: Remove a single-use aliquot of the this compound stock solution (from Protocol 1) from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Add the required volume of the stock solution to your pre-warmed experimental aqueous buffer (e.g., PBS, saline) to reach the final desired concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal and compatible with your experimental system.
-
Mixing: Mix thoroughly by gentle inversion or vortexing.
-
Use: Use the freshly prepared working solution immediately. Do not store.
Method B: Direct Dissolution in Aqueous Buffer
-
Weighing: Accurately weigh the required mass of this compound solid for your final solution volume and concentration.
-
Dissolution: Add the solid directly to your experimental aqueous buffer.
-
Mixing: Vortex until the solid is fully dissolved. Gentle warming or brief sonication can be used to assist dissolution.
-
Sterilization (Optional): If required for the experiment (e.g., cell culture), filter the solution through a 0.22 µm sterile syringe filter.
-
Use: Use the freshly prepared solution immediately.
Visualized Workflows
Caption: Workflow for preparing a Dexmecamylamine HCl stock solution.
Caption: Workflow for preparing an aqueous working solution.
Caption: A logical guide to troubleshooting common solution issues.
References
Interpreting unexpected results in Dexmecamylamine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexmecamylamine (also known as S-(+)-Mecamylamine or TC-5214).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Dexmecamylamine?
Dexmecamylamine is the S-(+)-enantiomer of mecamylamine and functions as a noncompetitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] It primarily targets the α3β4 and α4β2 nAChR subtypes.[2] Its mechanism involves blocking the ion channel pore in a voltage-dependent manner, which prevents the influx of ions and subsequent neuronal depolarization.[1] This action has been demonstrated to inhibit nicotine-evoked dopamine release in rat striatal slices.[1]
Q2: What are the known clinical side effects of Dexmecamylamine?
In long-term clinical studies for major depressive disorder, Dexmecamylamine was generally well-tolerated. However, certain adverse events occurred more frequently in the Dexmecamylamine group compared to placebo. The most common were constipation, dizziness, and dry mouth.[3][4]
Q3: Has Dexmecamylamine shown efficacy in clinical trials for depression?
No, multiple Phase III clinical trials investigating Dexmecamylamine as an adjunct therapy for major depressive disorder did not show a statistically significant improvement in depression scores compared to placebo.[4][5][6]
Q4: How is Dexmecamylamine metabolized and eliminated from the body?
Dexmecamylamine is almost entirely eliminated by the kidneys, with over 90% of a dose being excreted as the unchanged drug in urine.[7] Renal impairment can significantly increase the plasma concentration and prolong the elimination half-life of the compound.[7]
Troubleshooting Guide for Unexpected Experimental Results
Issue 1: Inconsistent results in cell-based assays, such as variable IC50 values.
Q: My dose-response curves for Dexmecamylamine in a cell-based assay (e.g., a calcium influx assay using a fluorescent indicator) are not consistent across experiments. What could be the cause?
A: Inconsistent results in cell-based assays can stem from several factors. Here's a troubleshooting workflow to identify the potential cause:
-
Cell Health and Contamination: The primary suspect for variability in cell-based assays is often the health and consistency of the cell cultures.
-
Troubleshooting Steps:
-
Microscopic Examination: Regularly inspect your cells under a microscope for any changes in morphology, signs of stress, or microbial contamination.
-
Mycoplasma Testing: Mycoplasma contamination is a common issue that can alter cellular responses without being visible under a standard microscope. Use a PCR-based or ELISA-based mycoplasma detection kit to test your cell stocks.
-
Passage Number: Ensure you are using cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
-
-
Compound Stability and Preparation:
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of Dexmecamylamine regularly. Avoid repeated freeze-thaw cycles.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout. Run a solvent-only control.
-
-
-
Assay Protocol Variability:
-
Troubleshooting Steps:
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variability. Optimize and strictly control your cell seeding density.
-
Incubation Times: Ensure that incubation times with the compound and any subsequent reagents are precise and consistent across all plates and experiments.
-
-
Issue 2: Unexpected off-target effects in in vivo animal models.
Q: In my animal study, I'm observing effects unrelated to nAChR antagonism, such as significant changes in gastrointestinal motility or unexpected behavioral phenotypes. Why might this be happening?
A: While Dexmecamylamine is known for its nAChR antagonism, off-target effects can occur, especially at higher concentrations. The clinically reported side effects in humans can provide clues.
-
Potential Cause: Non-specific Ion Channel Blockade:
-
Explanation: As a channel blocker, at higher concentrations, Dexmecamylamine might interact with other types of ion channels, leading to unintended physiological effects.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to determine the lowest effective dose that elicits the desired on-target effect without producing the unexpected phenotypes.
-
Pharmacokinetic Analysis: If possible, measure the plasma and tissue concentrations of Dexmecamylamine in your animal model to ensure they are within a relevant range for selective nAChR antagonism.
-
Control Compounds: Include a structurally related but inactive compound as a negative control, and a different class of nAChR antagonist as a positive control, to help differentiate between on-target and off-target effects.
-
-
-
Potential Cause: Interaction with Other Neurotransmitter Systems:
-
Explanation: The observed behavioral changes could be downstream consequences of nAChR blockade in specific brain regions or potential interactions with other receptor systems.
-
Troubleshooting Steps:
-
Literature Review: Conduct an in-depth literature search for studies on the broader pharmacological profile of mecamylamine and its enantiomers.
-
Behavioral Test Battery: Employ a battery of behavioral tests to more specifically characterize the observed phenotype (e.g., tests for anxiety, locomotion, cognition).
-
-
Data Presentation
Table 1: Adverse Events Reported in a Long-Term Phase III Study of Dexmecamylamine [3]
| Adverse Event | Dexmecamylamine (n=610) | Placebo (n=203) |
| Constipation | 19.6% | 6.0% |
| Dizziness | 12.0% | 7.0% |
| Dry Mouth | 9.7% | 5.0% |
| Back Pain | 2.8% | 8.5% |
| Weight Increase | 4.4% | 7.0% |
| Fatigue | 5.6% | 7.5% |
Experimental Protocols
Key Experiment: Nicotine-Evoked [³H]Dopamine Release Assay
This protocol is based on the methodology described for evaluating the mechanism of action of mecamylamine on rat striatal slices.[1]
Objective: To determine the effect of Dexmecamylamine on nicotine-stimulated dopamine release from brain tissue.
Materials:
-
Rat striatal tissue
-
[³H]Dopamine
-
Superfusion apparatus
-
Scintillation counter
-
Krebs-Ringer buffer
-
Nicotine solutions of varying concentrations
-
Dexmecamylamine solutions of varying concentrations
Methodology:
-
Tissue Preparation: Rat striatal slices are prepared and incubated with [³H]Dopamine (e.g., 0.1 µM) to allow for uptake into dopaminergic neurons.
-
Superfusion: The labeled striatal slices are placed in a superfusion chamber and continuously perfused with Krebs-Ringer buffer.
-
Sample Collection: Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes) to measure basal [³H]Dopamine release.
-
Stimulation: The slices are stimulated by introducing nicotine into the perfusion buffer for a short period.
-
Inhibition: To test the effect of Dexmecamylamine, the slices are pre-incubated with the compound before and during nicotine stimulation. This is done at various concentrations of Dexmecamylamine.
-
Data Analysis: The amount of [³H]Dopamine in each fraction is quantified using a scintillation counter. The nicotine-evoked release is calculated as the increase in radioactivity above the basal level. The inhibitory effect of Dexmecamylamine is determined by comparing the nicotine-evoked release in the presence and absence of the compound. A non-competitive inhibition pattern would be expected, characterized by a reduction in the maximal response to nicotine that cannot be overcome by increasing nicotine concentrations.[1]
Visualizations
Caption: Mechanism of action of Dexmecamylamine as a noncompetitive nAChR antagonist.
Caption: Troubleshooting decision tree for inconsistent cell-based assay results.
Caption: General experimental workflow for a cell-based dose-response assay.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexmecamylamine - Atacama Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. Safety and tolerability of dexmecamylamine (TC-5214) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to antidepressant therapy: results of a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics of the nicotinic channel modulator dexmecamylamine (TC-5214) in subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dexmecamylamine Hydrochloride and R-(-)-mecamylamine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has been a subject of renewed interest for its potential therapeutic applications in central nervous system (CNS) disorders.[1] As a racemic mixture, mecamylamine is composed of two stereoisomers: Dexmecamylamine (S-(+)-mecamylamine) and R-(-)-mecamylamine. Dexmecamylamine, also known as TC-5214, was notably advanced into clinical trials for major depressive disorder (MDD).[2] This guide provides an objective comparison of the preclinical efficacy of Dexmecamylamine Hydrochloride versus its enantiomer, R-(-)-mecamylamine, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.
Mechanism of Action
Both Dexmecamylamine and R-(-)-mecamylamine are non-competitive antagonists of nAChRs, meaning they block the ion channel pore rather than competing with acetylcholine for the binding site.[1] This blockade is voltage-dependent and leads to a reduction in neuronal excitability mediated by these receptors.[3] The antidepressant and anxiolytic effects observed in preclinical models are thought to be primarily mediated by the antagonism of α4β2-containing nAChRs in the CNS.[4][5]
A key pharmacological distinction between the two enantiomers lies in their interaction with specific nAChR subtypes. Studies have shown that while there is little difference in the 50% inhibition concentration (IC50) values between the two isomers for a given receptor subtype, Dexmecamylamine (S-(+)-mecamylamine) exhibits a significantly slower dissociation rate from α4β2 and α3β4 nAChR subtypes compared to R-(-)-mecamylamine.[3] This prolonged receptor blockade by Dexmecamylamine may contribute to its enhanced preclinical efficacy.
Preclinical Efficacy: A Comparative Summary
Preclinical studies in rodent models of depression and anxiety have demonstrated that Dexmecamylamine (TC-5214) possesses greater potency and efficacy compared to R-(-)-mecamylamine.
| Preclinical Model | Compound | Minimum Effective Dose (MED) / IC50 / Ki | Outcome | Reference |
| Antidepressant-like Activity | ||||
| Mouse Behavioral Despair Test | Dexmecamylamine (TC-5214) | 0.1 - 3.0 mg/kg i.p. | Active | [6] |
| R-(-)-mecamylamine | > 3.0 mg/kg i.p. | Less potent than Dexmecamylamine | [6] | |
| Rat Forced Swim Test | Dexmecamylamine (TC-5214) | 3 mg/kg i.p. | Active | [6] |
| R-(-)-mecamylamine | > 3 mg/kg i.p. | Less potent than Dexmecamylamine | [6] | |
| Anxiolytic-like Activity | ||||
| Rat Social Interaction Paradigm | Dexmecamylamine (TC-5214) | 0.05 mg/kg s.c. | Active | [6] |
| R-(-)-mecamylamine | > 0.05 mg/kg s.c. | Less potent than Dexmecamylamine | [6] | |
| Rat Light/Dark Chamber Paradigm | Dexmecamylamine (TC-5214) | 0.05 mg/kg s.c. | Active | [6] |
| R-(-)-mecamylamine | > 0.05 mg/kg s.c. | Less potent than Dexmecamylamine | [6] | |
| nAChR Inhibition | ||||
| [³H]-mecamylamine binding (rat whole brain) | Racemic Mecamylamine | Ki = 1.53 ± 0.33 μM | - | [1] |
| Dexmecamylamine | Ki = 2.92 ± 1.48 μM | - | [1] | |
| R-(-)-mecamylamine | Ki = 2.61 ± 0.81 μM | - | [1] | |
| Nicotine-evoked [³H]Dopamine overflow | Racemic Mecamylamine | IC50 = 0.12 ± 0.04 μM | Inhibition | [1] |
| α4β2 and α3β4 nAChRs | Dexmecamylamine | Slower dissociation rate | Prolonged inhibition | [3] |
| R-(-)-mecamylamine | Faster dissociation rate | Shorter duration of inhibition | [3] |
Experimental Protocols
Mouse Behavioral Despair Test (Forced Swim Test)
This model is a widely used preclinical screen for antidepressant efficacy.
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Methodology:
-
Apparatus: A transparent glass or plastic cylinder (typically 20-25 cm in height and 10-15 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs.
-
Animals: Male mice of a suitable strain (e.g., C57BL/6J or NMRI) are used.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The behavior of the mouse is recorded, typically by a video camera.
-
The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is scored during the last 4 minutes of the session.
-
-
Drug Administration: Test compounds (Dexmecamylamine, R-(-)-mecamylamine, or vehicle) are administered intraperitoneally (i.p.) at specified doses and a predetermined time before the test.
-
Endpoint: A significant decrease in the duration of immobility compared to the vehicle-treated group is indicative of an antidepressant-like effect.[7][8]
Rat Social Interaction Test
This test is an ethologically based model for assessing anxiolytic or anxiogenic properties of compounds.
Objective: To measure the effect of a compound on the social behavior of rats in a novel and potentially anxiogenic environment.
Methodology:
-
Apparatus: A square, open-field arena (e.g., 60 x 60 cm) with walls to prevent escape. The lighting conditions of the arena can be manipulated (e.g., high light vs. low light) to alter the baseline level of anxiety.
-
Animals: Male rats of a suitable strain (e.g., Sprague-Dawley or Lister Hooded) are used. They are typically housed individually for a period before testing to increase their motivation for social interaction.
-
Procedure:
-
Two weight-matched, unfamiliar rats are placed in the center of the arena simultaneously.
-
Their behavior is recorded for a set period, typically 10 minutes.
-
The total time the pair of rats spends in active social interaction is scored. This includes behaviors such as sniffing, grooming, following, and crawling over or under each other.
-
-
Drug Administration: Test compounds are administered subcutaneously (s.c.) or via another appropriate route at specified doses and a predetermined time before the test.
-
Endpoint: A significant increase in the time spent in social interaction compared to the vehicle-treated group is indicative of an anxiolytic-like effect.[9][10]
Visualizing the Mechanism and Workflow
Nicotinic Acetylcholine Receptor (nAChR) Antagonism Pathway
The following diagram illustrates the proposed mechanism of action for Dexmecamylamine and R-(-)-mecamylamine as nAChR antagonists.
Caption: Mechanism of nAChR antagonism by mecamylamine enantiomers.
Preclinical Efficacy Testing Workflow
The diagram below outlines the typical workflow for evaluating the antidepressant-like and anxiolytic-like effects of Dexmecamylamine and R-(-)-mecamylamine in preclinical models.
Caption: Workflow for preclinical efficacy testing of mecamylamine enantiomers.
Clinical Perspective and Conclusion
While preclinical data strongly suggested the superiority of Dexmecamylamine as a potential antidepressant, it is crucial to note that multiple Phase III clinical trials of Dexmecamylamine (TC-5214) as an adjunct therapy for major depressive disorder did not demonstrate a statistically significant improvement in depression scores compared to placebo.[11] This highlights the translational gap between preclinical models and clinical outcomes in psychiatric drug development.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects of nicotinic acetylcholine receptor antagonists, but not agonists, in the mouse forced swim and mouse tail suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptors and depression: a review of the preclinical and clinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiolytic-like profile in Wistar, but not Sprague-Dawley rats in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Similar activity of mecamylamine stereoisomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dexmecamylamine and Racemic Mecamylamine for Researchers
An In-depth Examination of Stereoisomer Pharmacology, Efficacy, and Mechanism of Action in the Context of Nicotinic Acetylcholine Receptor Antagonism
This guide provides a detailed comparative analysis of dexmecamylamine (the S-(+)-enantiomer of mecamylamine) and racemic mecamylamine. Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has been a subject of research for its therapeutic potential in various neurological and psychiatric disorders.[1][2] This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the key differences and similarities between the single enantiomer and the racemic mixture, supported by available experimental data.
Pharmacological Profile: A Tale of Two Stereoisomers
Mecamylamine exerts its effects by blocking nAChRs, which are ligand-gated ion channels involved in a wide array of physiological processes in the central and peripheral nervous systems.[3] The racemic mixture contains both the S-(+)- and R-(-)-enantiomers. Research has indicated that these stereoisomers possess distinct pharmacological properties.
Receptor Binding Affinity and Potency
While some studies suggest minimal differences in the 50% inhibition concentration (IC50) values between the stereoisomers for a given nAChR subtype, notable distinctions have been observed in their binding kinetics and receptor subtype interactions.[4] One study reported no significant difference in the binding affinity (Ki) of racemic mecamylamine, S-(+)-mecamylamine (dexmecamylamine), and R-(-)-mecamylamine to rat brain membranes in the absence of nicotine.[1] However, S-(+)-mecamylamine has been shown to dissociate more slowly from α4β2 and α3β4 nAChR subtypes compared to the R-(-)-enantiomer, suggesting a more sustained blockade at these receptors.[4]
Furthermore, stereoselective effects have been reported for different α4β2 nAChR stoichiometries. S-(+)-mecamylamine has been found to inhibit low-sensitivity α4β2 nAChRs more effectively than R-(-)-mecamylamine, while also acting as a positive allosteric modulator of high-sensitivity α4β2 nAChRs.[1] In contrast, the R-(-)-enantiomer appears to be a more potent inhibitor of muscle-type nAChRs, which could contribute to a greater incidence of side effects associated with the racemic mixture.[4]
Table 1: Comparative Receptor Binding Affinities
| Compound | Receptor/Tissue | Assay Type | Ki (µM) ± SEM | Reference |
| Racemic Mecamylamine | Rat whole brain membranes | [3H]-mecamylamine binding | 1.53 ± 0.33 | [1] |
| Dexmecamylamine (S-(+)-mecamylamine) | Rat whole brain membranes | [3H]-mecamylamine binding | 2.92 ± 1.48 | [1] |
| R-(-)-mecamylamine | Rat whole brain membranes | [3H]-mecamylamine binding | 2.61 ± 0.81 | [1] |
In Vivo Efficacy and Safety: Preclinical and Clinical Insights
The differential pharmacology of the mecamylamine stereoisomers translates to observable differences in their in vivo effects, particularly concerning their therapeutic potential and side effect profiles.
Antidepressant-like and Anxiolytic Activity
Both racemic mecamylamine and dexmecamylamine have demonstrated antidepressant-like effects in animal models.[5][6][7] Studies in mice have shown that mecamylamine can reduce immobility time in the forced swim test and tail suspension test, effects that are dependent on the presence of β2 and α7 nAChR subunits.[1][5] Comparative studies in mice suggest that dexmecamylamine is responsible for most of the antidepressant activity of the racemic mixture and may be more potent.[6] For instance, in the forced swim test in rats, dexmecamylamine showed a statistically significant reduction in immobility at doses of 0.1, 1, and 3 mg/kg.[6]
Safety and Tolerability
Preclinical studies in mice indicate that dexmecamylamine has a better safety profile than both the R-(-)-enantiomer and the racemic mixture.[6] At higher doses, the R-(-)-enantiomer and racemic mecamylamine were associated with side effects such as ptosis, tremors, immobility, and rapid breathing, which were not observed with dexmecamylamine at the same concentrations.[6]
Clinical trials with dexmecamylamine (TC-5214) as an adjunct therapy for major depressive disorder, however, did not demonstrate a significant antidepressant effect compared to placebo.[8][9] Despite the lack of efficacy, these studies confirmed that dexmecamylamine was generally well-tolerated, with the most common adverse events being constipation, dizziness, and dry mouth.[10]
Table 2: Comparative In Vivo Effects in Animal Models
| Compound | Animal Model | Test | Key Findings | Reference |
| Racemic Mecamylamine | Mice (C57BL/6J) | Forced Swim Test, Tail Suspension Test | Decreased immobility time, suggesting antidepressant-like effects. | [5] |
| Dexmecamylamine (TC-5214) | Rats | Forced Swim Test | Statistically significant decrease in immobility at 0.1, 1, and 3 mg/kg. | [6] |
| Dexmecamylamine (TC-5214) vs. R-(-)-mecamylamine vs. Racemic Mecamylamine | Mice | Side Effect Profile | Dexmecamylamine showed a better safety profile with fewer side effects at higher doses. | [6] |
| Racemic Mecamylamine vs. Nicotine | Mice (NMRI, C57BL/6J, BALB/c) | Forced Swim Test, Tail Suspension Test | Strain-dependent antidepressant-like effects for both compounds, suggesting different mechanisms. | [7] |
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound to a specific receptor.
-
Tissue Preparation: Whole brain membranes are prepared from rats.
-
Assay Conditions: Competitive binding assays are performed using a radiolabeled ligand, such as [3H]-mecamylamine, and increasing concentrations of the unlabeled test compounds (racemic mecamylamine, dexmecamylamine, or R-(-)-mecamylamine).[1]
-
Incubation: The reaction mixture, containing the membranes, radioligand, and test compound, is incubated to allow binding to reach equilibrium.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1] Nonspecific binding is determined in the presence of a high concentration of an unlabeled ligand.[1]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to study the function of ion channels, such as nAChRs, expressed in Xenopus oocytes.
-
Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding the desired nAChR subunits. The oocytes are then incubated to allow for receptor expression.
-
Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current to clamp the voltage at a desired holding potential (e.g., -70 mV).
-
Drug Application: The oocyte is perfused with a control solution, and then a solution containing an agonist (e.g., acetylcholine) is applied to elicit an ionic current through the nAChRs. The antagonist (mecamylamine or its stereoisomers) is then co-applied with the agonist to measure its inhibitory effect on the current.
-
Data Acquisition and Analysis: The currents are recorded and analyzed to determine the potency (IC50) and characteristics of the antagonist's block (e.g., voltage dependency, use dependency).
Signaling Pathways and Mechanism of Action
The therapeutic effects of mecamylamine and its stereoisomers, particularly in the context of depression, are thought to be mediated by their modulation of various downstream signaling pathways following nAChR blockade.
Modulation of Neurotransmitter Systems
nAChRs are located on presynaptic terminals and regulate the release of several neurotransmitters, including dopamine and serotonin. By blocking these receptors, mecamylamine can alter the activity of these crucial neurotransmitter systems implicated in mood regulation. For instance, mecamylamine has been shown to increase the firing rate of serotonin neurons in the dorsal raphe nucleus. The S-(+)-enantiomer (dexmecamylamine) was found to be more effective than the R-(-)-enantiomer in this regard, potentially by acting as a positive allosteric modulator at high-sensitivity α4β2 nAChRs on glutamate terminals, leading to enhanced excitatory input to serotonin neurons.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation
The HPA axis is a critical component of the body's stress response, and its dysregulation is a hallmark of depression. nAChRs are involved in the regulation of the HPA axis. By antagonizing these receptors, mecamylamine may help to normalize HPA axis function, contributing to its potential antidepressant effects. The blockade of nAChRs can influence the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which in turn affects the downstream signaling cascade of the HPA axis.
Conclusion
The available evidence suggests that dexmecamylamine and racemic mecamylamine, while both acting as non-competitive nAChR antagonists, exhibit important pharmacological and physiological differences. Dexmecamylamine appears to be the primary contributor to the antidepressant-like effects of the racemic mixture and possesses a more favorable safety profile in preclinical models. The slower dissociation of dexmecamylamine from key neuronal nAChR subtypes may underlie its distinct in vivo activity.
While clinical trials have not yet demonstrated a robust antidepressant effect for dexmecamylamine, the nuanced pharmacology of the mecamylamine stereoisomers continues to make them valuable research tools for elucidating the role of nAChRs in neuropsychiatric disorders. Further research focusing on specific nAChR subtypes and their downstream signaling pathways will be crucial for fully understanding the therapeutic potential of these compounds and for the development of more targeted and effective treatments.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnfs.or.kr [pnfs.or.kr]
- 3. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nicotinic antagonist mecamylamine has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressant-like effects of nicotine and mecamylamine in the mouse forced swim and tail suspension tests: role of strain, test and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic Acetylcholine Receptors Interact with Dopamine in Induction of Striatal Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cocaine inhibition of nicotinic acetylcholine receptors influences dopamine release [frontiersin.org]
Dexmecamylamine: A Comparative Analysis of its Antidepressant-Like Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antidepressant-like effects of Dexmecamylamine (formerly known as TC-5214), contrasting its performance in preclinical models with clinical trial outcomes. The information presented herein is intended to support further research and development in the field of neuropsychopharmacology.
Executive Summary
Dexmecamylamine, a selective antagonist of nicotinic acetylcholine receptors (nAChRs), has been investigated as a potential treatment for major depressive disorder (MDD). Preclinical studies in rodent models suggested promising antidepressant-like activity. However, subsequent large-scale clinical trials in humans failed to demonstrate efficacy as an adjunctive therapy for MDD. This guide synthesizes the available experimental data to provide a comprehensive overview of Dexmecamylamine's pharmacological profile in the context of depression.
Preclinical Efficacy in Rodent Models
In animal models of depression, Dexmecamylamine and its racemate, mecamylamine, have demonstrated antidepressant-like effects. These studies primarily utilized the Forced Swim Test (FST) and the Tail Suspension Test (TST), where the compounds were observed to reduce immobility time, a key indicator of antidepressant activity.
| Compound | Animal Model | Test | Dosage | Effect |
| Dexmecamylamine (TC-5214) | Rat | Forced Swim Test | 3 mg/kg i.p. (minimum effective dose) | Active |
| Dexmecamylamine (TC-5214) | Mouse | Behavioral Despair Test | 0.1-3.0 mg/kg i.p. | Active |
| Mecamylamine | Mouse (NMRI) | Forced Swim Test | Not specified | Increased swim distance |
| Mecamylamine | Mouse (NMRI) | Tail Suspension Test | Not specified | Decreased immobility |
| Mecamylamine | Mouse (C57BL/6J) | Forced Swim Test | 1.0 mg/kg | Significantly decreased immobility time |
Clinical Efficacy in Major Depressive Disorder
In contrast to the preclinical findings, multiple Phase III clinical trials of Dexmecamylamine as an adjunct therapy for patients with MDD who had an inadequate response to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) did not show a statistically significant antidepressant effect.
| Study Identifier | Treatment | Primary Efficacy Endpoint | Result |
| Study 002 (NCT01157078) | Dexmecamylamine (1-4 mg BID) + SSRI/SNRI | Change in MADRS Total Score | No significant difference vs. Placebo + SSRI/SNRI[1] |
| Study 003 (NCT01180400) | Dexmecamylamine (1-4 mg BID) + SSRI/SNRI | Change in MADRS Total Score | No significant difference vs. Placebo + SSRI/SNRI[1] |
| Study 004 (NCT01153347) | Dexmecamylamine (0.5, 2, or 4 mg) + SSRI/SNRI | Change in MADRS Total Score | No statistically significant improvements vs. Placebo + SSRI/SNRI |
| Study 005 (NCT01197508) | Dexmecamylamine (0.1, 1, or 4 mg) + SSRI/SNRI | Change in MADRS Total Score | No statistically significant improvements vs. Placebo + SSRI/SNRI |
MADRS: Montgomery-Åsberg Depression Rating Scale
Safety and Tolerability in Clinical Trials
Dexmecamylamine was generally well-tolerated in clinical trials. The most commonly reported adverse events are summarized below.
| Adverse Event | Dexmecamylamine Frequency | Placebo Frequency |
| Constipation | 19.6% | 6.0% |
| Dizziness | 12.0% | 7.0% |
| Dry Mouth | 9.7% | 5.0% |
Proposed Mechanism of Action
The antidepressant-like effects of Dexmecamylamine observed in preclinical models are attributed to its role as a nicotinic acetylcholine receptor (nAChR) antagonist. The prevailing hypothesis suggests that depression may be associated with a state of cholinergic hyperactivity. By blocking nAChRs, particularly the α4β2 subtype, Dexmecamylamine may help to rebalance neurotransmitter systems implicated in mood regulation. Downstream effects may include modulation of the hypothalamic-pituitary-adrenal (HPA) axis and increased levels of brain-derived neurotrophic factor (BDNF) and monoamines in the prefrontal cortex.
References
Dexmecamylamine Hydrochloride: A Comparative Analysis of Nicotinic Acetylcholine Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor subtype selectivity of Dexmecamylamine Hydrochloride (S-(+)-mecamylamine) against its enantiomer, R-(-)-mecamylamine, and the racemic mixture. The information presented is collated from preclinical research to support drug development and research applications.
Dexmecamylamine, the S-(+)-enantiomer of mecamylamine, is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] While mecamylamine itself is known to be a relatively non-selective antagonist, studies have revealed distinct pharmacological profiles for its stereoisomers, suggesting a degree of enantioselectivity in their interactions with different nAChR subtypes.[3][4] Understanding this selectivity is crucial for the development of targeted therapeutics with improved efficacy and reduced side-effect profiles.
Quantitative Comparison of Receptor Subtype Inhibition
The following table summarizes the inhibitory potency (IC50) of Dexmecamylamine (S-(+)-mecamylamine) and its R-(-)-enantiomer at various human nicotinic acetylcholine receptor subtypes, as well as mouse muscle-type nAChRs and rat NMDA receptors. The data is derived from functional assays measuring the inhibition of acetylcholine-evoked currents in Xenopus oocytes expressing the respective receptor subtypes.
| Receptor Subtype | Ligand | IC50 (µM) |
| Human Neuronal nAChRs | ||
| α4β2 | S-(+)-mecamylamine | 0.5 - 3.2 |
| R-(-)-mecamylamine | 0.5 - 1.7 | |
| α3β4 | S-(+)-mecamylamine | 0.2 - 0.6 |
| R-(-)-mecamylamine | 0.05 - 0.4 | |
| α3β2 | S-(+)-mecamylamine | Not specified |
| R-(-)-mecamylamine | Not specified | |
| α7 | S-(+)-mecamylamine | 1.2 - 4.6 |
| R-(-)-mecamylamine | 2.2 - 5.8 | |
| Mouse Muscle-type nAChR | ||
| S-(+)-mecamylamine | 0.6 - 2.2 | |
| R-(-)-mecamylamine | 0.3 - 1.1 | |
| Rat NMDA Receptor | ||
| S-(+)-mecamylamine | >10 | |
| R-(-)-mecamylamine | >10 |
Data sourced from Papke et al., 2001.[3][4]
While the IC50 values for the enantiomers are similar for a given neuronal nAChR subtype, a key differentiator lies in their dissociation kinetics.[3] Dexmecamylamine (S-(+)-mecamylamine) exhibits a significantly slower dissociation rate ("off-rate") from α4β2 and α3β4 nAChRs compared to the R-(-)-enantiomer.[3][5] This prolonged receptor occupancy by Dexmecamylamine may contribute to its distinct in vivo pharmacological effects. Conversely, muscle-type nAChRs appear to be more sensitive to the R-(-)-enantiomer.[3][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway of nicotinic acetylcholine receptors and a typical experimental workflow for determining antagonist potency.
Caption: Generalized signaling pathway of a nicotinic acetylcholine receptor.
Caption: Experimental workflow for determining IC50 values.
Logical Relationship of Dexmecamylamine Selectivity
The selectivity profile of Dexmecamylamine suggests a preferential interaction with certain neuronal nAChR subtypes over muscle-type receptors, which may translate to a more favorable therapeutic window.
Caption: Dexmecamylamine's nAChR subtype selectivity profile.
Experimental Protocols
The data presented in this guide were primarily generated using two-electrode voltage clamp electrophysiology on Xenopus laevis oocytes.
1. Receptor Expression in Xenopus Oocytes:
-
Oocytes are surgically removed from female Xenopus laevis frogs.
-
The oocytes are defolliculated by treatment with collagenase.
-
cRNA encoding the specific human nAChR α and β subunits are microinjected into the oocytes.
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression on the oocyte membrane.[3]
2. Electrophysiological Recording:
-
An oocyte expressing the target nAChR subtype is placed in a recording chamber and perfused with a saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The membrane potential is held at a constant voltage (e.g., -50 mV).[6]
3. Determination of IC50 Values:
-
A control response is elicited by applying a specific concentration of acetylcholine (ACh), the native agonist.
-
To determine the inhibitory effect of Dexmecamylamine, oocytes are exposed to ACh in the presence of varying concentrations of the antagonist.[6]
-
The peak inward current is measured for each concentration of the antagonist.
-
The percentage of inhibition is calculated relative to the control ACh response.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
The IC50 value, the concentration of the antagonist that produces 50% inhibition of the maximal ACh-evoked current, is determined from this curve.[3]
Note: The inhibition of neuronal nAChRs by mecamylamine is non-competitive and voltage-dependent.[3]
Conclusion
The available data indicates that while this compound and its R-(-)-enantiomer exhibit similar potencies at several nAChR subtypes, their kinetic properties differ significantly. Dexmecamylamine's slower dissociation from α4β2 and α3β4 nAChRs, coupled with its lower activity at muscle-type nAChRs compared to its enantiomer, suggests a profile that may be advantageous for therapeutic applications targeting specific neuronal pathways while potentially minimizing peripheral side effects.[3][5] Further research into the functional consequences of these distinct binding kinetics is warranted to fully elucidate the therapeutic potential of Dexmecamylamine.
References
- 1. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dexmecamylamine and Bupropion as Nicotinic Acetylcholine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the nicotinic acetylcholine receptor (nAChR) antagonists, Dexmecamylamine and bupropion. The information presented is collated from preclinical and clinical studies to assist researchers and drug development professionals in understanding the pharmacological nuances of these compounds.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their modulation has been a key area of research for therapeutic interventions in a variety of neurological and psychiatric disorders, including depression and nicotine addiction. This guide focuses on a comparative analysis of two prominent nAChR antagonists: Dexmecamylamine, the (S)-(+)-enantiomer of mecamylamine, and bupropion, a widely used antidepressant and smoking cessation aid.
Mechanism of Action
Both Dexmecamylamine and bupropion act as non-competitive antagonists of nAChRs, meaning they do not directly compete with the endogenous ligand acetylcholine for the binding site. Instead, they are thought to bind within the ion channel pore, physically obstructing the flow of ions and thereby preventing receptor activation.
Dexmecamylamine (TC-5214) is the S-isomer of mecamylamine and functions as a nicotinic acetylcholine antagonist that inhibits α3β4 nicotinic receptors.[1] Preclinical studies have suggested that its antidepressant-like effects are likely attributable to its antagonist effects at α4β2 nAChRs.[1]
Bupropion exhibits a dual mechanism of action. It is a weak inhibitor of dopamine and noradrenaline reuptake and also functions as a noncompetitive antagonist of several nAChR subtypes.[2][3] Its clinical activity is considered to be a combination of its effects on monoamine systems and its inhibition of nAChRs.[3] Bupropion's interaction with nAChRs is thought to involve binding to a domain within the ion channel pore, leading to a decreased probability of channel opening and an accelerated desensitization process.[3]
Quantitative Comparison of Receptor Antagonism
The following table summarizes the inhibitory potency (IC50 values) of Dexmecamylamine and bupropion at various nAChR subtypes as reported in preclinical studies. Lower IC50 values indicate greater potency.
| nAChR Subtype | Dexmecamylamine (TC-5214) IC50 (µM) | Bupropion IC50 (µM) | Reference |
| α3β4 * | 0.2 - 0.6 | Not Reported | [4] |
| α4β2 | 0.5 - 3.2 | 8 | [4][5] |
| α7 | 1.2 - 4.6 | >100 | [4] |
| α1β1γδ (muscle) | 0.6 - 2.2 | Not Reported | [4] |
| α3β2 | Not Reported | 1.3 | [5] |
Note: The IC50 values for Dexmecamylamine are presented as a range from a study comparing it to its R-enantiomer.
Signaling Pathways and Antagonistic Action
The activation of nAChRs by acetylcholine leads to the opening of the ion channel and an influx of cations (primarily Na+ and Ca2+), resulting in depolarization of the cell membrane and initiation of downstream signaling cascades. As non-competitive antagonists, Dexmecamylamine and bupropion interrupt this process by blocking the channel pore.
Caption: Antagonism of nAChR Signaling by Dexmecamylamine or Bupropion.
Experimental Protocols
The determination of the IC50 values presented in this guide was primarily achieved through two key experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology. The following are generalized protocols for these methods.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of a test compound (e.g., Dexmecamylamine or bupropion) to displace a radiolabeled ligand that is known to bind to the nAChR.
Objective: To determine the concentration of the antagonist that inhibits 50% of the specific binding of a radioligand to the receptor (IC50).
General Procedure:
-
Membrane Preparation: Membranes containing the nAChR subtype of interest are prepared from cultured cells expressing the receptor or from specific brain regions.
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled antagonist.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a Radioligand Binding Assay.
Two-Electrode Voltage Clamp Electrophysiology
This electrophysiological technique allows for the measurement of ion flow through the nAChR channel in response to an agonist, and how this flow is affected by an antagonist.
Objective: To determine the concentration of the antagonist that reduces the agonist-induced current by 50% (IC50).
General Procedure:
-
Oocyte Expression: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype, leading to the expression of functional receptors on the oocyte membrane.
-
Voltage Clamp: The oocyte is impaled with two microelectrodes, one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a fixed holding potential.
-
Agonist Application: An agonist (e.g., acetylcholine) is applied to the oocyte, which activates the nAChRs and elicits an inward current that is recorded by the amplifier.
-
Antagonist Application: The oocyte is pre-incubated with varying concentrations of the antagonist before co-application with the agonist. The reduction in the agonist-induced current is measured.
-
Data Analysis: The percentage of inhibition of the agonist-induced current is plotted against the logarithm of the antagonist concentration to determine the IC50 value.
Caption: Workflow for Two-Electrode Voltage Clamp Electrophysiology.
Summary and Conclusion
Dexmecamylamine and bupropion are both non-competitive antagonists of nAChRs, but they exhibit different selectivity profiles and primary mechanisms of action. Bupropion's dual role as a monoamine reuptake inhibitor and nAChR antagonist complicates the attribution of its clinical effects solely to nAChR blockade. Dexmecamylamine, as a more specific nAChR antagonist, provides a clearer tool for investigating the therapeutic potential of targeting this receptor system. The provided quantitative data and experimental outlines offer a foundation for researchers to compare these compounds and design future studies to further elucidate their roles in neuroscience and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC-5214 (S-(+)-mecamylamine): a neuronal nicotinic receptor modulator with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (dexmecamylamine) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Journal of pharmacology and experimental therapeutics. - NLM Catalog - NCBI [ncbi.nlm.nih.gov]
Dexmecamylamine Hydrochloride: An Off-Target Binding Profile Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target binding profile of Dexmecamylamine Hydrochloride, the S-(+)-enantiomer of mecamylamine. As a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), understanding its selectivity is crucial for predicting potential side effects and therapeutic applications. This document compares its binding affinity with other notable nAChR antagonists, supported by experimental data and detailed methodologies.
Comparative Binding Affinity of nAChR Antagonists
The following table summarizes the binding affinities (Ki or IC50 values) of this compound and selected alternative nAChR antagonists across various nicotinic receptor subtypes and other potential off-target sites. Lower values indicate higher binding affinity.
| Compound | Target | Ki (nM) | IC50 (nM) |
| Dexmecamylamine (S-(+)-Mecamylamine) | α3β4 nAChR | - | 200 - 600[1] |
| α4β2 nAChR | - | 500 - 3200[1] | |
| α7 nAChR | - | 1200 - 4600[1] | |
| α1β1γδ nAChR | - | 600 - 2200[1] | |
| Racemic Mecamylamine | α3β4 nAChR | - | 91 - 640[1][2] |
| α4β2 nAChR | 2920 ± 1480[3] | 600 - 2500[1][2] | |
| α3β2 nAChR | - | 3600[2] | |
| α7 nAChR | - | 1600 - 6900[1][2] | |
| 5-HT3 Receptor | Potent competitive inhibitor[4] | - | |
| Varenicline | α4β2 nAChR | 0.06 - 0.15[5][6] | - |
| α6β2* nAChR | 0.12[7] | - | |
| α3β4 nAChR | 84[6] | - | |
| α7 nAChR | 322 - 620[5][6] | - | |
| α1βγδ nAChR | 3400[6] | - | |
| 5-HT3 Receptor | 350[8][9] | - | |
| Bupropion | α3β4 nAChR | - | ~400 - 60,000[2] |
| α4β2 nAChR | - | ~400 - 60,000[2] | |
| α7 nAChR | - | ~400 - 60,000[2] | |
| Dopamine Transporter (DAT) | 441 - 871[10] | - | |
| Norepinephrine Transporter (NET) | - | - | |
| Dihydro-β-erythroidine (DHβE) | α4β2 nAChR | 4[11] | 370 |
| α4β4 nAChR | - | 190 | |
| α3β2 nAChR | - | 410[12] | |
| Methyllycaconitine (MLA) | α7 nAChR | - | 2[13] |
| α3β2 nAChR | - | ~80[14] | |
| α4β2 nAChR | - | ~700[14] | |
| α3/α6β2β3* nAChR | 33[15] | - |
Note: Binding affinities can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocols
Radioligand Binding Assay for nAChR Subtypes
This protocol outlines a general method for determining the binding affinity of compounds to specific nAChR subtypes using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Cell Membranes: Membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4, α7).
-
Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype being studied (e.g., [³H]-Epibatidine, [³H]-Cytisine, or [¹²⁵I]-α-Bungarotoxin).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer containing appropriate ions (e.g., Mg²⁺, Ca²⁺) and protease inhibitors.
-
Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known non-radioactive ligand for the receptor (e.g., nicotine or unlabeled epibatidine).
-
96-well Filter Plates: Plates with glass fiber filters.
-
Scintillation Counter: For detecting radioactivity.
2. Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in assay buffer to a final protein concentration optimized for the assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 1-3 hours).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording in Xenopus Oocytes
This method is used to functionally characterize the antagonist activity of compounds on nAChR subtypes expressed in Xenopus oocytes.
1. Materials and Reagents:
-
Xenopus laevis Oocytes: Stage V-VI oocytes.
-
cRNA: In vitro transcribed cRNA encoding the desired human nAChR subunits.
-
Recording Solution: Standard frog Ringer's solution.
-
Agonist: Acetylcholine (ACh) or another suitable nAChR agonist.
-
Test Compound: this compound or other antagonists.
-
Two-Electrode Voltage Clamp (TEVC) Setup: Including a stereomicroscope, micromanipulators, amplifier, and data acquisition system.
2. Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Inject each oocyte with the cRNA encoding the nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.
-
Agonist Application: Apply the agonist (e.g., ACh) at its EC50 concentration to elicit a control current response.
-
Antagonist Application: Perfuse the oocyte with the test compound at various concentrations for a set period before co-application with the agonist.
-
Data Acquisition: Record the peak inward current in response to agonist application in the absence and presence of the antagonist.
3. Data Analysis:
-
Measure the peak current amplitude for each antagonist concentration.
-
Normalize the current responses to the control response (agonist alone).
-
Plot the normalized current as a function of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway and the inhibitory action of Dexmecamylamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bupropion Binds to Two Sites in the Torpedo Nicotinic Acetylcholine Receptor Transmembrane Domain: A Photoaffinity Labeling Study with the Bupropion Analog [125I]-SADU-3-72 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncsct.co.uk [ncsct.co.uk]
- 7. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. bupropion | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Binding of the nicotinic cholinergic antagonist, dihydro-beta-erythroidine, to rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 15. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Dexmecamylamine's Effect on Specific nAChR Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Dexmecamylamine (also known as S-(+)-mecamylamine or TC-5214) with other nicotinic acetylcholine receptor (nAChR) antagonists. The information presented is supported by experimental data to assist researchers in evaluating its potential as a selective modulator of nAChR subunits.
Executive Summary
Dexmecamylamine, the S-(+)-enantiomer of mecamylamine, is a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] In vitro studies have characterized its inhibitory effects on various nAChR subtypes, which are ligand-gated ion channels involved in a wide range of physiological and pathological processes. This guide compares the inhibitory potency (IC50) of Dexmecamylamine with other well-known nAChR antagonists across key neuronal subunits: α3β4, α4β2, and α7. Understanding the selectivity profile of Dexmecamylamine is crucial for designing targeted therapeutic strategies and elucidating the role of specific nAChR subtypes in disease.
Comparative Analysis of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dexmecamylamine and other nAChR antagonists on human α3β4, α4β2, and α7 nAChR subunits, as determined by in vitro functional assays. It is important to note that absolute IC50 values can vary between studies due to different experimental conditions.
| Compound | α3β4 IC50 (µM) | α4β2 IC50 (µM) | α7 IC50 (µM) | Reference(s) |
| Dexmecamylamine (S-(+)-mecamylamine/TC-5214) | 0.2 - 0.6 | 0.5 - 3.2 | 1.2 - 4.6 | [2] |
| Mecamylamine (racemic) | 0.091 - 0.61 | 0.6 - 2.5 | 1.6 - 6.9 | [2][3] |
| Dihydro-β-erythroidine (DHβE) | - | ~0.2 | - | [3] |
| Hexamethonium | - | ~65.8 | - | [3] |
| Varenicline | >500 (Ki, nM) | 0.14 (Ki, nM) | >3,500 (Ki, nM) | [4] |
| Sazetidine-A | 52 (Ki, nM) | 0.64 (Ki, nM) | >10,000 (Ki, nM) | [4] |
Note: Ki values represent binding affinity, where a lower value indicates higher affinity. IC50 values represent functional inhibition.
Mechanism of Action and Signaling Pathways
Dexmecamylamine acts as a non-competitive antagonist, meaning it does not directly compete with acetylcholine for the agonist binding site. Instead, it is thought to block the open channel of the nAChR, thereby preventing ion influx and subsequent cellular responses. The activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are involved in cell survival and proliferation.[5] By blocking nAChR function, antagonists like Dexmecamylamine can modulate these critical signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the in vitro effects of nAChR antagonists.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional response of nAChRs to agonists and antagonists.
Protocol Outline:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the specific human nAChR subunits of interest (e.g., α3 and β4).
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Apply an agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
Co-apply the agonist with varying concentrations of the antagonist (e.g., Dexmecamylamine).
-
Record the inhibition of the agonist-induced current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Plot the percent inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Protocol Outline:
-
Membrane Preparation:
-
Culture cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells with human α4β2).
-
Harvest the cells and homogenize them to create a membrane preparation.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-epibatidine) at a concentration near its dissociation constant (Kd).
-
Add varying concentrations of the unlabeled competitor compound (e.g., Dexmecamylamine).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-radiolabeled ligand).
-
Incubate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Conclusion
Dexmecamylamine demonstrates non-competitive antagonist activity across several key neuronal nAChR subtypes. The provided data and protocols offer a framework for the in vitro validation and comparison of its effects. Further head-to-head comparative studies under standardized conditions would be beneficial to more definitively establish its selectivity profile relative to other nAChR antagonists. This information is critical for the rational design of future experiments and the potential development of Dexmecamylamine for therapeutic applications targeting specific nAChR-mediated pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dexmecamylamine's Behavioral Effects: A Cross-Study Validation and Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study validation of the behavioral effects of dexmecamylamine (TC-5214), a non-competitive nicotinic acetylcholine receptor (nAChR) antagonist. This document objectively compares its performance with alternative nAChR modulators, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Dexmecamylamine, the S-(+)-enantiomer of mecamylamine, has been investigated for its potential therapeutic applications in neuropsychiatric disorders, particularly depression and anxiety. As a non-selective antagonist of nAChRs, its mechanism of action involves blocking the ion channel of these receptors, thereby modulating cholinergic neurotransmission. This guide synthesizes findings from multiple preclinical and clinical studies to provide a clear overview of its behavioral pharmacology.
Comparative Analysis of Behavioral Effects
The behavioral effects of dexmecamylamine have been most extensively studied in preclinical models of depression and anxiety. Cross-study analysis reveals a consistent pattern of antidepressant and anxiolytic-like activity in rodents.
Antidepressant-like Effects
In the Forced Swim Test (FST), a common screening model for antidepressants, dexmecamylamine has been shown to reduce immobility time, suggesting an antidepressant effect. One study found that TC-5214 was active in the FST in rats with a minimum effective dose (MED) of 3 mg/kg, administered intraperitoneally (i.p.).[1] It was also effective in the behavioral despair test in mice at doses ranging from 0.1 to 3.0 mg/kg i.p.[1]
Anxiolytic-like Effects
Dexmecamylamine has also demonstrated anxiolytic properties in various animal models. In the social interaction test in rats, a model for generalized anxiety disorder, TC-5214 was active at a low dose of 0.05 mg/kg administered subcutaneously (s.c.).[1] Similarly, in the light/dark chamber paradigm, another model of anxiety, TC-5214 was also effective at 0.05 mg/kg s.c.[1]
Cognitive Effects
The cognitive effects of mecamylamine, the racemic mixture containing dexmecamylamine, are less clear and appear to be dose-dependent. Studies in humans have shown that mecamylamine can induce cognitive impairment at higher doses. One study in healthy young and elderly subjects found that a 20 mg oral dose of mecamylamine increased errors in a learning task, with elderly subjects showing sensitivity at a lower 10 mg dose.[2] Another study in healthy male subjects demonstrated that mecamylamine (10 and 20 mg orally) had a dose-dependent effect on decreasing adaptive tracking performance and increasing errors in a visual verbal learning task.[3] Preclinical studies have also reported mixed results, with some showing cognitive impairment while others report no effect.
Comparison with Alternative nAChR Modulators
A crucial aspect of evaluating dexmecamylamine is comparing its behavioral profile to other drugs that modulate the nicotinic cholinergic system, such as bupropion and varenicline.
Bupropion , an atypical antidepressant, acts as a norepinephrine-dopamine reuptake inhibitor and a non-competitive nAChR antagonist. Preclinical studies have shown that both bupropion and mecamylamine can influence locomotor activity, with low doses increasing and high doses decreasing activity.[4][5] However, in models of akinesia, dexamphetamine (a dopamine releaser) but not bupropion restored locomotor activity, and bupropion could even block the effect of dexamphetamine.[4][5] In a novel object recognition test in mice, both mecamylamine (0.5 and 1 mg/kg) and bupropion (5 and 10 mg/kg) prevented nicotine-induced memory improvement and scopolamine-induced memory impairment.[6]
Varenicline , a partial agonist at α4β2 nAChRs, is a smoking cessation aid. Preclinical studies have demonstrated that both varenicline and mecamylamine can block the expression of nicotine-conditioned place preference.[7] Furthermore, both compounds have been shown to attenuate the reinstatement of this preference induced by a priming dose of nicotine or morphine, suggesting a role in relapse prevention.[7] In a model of nicotine withdrawal, varenicline was found to have anxiolytic effects and to cause upregulation of nAChRs, a hallmark of chronic nicotine administration.[8]
Clinical Trial Outcomes
Despite promising preclinical results, clinical trials of dexmecamylamine as an adjunctive treatment for major depressive disorder (MDD) have been disappointing. Multiple Phase III studies found no significant therapeutic effects for dexmecamylamine (1-4 mg twice daily) compared to placebo on the primary endpoint of change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[9] However, the drug was generally well-tolerated, with the most common adverse events being constipation, dizziness, and dry mouth.[9][10] A long-term safety and tolerability study confirmed these findings.[10]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key behavioral experiments are provided below.
Forced Swim Test (FST)
The FST is a behavioral test used to assess antidepressant-like activity. The protocol generally involves placing a rodent in an inescapable cylinder of water and measuring the time it spends immobile versus actively trying to escape.
-
Apparatus: A cylindrical tank (e.g., 22 cm in diameter and 46 cm in height) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws (e.g., 35 cm).[1]
-
Procedure: Typically, a 15-minute pre-test swim is conducted 24 hours before a 5-minute test swim. Drug administration schedules vary between studies. Immobility is defined as the period when the animal makes only the minimal movements necessary to keep its head above water.[1] The duration of immobility during the 5-minute test is the primary measure.
Elevated Plus Maze (EPM)
The EPM is a widely used model for assessing anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.
Social Interaction Test
This test evaluates social behavior and can be used as a model for anxiety disorders.
-
Apparatus: A testing arena, often an open field.
-
Procedure: A test animal is placed in the arena with an unfamiliar conspecific. The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are recorded over a set period (e.g., 5 minutes). An increase in social interaction time can indicate an anxiolytic effect.[1]
Signaling Pathways and Mechanisms of Action
Dexmecamylamine's behavioral effects are mediated through its antagonism of nAChRs, which in turn modulates several downstream signaling pathways. Blockade of nAChRs can influence the release of key neurotransmitters involved in mood and cognition, including dopamine and serotonin. Recent research suggests that the S-(+)-enantiomer (dexmecamylamine) is more effective than the R-(-)-enantiomer at increasing the firing rate of serotonin neurons.[11]
Furthermore, nAChR modulation has been linked to the activation of intracellular signaling cascades such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[12] These pathways are crucial for cell survival, neuroprotection, and synaptic plasticity.
Below are diagrams illustrating the experimental workflow for a typical preclinical behavioral study and the proposed signaling pathway modulated by nAChR antagonists.
Caption: A typical workflow for preclinical behavioral studies.
Caption: Dexmecamylamine's modulation of nAChR and downstream pathways.
Conclusion
The cross-study validation of dexmecamylamine's behavioral effects indicates a consistent preclinical profile of antidepressant and anxiolytic-like activity, particularly at lower doses. However, its cognitive effects are less consistent and may be dose-limiting. Direct comparisons with bupropion and varenicline reveal some overlapping and some distinct behavioral effects, reflecting their different mechanisms of action at nAChRs and other neurotransmitter systems.
Despite the robust preclinical data, the lack of efficacy in human clinical trials for MDD highlights the translational challenges in antidepressant drug development. The well-established safety and tolerability of dexmecamylamine, however, may warrant further investigation into its potential for other neuropsychiatric indications or in specific patient subpopulations. The detailed experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers designing future studies to explore the therapeutic potential of dexmecamylamine and other nAChR modulators.
References
- 1. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age-related effects of the nicotinic antagonist mecamylamine on cognition and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An anti-nicotinic cognitive challenge model using mecamylamine in comparison with the anti-muscarinic cognitive challenge using scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparisons between bupropion and dexamphetamine in a range of in vivo tests exploring dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparisons between bupropion and dexamphetamine in a range of in vivo tests exploring dopaminergic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of mecamylamine and bupropion effects on memory-related responses induced by nicotine and scopolamine in the novel object recognition test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 8. Parallel Anxiolytic-Like Effects and Upregulation of Neuronal Nicotinic Acetylcholine Receptors Following Chronic Nicotine and Varenicline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and tolerability of dexmecamylamine (TC-5214) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to antidepressant therapy: results of a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New antidepressant hope emerges from research investigating drug’s serotonin boosting mechanism - IBRO [ibro.org]
- 12. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Dexmecamylamine and Other Central Nervous System Modulators
This guide provides a detailed comparison of the efficacy, mechanism of action, and safety profiles of Dexmecamylamine and other selected Central Nervous System (CNS) modulators. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Overview of Compared CNS Modulators
This comparison focuses on Dexmecamylamine and three other CNS modulators: Varenicline, Sertraline, and Duloxetine. These comparators were chosen to provide a multifaceted analysis, including another nicotinic receptor modulator (Varenicline) and two established antidepressants with different mechanisms of action (Sertraline, an SSRI, and Duloxetine, an SNRI).
-
Dexmecamylamine (TC-5214): A neuronal nicotinic channel modulator investigated as an adjunct therapy for Major Depressive Disorder (MDD).[1][2]
-
Varenicline: A partial agonist of nicotinic acetylcholine receptors, primarily used for smoking cessation.[3][4][5]
-
Sertraline: A selective serotonin reuptake inhibitor (SSRI) widely prescribed for MDD and other psychiatric conditions.[6][[“]][8][9]
-
Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of MDD, generalized anxiety disorder, and certain types of chronic pain.[2][10][11][12][13]
Efficacy Data Comparison
The following tables summarize the quantitative efficacy data from key clinical trials of the compared CNS modulators.
Table 1: Efficacy in Major Depressive Disorder (MDD)
| Compound | Trial Identifier(s) | Primary Efficacy Endpoint | Dosage | Treatment Duration | Key Findings vs. Placebo |
| Dexmecamylamine | NCT01157078, NCT01180400 | Change in MADRS Total Score | 1-4 mg BID (flexibly dosed) | 8 weeks | No significant difference in MADRS total score change.[1] |
| Dexmecamylamine | NCT01153347, NCT01197508 | Change in MADRS Total Score | 0.1-4 mg BID (fixed doses) | 8 weeks | No statistically significant improvements in MADRS total score. |
| Sertraline | NCT05892744 (protocol) | Change in QIDS-SR score | 50-200 mg/day | 8 weeks | Aims to identify biomarkers for treatment response.[14] |
| Sertraline | - | HAMD-17 Score Reduction (>50%) | 50-200 mg/day | 10 weeks | 72% response rate with Sertraline vs. 32% with placebo.[15] |
| Duloxetine | NCT01070329 | Change in MADRS Total Score | 60 mg QD | 8 weeks | Significant improvement in MADRS total score compared to placebo.[16] |
| Duloxetine | - | Response and Remission Rates | 60 mg/day | - | Associated with small-to-moderate effect sizes for response (0.12-0.72) and remission (0.07-0.65).[17][18] |
Table 2: Efficacy in Other CNS-Related Indications (Smoking Cessation)
| Compound | Trial Identifier | Primary Efficacy Endpoint | Dosage | Treatment Duration | Key Findings vs. Placebo |
| Varenicline | - | Carbon Monoxide-Confirmed Continuous Abstinence Rate (CAR) for weeks 9-12 | 1 mg BID | 12 weeks | 35.9% CAR with Varenicline vs. 15.6% with placebo.[19] |
| Varenicline | - | Self-reported abstinence during weeks 15-24 | 1 mg BID | 24 weeks | 32.1% abstinence with Varenicline vs. 6.9% with placebo.[20][21] |
Safety and Tolerability
Table 3: Common Adverse Events (>10% incidence and more frequent than placebo)
| Compound | Most Common Adverse Events | Reference |
| Dexmecamylamine | Constipation, headache, dizziness, dry mouth. | [1] |
| Varenicline | Nausea, abnormal dreams, insomnia. | [20] |
| Sertraline | Side effects increased with dosage but were generally mild. | [22] |
| Duloxetine | Nausea, dry mouth, diarrhea, dizziness, constipation, fatigue. | [17][18] |
Mechanism of Action and Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for each CNS modulator.
Caption: Dexmecamylamine as a noncompetitive antagonist of the α4β2 nAChR.
Caption: Varenicline's dual action as a partial agonist at the α4β2 nAChR.
Caption: Sertraline's mechanism of inhibiting serotonin reuptake.
Caption: Duloxetine's dual inhibition of serotonin and norepinephrine reuptake.
Experimental Protocols
Below are the generalized methodologies for the key clinical trials cited in this guide.
Dexmecamylamine Phase III Trials for MDD (e.g., NCT01157078, NCT01180400)
-
Objective: To evaluate the efficacy and tolerability of Dexmecamylamine as an adjunct therapy for patients with MDD who have an inadequate response to initial antidepressant treatment.[1]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[1]
-
Patient Population: Adults with a diagnosis of MDD who had an inadequate response to 8 weeks of open-label antidepressant (SSRI or SNRI) therapy.[1]
-
Intervention: Patients were randomized to receive flexibly-dosed Dexmecamylamine (1-4 mg twice daily) or placebo, in addition to their ongoing antidepressant medication.[1]
-
Duration: 8 weeks of active treatment.[1]
-
Primary Outcome Measure: Change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from randomization to the end of treatment.[1]
-
Secondary Outcome Measures: Changes in the Sheehan Disability Scale (SDS) and Hamilton Depression Rating Scale (HAMD-17) scores.[1]
Caption: Workflow of the Dexmecamylamine Phase III clinical trials for MDD.
Varenicline Trials for Smoking Cessation (e.g., NCT01078298)
-
Objective: To evaluate the efficacy and safety of Varenicline for smoking cessation.[19]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[19]
-
Patient Population: Adult smokers motivated to quit.[19]
-
Intervention: Patients were randomized to receive Varenicline (1 mg twice daily) or placebo.[19]
-
Duration: 12 weeks of treatment followed by a non-treatment follow-up period.[19]
-
Primary Outcome Measure: Carbon monoxide-confirmed continuous abstinence rate (CAR) for weeks 9 to 12.[19]
-
Secondary Outcome Measures: CAR during follow-up periods, and ratings of mood and anxiety.[19]
Caption: Workflow of a typical Varenicline clinical trial for smoking cessation.
Sertraline and Duloxetine Trials for MDD
-
Objective: To assess the efficacy and safety of the respective drug compared to placebo in treating MDD.
-
Study Design: Typically multicenter, randomized, double-blind, placebo-controlled trials.[1][15][16][22]
-
Patient Population: Adult outpatients meeting DSM criteria for MDD, with a baseline severity score on a depression rating scale (e.g., HAMD-17 ≥ 15 or MADRS ≥ 20).[15][16][23]
-
Intervention: Randomization to a fixed or flexible dose of the active drug (e.g., Sertraline 50-200 mg/day, Duloxetine 60 mg/day) or placebo.[1][15][16][22]
-
Primary Outcome Measure: Change from baseline in a depression rating scale total score (e.g., HAMD-17 or MADRS).[16][22][23]
-
Secondary Outcome Measures: Response and remission rates, changes in other scales like the Clinical Global Impressions (CGI).[23][24]
Conclusion
Dexmecamylamine, as a nicotinic channel modulator, did not demonstrate efficacy as an adjunct treatment for Major Depressive Disorder in multiple Phase III clinical trials, despite being generally well-tolerated.[1] In contrast, established antidepressants like the SSRI Sertraline and the SNRI Duloxetine have consistently shown efficacy in treating MDD, albeit with different side effect profiles.[15][16] Varenicline, which also modulates the nicotinic acetylcholine receptor system, has proven effective for smoking cessation.[19][20][21] This comparative analysis underscores the complexity of targeting neurotransmitter systems for CNS disorders and highlights the importance of specific mechanisms of action and patient populations in determining therapeutic outcomes. The data presented here can serve as a valuable resource for researchers and clinicians in the field of CNS drug development and therapy.
References
- 1. A randomized, placebo-controlled trial of sertraline for prophylactic treatment of highly recurrent major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duloxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Sertraline - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Sertraline Citrate? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. A Systematic Review of Efficacy, Safety, and Tolerability of Duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Efficacy of Sertraline in Patients With Major Depressive Disorder Naive to Selective Serotonin Reuptake Inhibitors: A 10-Week Randomized, Multicenter, Placebo-Controlled, Double-Blind, Academic Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Duloxetine versus placebo in the treatment of major depressive disorder and associated painful physical symptoms: a replication study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of duloxetine 60 mg once daily in major depressive disorder: a review with expert commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of duloxetine 60 mg once daily in major depressive disorder: a review with expert commentary - Drugs in Context [drugsincontext.com]
- 19. Effects of varenicline on smoking cessation in adults with stably treated current or past major depression: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of Varenicline on Smoking Cessation Through Smoking Reduction | Clinical Trial - American College of Cardiology [acc.org]
- 21. Effect of Varenicline on Smoking Cessation Through Smoking Reduction: A Randomized Clinical Trial - [medicinesresources.nhs.uk]
- 22. Sertraline safety and efficacy in major depression: a double-blind fixed-dose comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Duloxetine in the treatment of major depressive disorder: a double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. An open study of sertraline in patients with major depression who failed to respond to moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Dexmecamylamine in Blocking Nicotinic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dexmecamylamine's performance against other common nicotinic acetylcholine receptor (nAChR) antagonists. By presenting supporting experimental data and detailed protocols, this document serves as a resource for validating the specificity of Dexmecamylamine as a tool for research and potential therapeutic development.
Introduction to Nicotinic Receptor Antagonism
Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[1] Their varied subunit composition gives rise to multiple receptor subtypes, each with distinct pharmacological properties. Antagonists that can selectively block specific nAChR subtypes are invaluable tools for dissecting the physiological roles of these receptors and for developing targeted therapeutics.
Dexmecamylamine, the S-(+)-enantiomer of mecamylamine, is a non-competitive antagonist of nAChRs.[2][3] Unlike competitive antagonists that bind to the acetylcholine binding site, non-competitive antagonists like Dexmecamylamine typically block the ion channel pore, preventing ion flow even when the receptor is activated by an agonist.[2][4] This guide evaluates the specificity of Dexmecamylamine by comparing its inhibitory activity with other nAChR antagonists, such as its racemate (Mecamylamine), the ganglionic blocker Hexamethonium, and the atypical antidepressant Bupropion, which also exhibits nAChR antagonistic properties.[5][6]
Comparative Analysis of Nicotinic Receptor Antagonists
The specificity of a receptor antagonist is determined by its relative potency at the target receptor versus other receptors. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Dexmecamylamine and other antagonists across several nAChR subtypes. Lower IC50 values indicate greater potency.
Table 1: Inhibitory Potency (IC50) of Mecamylamine Stereoisomers and Alternatives at Human nAChR Subtypes
| Antagonist | α3β4 (µM) | α4β2 (µM) | α7 (µM) | α1β1γδ (muscle-type) (µM) |
| Dexmecamylamine (S-(+)-Mecamylamine) | 0.2 - 0.6 | 0.5 - 3.2 | 1.2 - 4.6 | 0.6 - 2.2 |
| R-(-)-Mecamylamine | 0.05 - 0.4 | 0.5 - 1.7 | 2.2 - 5.8 | 0.3 - 1.1 |
| Mecamylamine (racemic) | ~1.21 | ~1.21 | - | - |
| Bupropion | ~1.3 (α3β2) | ~8.0 | - | - |
| Hexamethonium | ~65.8 | ~65.8 | - | - |
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute values.[3][7][8]
Table 2: Off-Target Activity Profile
| Antagonist | Off-Target Receptor | Activity (pKi or IC50) |
| Dexmecamylamine (as Mecamylamine) | NMDA Receptors | Transient inhibition at high µM concentrations[3] |
| Hexamethonium | Muscarinic M2 Receptors | pKi = 3.68 (weak antagonist)[9] |
| Muscarinic M3 Receptors | pKi = 2.61 (weak antagonist)[9] | |
| Bupropion | Dopamine Transporter (DAT) | IC50 = 550 nM[7] |
| Norepinephrine Transporter (NET) | IC50 = 550 nM[7] |
From the data, Dexmecamylamine demonstrates broad-spectrum antagonism across neuronal nAChR subtypes. While there are no dramatic differences in the IC50 values between the S-(+) and R-(-) enantiomers, S-(+)-mecamylamine (Dexmecamylamine) has been shown to dissociate more slowly from α4β2 and α3β4 receptors, suggesting a more prolonged blockade.[3] In comparison to Hexamethonium, Dexmecamylamine is significantly more potent. Bupropion shows some selectivity for α3β2-containing receptors over the α4β2 subtype.[10]
Regarding off-target effects, mecamylamine shows only transient inhibition of NMDA receptors at high concentrations, suggesting good specificity for nAChRs.[3] Hexamethonium, in addition to its nicotinic antagonism, acts as a weak muscarinic antagonist.[9] Bupropion is a potent inhibitor of dopamine and norepinephrine reuptake, which is its primary mechanism of action as an antidepressant.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the specificity and potency of nAChR antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the nAChR subtype of interest are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled antagonist (e.g., Dexmecamylamine).
-
To determine non-specific binding, a separate set of wells includes a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the receptors.
-
The plate is incubated at a controlled temperature to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the antagonist concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the functional inhibition of nAChRs by an antagonist in Xenopus oocytes expressing the desired receptor subtype.
1. Oocyte Preparation and Injection:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
The oocytes are injected with cRNAs encoding the specific nAChR subunits of interest.
-
The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is held at a constant voltage (e.g., -70 mV).
-
The oocyte is pre-incubated with the antagonist (e.g., Dexmecamylamine) at various concentrations.
-
An agonist (e.g., acetylcholine) is then applied to elicit an inward current through the nAChRs.
3. Data Analysis:
-
The peak amplitude of the agonist-evoked current is measured in the absence and presence of the antagonist.
-
The percentage of inhibition is calculated for each antagonist concentration.
-
The data is plotted as the percentage of inhibition versus the logarithm of the antagonist concentration.
-
The IC50 value is determined from the resulting concentration-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of Dexmecamylamine's specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonist activities of mecamylamine and nicotine show reciprocal dependence on beta subunit sequence in the second transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 6. Bupropion inhibits the cellular effects of nicotine in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The interaction of hexamethonium with muscarinic receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to bupropion in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dexmecamylamine Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Dexmecamylamine Hydrochloride must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to its toxicological profile, this compound requires management as a hazardous pharmaceutical waste. This guide provides essential, step-by-step procedures for its proper disposal.
This compound is classified as toxic if swallowed and can cause skin and serious eye irritation.[1][2] While it is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), its inherent toxicity necessitates that it be treated as a characteristic hazardous waste.[3][4] Furthermore, this compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA).
Step-by-Step Disposal Protocol
Adherence to the following procedures is crucial for the safe disposal of this compound and associated materials.
1. Waste Identification and Segregation:
-
All unused, expired, or contaminated this compound, in both pure form and in solution, must be treated as hazardous waste.
-
Segregate this compound waste from non-hazardous waste at the point of generation.
-
Use designated, properly labeled, leak-proof containers for accumulation. For hazardous pharmaceutical waste, black containers are often recommended.[5]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
-
3. Container Management:
-
Ensure waste containers are compatible with the chemical.
-
Keep containers securely closed except when adding waste.
-
Label containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the date accumulation started.
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), bench paper, and consumables (pipette tips, vials), must be disposed of as hazardous waste.
-
Sharps, such as needles or broken glass contaminated with the compound, should be placed in a designated sharps container that is also managed as hazardous waste.
5. Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain. The EPA has enacted a sewer ban for all hazardous waste pharmaceuticals.[4][6]
-
Do not dispose of this chemical in the regular trash.
-
Do not attempt to neutralize the chemical without a validated and approved laboratory procedure.
6. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Oral LD50 (Rat) | 208 mg/kg (for Mecamylamine HCl) | [3] |
| Hazard Class | Toxic if swallowed, Skin Irritant, Eye Irritant | [1][2] |
| RCRA Status | Not a listed waste; treat as characteristic hazardous waste due to toxicity. | [3][4] |
| DEA Schedule | Not a controlled substance. | |
| Recommended Waste Container Color | Black (for RCRA hazardous pharmaceutical waste) | [5] |
Experimental Protocols
This document does not cite specific experiments but provides operational guidance based on established safety and regulatory protocols. The procedures outlined are derived from guidelines set forth by the Environmental Protection Agency (EPA) and best practices in laboratory safety.
Disposal Decision Pathway
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. capotchem.com [capotchem.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Logistical Information for Handling Dexmecamylamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Dexmecamylamine Hydrochloride, including personal protective equipment (PPE), step-by-step handling procedures, and a comprehensive disposal plan.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound. This guidance is based on general safety protocols for hazardous chemicals and should be supplemented by a thorough review of the substance's specific Safety Data Sheet (SDS).[1][2][3][4]
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Chemically resistant. Change outer glove immediately if contaminated. |
| Eyes | Safety Goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[3] |
| Respiratory | NIOSH-approved Respirator | A fit-tested N95 or higher respirator is necessary when handling the powder form to prevent inhalation.[3] |
| Body | Laboratory Coat | A disposable, low-permeability fabric lab coat with long sleeves and tight-fitting cuffs is recommended.[4] |
Handling Procedures
This compound should be handled with caution in a controlled laboratory environment.[5] The following step-by-step protocol outlines the essential procedures for safe handling:
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered. All handling of the solid form should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Weighing : Use a dedicated, clean weighing vessel. Tare the balance with the vessel. Carefully transfer the required amount of this compound powder using a clean spatula. Avoid generating dust.
-
Dissolving : If preparing a solution, add the solvent to the vessel containing the weighed powder slowly and carefully to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
-
Post-Handling : After handling, decontaminate all surfaces and equipment used. Remove the outer pair of gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.[5]
Spill Response Workflow
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination. The following diagram outlines the logical workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or pour it down the drain.[6][7][8]
-
Contaminated Materials : All disposable materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Waste Collection : Follow your institution's specific guidelines for hazardous waste collection. This typically involves arranging for pickup by a licensed hazardous waste disposal service.[9] In the absence of a take-back program, unused medication may be mixed with an unpalatable substance like coffee grounds or kitty litter, placed in a sealed container, and then discarded in the household trash.[6][7][8] However, for a research chemical, disposal through a certified hazardous waste vendor is the preferred method.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 7. dea.gov [dea.gov]
- 8. fda.gov [fda.gov]
- 9. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
